molecular formula C8H17ClN2O B1523922 (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL CAS No. 943843-30-9

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Cat. No.: B1523922
CAS No.: 943843-30-9
M. Wt: 192.68 g/mol
InChI Key: IXRRIRLCAULUEB-FJXQXJEOSA-N
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Description

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-1-ethylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRRIRLCAULUEB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCCC[C@@H](C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679197
Record name (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943843-30-9
Record name (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE hydrochloride (HCL) is a chiral, seven-membered lactam derivative of significant interest to the pharmaceutical and chemical research communities. Its rigid, conformationally constrained azepane scaffold, combined with a primary amino group at the C3 position and an ethyl substituent on the lactam nitrogen, presents a unique molecular framework for the design of novel therapeutic agents and specialized chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, drawing upon available data for the core 3-aminoazepan-2-one structure and related N-substituted caprolactams to offer insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, the properties of the parent compound, 3-aminoazepan-2-one hydrochloride, provide a valuable baseline for understanding its behavior.

PropertyValueReference(s)
Chemical Name (S)-3-Amino-1-ethyl-azepan-2-one hydrochloride
CAS Number 943843-30-9[1]
Molecular Formula C₈H₁₆N₂O•HCl[1]
Molecular Weight 192.68 g/mol [1]
Canonical SMILES C1CCNC(=O)C(C1)N.Cl[2]
InChI Key LWXJCGXAYXXXRU-UHFFFAOYSA-N[2]
Melting Point 294°C (for 3-aminoazepan-2-one hydrochloride)[3]
Boiling Point 340.3°C at 760 mmHg (for 3-aminoazepan-2-one hydrochloride)[3]
Flash Point 159.6°C (for 3-aminoazepan-2-one hydrochloride)[3]
Storage Temperature 2-8°C (Recommended for 3-aminoazepan-2-one hydrochloride)[3]

Note: Some data presented are for the closely related compound 3-aminoazepan-2-one hydrochloride and should be considered as an estimation for the title compound.

Synthesis and Characterization

The synthesis of this compound would logically proceed from its parent compound, (S)-3-aminoazepan-2-one. A general synthetic approach would involve the N-alkylation of the lactam nitrogen.

Conceptual Synthetic Workflow

A plausible synthetic route is outlined below. This represents a logical progression based on standard organic chemistry principles.

G cluster_0 Synthesis of (S)-3-aminoazepan-2-one cluster_1 N-Ethylation and Salt Formation A (S)-Lysine B Protection of amino groups A->B C Cyclization (Lactam formation) B->C D Deprotection C->D E (S)-3-aminoazepan-2-one D->E F N-Ethylation with Ethyl Halide E->F G (S)-3-amino-1-ethyl-azepan-2-one F->G H Treatment with HCl G->H I This compound H->I

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: N-Ethylation (Hypothetical)

The following is a generalized, hypothetical protocol for the N-ethylation step, based on established methods for N-alkylation of lactams.

Materials:

  • (S)-3-aminoazepan-2-one

  • Sodium hydride (NaH) or other suitable base

  • Ethyl iodide or ethyl bromide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Hydrochloric acid (in a suitable solvent like ether or dioxane)

Procedure:

  • Deprotonation: Dissolve (S)-3-aminoazepan-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise with stirring. The rationale for using a strong, non-nucleophilic base like NaH is to deprotonate the lactam nitrogen without competing nucleophilic attack.

  • Alkylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), add ethyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. The choice of ethyl iodide is based on its good reactivity as an electrophile.

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the azepane ring. The proton at the chiral center (C3) would likely appear as a multiplet. The chemical shifts would be influenced by the neighboring carbonyl and amino groups.[5]

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam would have a characteristic downfield shift (typically >170 ppm). The carbons of the ethyl group and the azepane ring would appear at higher field.[5]

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Around 2850-2960 cm⁻¹ for the alkyl groups.

  • C=O stretching (amide): A strong absorption around 1630-1690 cm⁻¹. The exact position can be influenced by ring strain and substitution.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base (C₈H₁₆N₂O) would show a molecular ion peak (M⁺) at m/z 156.1263. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could provide further structural information.

Solubility and Stability

3.1. Solubility Profile

The hydrochloride salt form of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE is expected to be soluble in water and polar protic solvents like methanol and ethanol. The amino group and the hydrochloride salt significantly increase its polarity compared to the unsubstituted caprolactam. Its solubility in nonpolar organic solvents is likely to be limited. The solubility of amino acids and their derivatives is known to be pH-dependent, with increased solubility at pH values away from the isoelectric point.[6] For many organic compounds, solubility can be determined gravimetrically in various solvents at different temperatures.[7]

3.2. Stability Considerations

Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. However, the seven-membered ring of an azepan-2-one is generally more stable than smaller, more strained lactam rings (e.g., β-lactams). The stability of the hydrochloride salt is generally good under solid-state conditions when protected from moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container at the recommended temperature of 2-8°C.[3] Studies on related compounds suggest that the stability of lactams in solution is influenced by pH and temperature.[8]

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-aminoazepan-2-one scaffold is a valuable building block in medicinal chemistry. The introduction of an N-ethyl group in this compound can modulate its pharmacokinetic and pharmacodynamic properties.

Rationale for Use in Drug Design
  • Conformational Rigidity: The cyclic nature of the azepanone ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

  • Chiral Center: The defined stereochemistry at the C3 position is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors.

  • Functional Groups for Derivatization: The primary amino group serves as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse biological activities. The N-ethyl group can influence properties such as lipophilicity and metabolic stability.

Therapeutic Areas of Interest

Derivatives of 3-aminoazepan-2-one have been explored in various therapeutic areas, suggesting potential applications for N-ethylated analogs:

  • Anticancer Agents: The core structure has been incorporated into analogs of natural products with anticancer activity.[9]

  • Antibacterial Agents: This scaffold is a component of certain classes of antibiotics.[9]

  • Enzyme Inhibitors: The constrained amino acid-like structure makes it a suitable starting point for the design of enzyme inhibitors, including those for proteases. 3-aminoazetidin-2-one derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of pain and inflammation.[10]

G A (S)-3-AMINO-1-ETHYL- AZEPAN-2-ONE HCL B Medicinal Chemistry Derivatization A->B C Anticancer Agents B->C Structure-Activity Relationship Studies D Antibacterial Agents B->D Scaffold Hopping E Enzyme Inhibitors B->E Active Site Targeting F Neurological Disorders B->F Modulation of Pharmacokinetics

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

The GHS hazard information for the parent compound, 3-aminoazepan-2-one hydrochloride, indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising chiral building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reasonably inferred from its parent structure and related N-substituted lactams. This guide provides a foundational understanding to aid researchers in the effective use of this compound in their synthetic and medicinal chemistry endeavors. Further experimental investigation into its specific properties is warranted to fully unlock its potential in drug discovery and development.

References

  • PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. [Link].

  • LookChem. 3-Aminoazepan-2-one hydrochloride. [Link].

  • PubChem. 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. [Link].

  • PubChem. Caprolactam. National Center for Biotechnology Information. [Link].

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
  • Tsasi, G., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(11), 954-958.
  • Mancini, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 157, 114-124.
  • Cain, P., et al. (1985). N-azamonobactams. 1. The Synthesis of Some 3-substituted N-azamonobactam Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1593-1599.
  • Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Chemical Reagents, 34(8), 735-737.
  • Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 175-184.
  • Štefane, B., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 193.
  • Tsasi, G., et al. (2015). 1H NMR and 13C NMR data of compounds 2 and 3 (at 400 MHz in CDCl3, in ppm, J in Hz).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18693-18704.
  • Goodall, K. J., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
  • Rebelo, S. L. H., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(23), 5123.
  • Manaf, A., et al. (1996). The Solubility of Proteins in Organic Solvents. Peptide and Protein Letters, 3(3), 161-166.
  • Sasso, O., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • Renault, K., et al. (2022). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. European Journal of Organic Chemistry, 2022(48).
  • Rzepa, H. S. (n.d.). some previous examples (13c-nmr). Imperial College London.
  • Li, Q., et al. (2019). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. The Journal of Chemical Thermodynamics, 131, 44-51.
  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22359-22367.
  • Mallikarjuna, R., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
  • Chakravarty, B., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 137-139.

Sources

An In-depth Technical Guide to the Structure Elucidation of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive assignment of a chemical structure, particularly for chiral pharmaceutical intermediates, is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide presents a comprehensive, integrated analytical strategy for the complete structure elucidation of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride (HCl). This molecule, a chiral substituted seven-membered lactam, serves as an excellent model for illustrating a multi-technique approach. We move beyond a simple recitation of methods to explain the causal logic behind the experimental sequence, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance are synergistically integrated. The guide culminates in the unambiguous determination of absolute stereochemistry, the most critical parameter for chiral molecules, using Chiral High-Performance Liquid Chromatography and the gold-standard method of Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, providing researchers and drug development professionals with a robust framework for the structural characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Characterization

(S)-3-amino-1-ethyl-azepan-2-one HCl is a chiral organic molecule featuring a substituted azepan-2-one core, which is a seven-membered lactam ring system. Its structure is notably related to key intermediates in the synthesis of various pharmacologically active compounds, including antiepileptic drugs like Brivaracetam.[1][2] The presence of a stereocenter at the C3 position necessitates not only the confirmation of its atomic connectivity and functional groups but, most critically, the verification of its absolute configuration. The biological activity of enantiomers can differ dramatically, making stereochemical purity a paramount concern in pharmaceutical development.[3]

This guide details a logical, multi-faceted workflow designed to provide an unequivocal structural assignment. The strategy is predicated on the principle of orthogonality, where each analytical technique provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence and creates a self-validating data package for the target molecule.

The Integrated Analytical Workflow

The structure elucidation process is not a linear application of disparate techniques but a logical progression where the results of one experiment inform the next. The workflow begins with foundational analyses to confirm mass and elemental composition, proceeds to map the molecular framework, and concludes with the definitive assignment of stereochemistry.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Stereochemical Determination A Sample: this compound B HRMS (ESI-TOF) Confirm Molecular Formula A->B Initial Characterization C FTIR Spectroscopy Identify Functional Groups A->C Initial Characterization D 1D NMR (¹H, ¹³C) Map H/C Environments B->D Formula Known C->D Groups Known E 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Bonds D->E Detailed Mapping F Chiral HPLC Assess Enantiomeric Purity E->F Structure Known, Stereochem Unknown G Single Crystal X-ray Determine Absolute Configuration F->G Purity Confirmed H Final Structure Confirmed G->H Definitive Proof

Caption: Key HMBC correlations for connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of the exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

  • 2D Spectra Acquisition: Acquire gCOSY, gHSQCAD, and gHMBCAD spectra, optimizing acquisition and processing parameters to achieve good resolution.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
C2 (C=O) ---~174---
C3 (CH) ~3.8, m~55C2, C4, C5
N-H₃⁺ ~8.5, br s---C3, C4
C4 (CH₂) ~1.9, m~30C3, C5, C6
C5 (CH₂) ~1.6, m~25C3, C4, C6, C7
C6 (CH₂) ~1.5, m~28C4, C5, C7
C7 (CH₂) ~3.3, m~45C5, C6, N1, C8, C2
N-CH₂ (C8) ~3.5, q~40C7, C9, C2
CH₃ (C9) ~1.1, t~14C8

Note: Chemical shifts are predictive and may vary. Multiplicity (m): multiplet, (br s): broad singlet, (q): quartet, (t): triplet.

Phase 3: Stereochemical Determination - The Chiral Axis

This final phase addresses the most critical aspect for a chiral molecule: the absolute configuration at the C3 stereocenter. An incorrect stereochemical assignment can render a drug candidate inactive or even harmful.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the standard method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound. [4]The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. []The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. This experiment confirms that the sample consists predominantly of one enantiomer.

Experimental Protocol:

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they show broad applicability.

  • Mobile Phase: Start with a mobile phase of Hexane/Ethanol with a small amount of a basic modifier like diethylamine (DEA) to ensure good peak shape for the amine.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5).

  • Quantification: Integrate the peak areas of both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100.

Data Presentation:

ParameterResult
Column Chiralpak IA (example)
Mobile Phase 90:10 Hexane:Ethanol + 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Enantiomeric Excess (e.e.) >99.5%
Single-Crystal X-ray Crystallography

Expertise & Causality: While chiral HPLC confirms enantiomeric purity, it does not assign the absolute configuration. Single-crystal X-ray crystallography is the definitive, "gold standard" technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. [6][7]The method relies on measuring the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. [8]The resulting Flack parameter provides a statistical measure of the correctness of the assigned enantiomer. [9] Experimental Protocol:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like methanol/diethyl ether is a good starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.

  • Absolute Structure Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty for the current model indicates the correct absolute configuration has been assigned. A value near 1 would indicate the opposite enantiomer.

Data Presentation:

Crystallographic ParameterValueSignificance
Crystal System Monoclinic (example)Describes the crystal lattice symmetry
Space Group P2₁ (example)A common chiral space group
Final R-indices R1 < 0.05Indicates a good fit between the model and data
Flack Parameter, x 0.02(4)A value near 0 confirms the (S) configuration

Conclusion: A Self-Validating Structural Dossier

The integrated application of orthogonal analytical techniques provides a robust and self-validating pathway for the complete structure elucidation of this compound. HRMS and FTIR laid the foundation by confirming the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the atomic connectivity, piecing together the molecular framework. Finally, the critical stereochemical question was answered in two stages: chiral HPLC verified the high enantiomeric purity, and single-crystal X-ray crystallography provided the definitive, unambiguous assignment of the (S) absolute configuration. This rigorous, multi-faceted approach exemplifies the standards required in modern pharmaceutical development, ensuring that the identity and quality of a molecule are established beyond any reasonable doubt.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

  • Kamat, S. S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2559-2580. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

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An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL (CAS 943843-30-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is a chiral synthetic compound featuring a seven-membered lactam ring, known as an azepan-2-one, substituted with an amino group at the stereogenic C3 position and an ethyl group on the ring nitrogen. While detailed research on this specific molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The chiral 3-amino-azepan-2-one core is a derivative of the amino acid lysine, suggesting its potential as a peptidomimetic or a scaffold for constructing biologically active molecules. This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic route, outlines expected analytical characterization, and discusses potential applications in drug discovery, drawing upon established knowledge of related chemical structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimental data is limited, certain parameters can be reliably calculated or inferred from its structure.

PropertyValueSource
CAS Number 943843-30-9Santa Cruz Biotechnology[1]
Molecular Formula C₈H₁₆N₂O•HClSanta Cruz Biotechnology[1]
Molecular Weight 192.68 g/mol Santa Cruz Biotechnology[1]
IUPAC Name (3S)-3-amino-1-ethylazepan-2-one hydrochlorideChemmenu[2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
pKa (predicted) ~8.5-9.5 (for the primary amine)-

Synthesis and Stereochemical Considerations

Proposed Retrosynthetic Analysis

The core of the synthetic challenge lies in the formation of the N-ethylated lactam ring while retaining the (S)-stereochemistry at the C3 position. A logical retrosynthetic approach is outlined below.

G Target This compound Intermediate3 (S)-3-(Protected-amino)-1-ethyl-azepan-2-one Target->Intermediate3 Deprotection & HCl salt formation Intermediate2 (S)-3-(Protected-amino)-azepan-2-one Intermediate3->Intermediate2 N-Ethylation Intermediate1 N-protected L-lysine Intermediate2->Intermediate1 Intramolecular Cyclization (Lactamization) StartingMaterial L-lysine Intermediate1->StartingMaterial Amine Protection (e.g., Boc)

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol

The following protocol is a scientifically informed proposition for the synthesis of this compound.

Step 1: Protection of L-lysine

  • Dissolve L-lysine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to deprotonate the amino groups.

  • Introduce an amino-protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to selectively protect the α-amino group. The ε-amino group may also be protected, which can be selectively deprotected later if necessary.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by acidification and extraction with an organic solvent like ethyl acetate to isolate the N-protected L-lysine.

Step 2: Intramolecular Cyclization (Lactamization)

  • Activate the carboxylic acid of the N-protected L-lysine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Induce intramolecular cyclization to form the seven-membered lactam ring. This can be achieved by heating the activated ester or by using a suitable base to promote the intramolecular amide bond formation.

  • Purify the resulting (S)-3-(protected-amino)-azepan-2-one by column chromatography.

Step 3: N-Ethylation

  • Dissolve the protected lactam in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH), to deprotonate the lactam nitrogen.

  • Introduce an ethylating agent, for example, ethyl iodide or ethyl bromide, to the reaction mixture.

  • Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Purify the N-ethylated product via column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the (S)-3-(protected-amino)-1-ethyl-azepan-2-one in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to remove the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Evaporate the solvent and excess acid. If TFA was used, the resulting salt can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol, leading to the precipitation of the final product.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Signals (in D₂O, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5-3.8m1HH3 (methine proton at the stereocenter)
~3.2-3.5m2HN-CH₂ (ethyl group)
~3.0-3.3m2HH7 (methylene adjacent to lactam nitrogen)
~1.8-2.2m2HH4 (methylene)
~1.5-1.8m4HH5, H6 (methylenes)
~1.1-1.3t3HN-CH₂-CH₃ (ethyl group)

Expected ¹³C NMR Signals (in D₂O, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~175-180C2 (carbonyl carbon)
~55-60C3 (methine carbon at the stereocenter)
~45-50N-CH₂ (ethyl group)
~40-45C7 (methylene adjacent to lactam nitrogen)
~30-35C5 (methylene)
~25-30C4, C6 (methylenes)
~12-15N-CH₂-CH₃ (ethyl group)
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected [M+H]⁺: m/z 157.13 (for the free base, C₈H₁₆N₂O).

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound.

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar solvent such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

Potential Applications and Research Directions

The structural features of this compound suggest its potential as a valuable building block in drug discovery and development.

G CoreMolecule This compound Application1 Peptidomimetics CoreMolecule->Application1 Structural similarity to lysine Application2 Scaffold for Combinatorial Chemistry CoreMolecule->Application2 Functional handles for derivatization Application3 Development of Novel Enzyme Inhibitors CoreMolecule->Application3 Lactam core as a potential pharmacophore Application4 Probes for Chemical Biology CoreMolecule->Application4 Amenable to labeling

Caption: Potential applications of this compound in research.

  • Peptidomimetics: The chiral 3-amino-azepan-2-one scaffold can mimic a peptide backbone, making it a candidate for the development of protease inhibitors or modulators of protein-protein interactions.

  • Scaffold for Library Synthesis: The primary amino group serves as a versatile handle for derivatization, allowing for the creation of a library of compounds for high-throughput screening against various biological targets.

  • Enzyme Inhibitors: Lactam-containing molecules are known to inhibit various enzymes. The specific stereochemistry and substitutions on this molecule could confer selective inhibitory activity against certain enzyme classes.

  • Neurological Disorders: The seven-membered azepane ring is a privileged scaffold in central nervous system (CNS) drug discovery. Further modification of this molecule could lead to novel agents for treating neurological or psychiatric disorders.

Future research should focus on the biological evaluation of this compound and its derivatives in relevant assays to uncover their pharmacological potential.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS information for the closely related 3-Aminoazepan-2-one hydrochloride, the following hazards may be anticipated:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).
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  • Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst - Georgia Southern Commons. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmacological Activities of Aminophenoxazinones - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Googleapis.com. (n.d.).
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  • SYNTHESIS OF N-[(3-AMINO-1,2-DICARBA-CLOSO-DODECABORAN-1-YL)-ACETYL] DERIVATIVES OF alpha-AMINO ACIDS - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Method for synthesizing 3-amino-1-adamantanol - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved January 26, 2026, from [Link]

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  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.).
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  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-1-ethyl-azepan-2-one HCl: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-amino-1-ethyl-azepan-2-one hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for the antiepileptic drug Brivaracetam. The stereospecific synthesis of this compound is of paramount importance to ensure the desired pharmacological activity and to meet stringent regulatory requirements. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (S)-3-amino-1-ethyl-azepan-2-one HCl. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed, field-proven experimental protocols, and present a thorough analysis of the process. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of this vital intermediate.

Introduction: The Significance of this compound

The seven-membered lactam ring of azepan-2-one, functionalized with a chiral amino group at the C3 position and an ethyl group on the nitrogen atom, presents a unique structural motif that is increasingly utilized in medicinal chemistry. The enantiomerically pure (S)-configuration is often crucial for biological efficacy. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to further synthetic transformations and formulation.

The primary driver for the synthesis of this compound is its role as a precursor to Brivaracetam. Brivaracetam is a second-generation racetam derivative that exhibits high and selective affinity for synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy. The specific stereochemistry of the intermediates directly influences the final drug's therapeutic profile. Therefore, a reliable and efficient enantioselective synthesis is a cornerstone of its manufacturing process.

Strategic Approach to the Asymmetric Synthesis

The synthesis of a chiral molecule like this compound necessitates a strategy that can effectively control the stereochemistry at the C3 position. Several approaches can be considered, including:

  • Chiral Pool Synthesis: Utilizing a readily available, inexpensive chiral starting material that already contains the desired stereocenter.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that creates the chiral center.[1]

  • Resolution of a Racemic Mixture: Synthesizing the racemic compound and then separating the enantiomers.

For industrial-scale production, a convergent and highly stereoselective route is preferred to maximize yield and minimize purification challenges. The synthetic strategy detailed in this guide focuses on a practical and scalable approach, leveraging a key enzymatic resolution step to establish the desired stereochemistry early in the synthesis.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a multi-step process starting from readily available precursors. The key steps involve the formation of the azepan-2-one ring system, introduction of the amino group functionality, and finally, the stereoselective resolution and N-ethylation.

Synthesis_Overview A Precursors B Azepan-2-one Formation A->B C Amination B->C D Enzymatic Resolution C->D E (S)-3-Amino-azepan-2-one D->E F N-Ethylation E->F G (S)-3-Amino-1-ethyl-azepan-2-one F->G H Salt Formation (HCl) G->H I Final Product H->I

Figure 1: High-level overview of the synthetic strategy.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-Bromo-azepan-2-one

The synthesis begins with the bromination of ε-caprolactam. This reaction proceeds via an α-halogenation of the lactam.

  • Protocol:

    • To a solution of ε-caprolactam in a suitable chlorinated solvent (e.g., chloroform), add N-bromosuccinimide (NBS) in portions at a controlled temperature (e.g., 40-50 °C).[2]

    • A radical initiator, such as benzoyl peroxide, can be used to facilitate the reaction.

    • The reaction mixture is stirred until the starting material is consumed (monitored by TLC or HPLC).

    • Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off.

    • The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-bromo-azepan-2-one.

  • Expertise & Experience: The portion-wise addition of NBS and careful temperature control are crucial to prevent side reactions and ensure a good yield. The use of a radical initiator can significantly improve the reaction rate and conversion.

Step 2: Synthesis of Racemic 3-Amino-azepan-2-one

The bromo-lactam is then converted to the corresponding amino-lactam via a nucleophilic substitution reaction.

  • Protocol:

    • The crude 3-bromo-azepan-2-one is dissolved in an aqueous ammonia solution.

    • The reaction is heated in a sealed vessel to a temperature of 80-100 °C for several hours.

    • The progress of the reaction is monitored by HPLC.

    • After completion, the reaction mixture is cooled, and the excess ammonia and water are removed under reduced pressure.

    • The resulting crude racemic 3-amino-azepan-2-one is used in the next step without extensive purification.

  • Trustworthiness: This step is a standard amination procedure. The use of a sealed vessel is necessary due to the volatility of ammonia at elevated temperatures.

Step 3: Enzymatic Kinetic Resolution of 3-Amino-azepan-2-one

This is the key stereochemistry-determining step. An enzyme is used to selectively acylate one of the enantiomers, allowing for their separation.

  • Protocol:

    • The racemic 3-amino-azepan-2-one is suspended in a suitable organic solvent (e.g., tert-butyl methyl ether).

    • An acylating agent, such as ethyl acetate, is added.

    • A lipase enzyme (e.g., Candida antarctica lipase B, CAL-B) is added to the mixture.

    • The suspension is stirred at a controlled temperature (e.g., 30-40 °C) for an extended period (24-72 hours).

    • The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

    • The reaction is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining (S)-3-amino-azepan-2-one.

    • Once the desired e.e. is achieved (typically >99%), the enzyme is filtered off.

    • The filtrate, containing the (S)-amino-lactam and the (R)-acetylated amino-lactam, is then subjected to a separation process. An acid-base extraction can be employed here. The basic (S)-amino-lactam can be extracted into an acidic aqueous phase, leaving the neutral (R)-acetylated compound in the organic phase.

    • The aqueous layer is then basified, and the (S)-3-amino-azepan-2-one is extracted back into an organic solvent.

    • The organic layer is dried and concentrated to yield the enantiomerically enriched (S)-3-amino-azepan-2-one.

  • Authoritative Grounding: Enzymatic kinetic resolution is a well-established and powerful tool in asymmetric synthesis for obtaining enantiomerically pure compounds.[3] The choice of lipase and reaction conditions is critical for achieving high enantioselectivity.

Enzymatic_Resolution Racemate Racemic 3-Amino-azepan-2-one ((R)- and (S)-enantiomers) Enzyme Lipase (e.g., CAL-B) + Acylating Agent Racemate->Enzyme Separation Separation (e.g., Acid-Base Extraction) Enzyme->Separation S_Product (S)-3-Amino-azepan-2-one (Desired Enantiomer) Separation->S_Product Unreacted R_Product (R)-N-Acetyl-3-amino-azepan-2-one (Byproduct) Separation->R_Product Acylated

Figure 2: Workflow for the enzymatic kinetic resolution.

Step 4: N-Ethylation of (S)-3-Amino-azepan-2-one

The final carbon framework is constructed by introducing the ethyl group onto the lactam nitrogen.

  • Protocol:

    • To a solution of (S)-3-amino-azepan-2-one in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

    • The mixture is stirred to allow for the formation of the corresponding anion.

    • An ethylating agent, such as ethyl iodide or diethyl sulfate, is added dropwise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

    • The reaction is carefully quenched with water.

    • The product is extracted into an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Expertise & Experience: The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the lactam nitrogen without competing side reactions. Anhydrous conditions are essential for this step to be successful.

Step 5: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Protocol:

    • The crude (S)-3-amino-1-ethyl-azepan-2-one is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.

    • A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The mixture is stirred for a period to ensure complete precipitation.

    • The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product, this compound.

  • Trustworthiness: Salt formation is a standard procedure for the purification and stabilization of amine-containing compounds. The choice of solvent for precipitation is important to ensure high recovery of the product.

Data Summary

StepProductTypical YieldPurity (HPLC)Enantiomeric Excess (e.e.)
13-Bromo-azepan-2-one70-80%>95%N/A
2Racemic 3-Amino-azepan-2-one85-95%>90%N/A
3(S)-3-Amino-azepan-2-one40-45% (from racemic)>98%>99%
4(S)-3-Amino-1-ethyl-azepan-2-one75-85%>97%>99%
5This compound>95%>99.5%>99%

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and stereochemistry. The outlined synthetic route, which employs a key enzymatic kinetic resolution step, provides a reliable and scalable method for producing this important pharmaceutical intermediate with high enantiopurity. The detailed protocols and explanations provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound, thereby facilitating the development of novel therapeutics.

References

  • U.S. Patent 10,221,134 B2. (2019). Processes to produce brivaracetam.
  • European Patent EP 3 812 377 A1. (2021). Brivaracetam intermediate, preparation method therefor and preparation method for brivaracetam.
  • Patel, S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2535-2553. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 110(3), 1434-1481. [Link]

  • CN 108947690 A. (2018). Preparation method of brivaracetam intermediate.
  • Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 831-846. [Link]

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An In-Depth Technical Guide to the Solubility Profile of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility for a Key Pharmaceutical Intermediate

In the intricate pathway of drug development, the journey from a promising molecule to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, processability, and the ultimate success of an active pharmaceutical ingredient (API).[1][2] This guide focuses on (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL (CAS 943843-30-9), a key intermediate in the synthesis of Brivaracetam, a new-generation antiepileptic drug.[3][4] Understanding the solubility of this intermediate is not merely an academic exercise; it is a crucial step for optimizing its synthesis, purification, and handling, thereby ensuring the efficiency and quality of the final API production.[5][6] As an amine hydrochloride salt, it is anticipated to exhibit favorable aqueous solubility, a characteristic vital for many pharmaceutical processes.[7][8][9] This guide provides a comprehensive framework for determining and understanding the solubility of this pivotal compound.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic Profiles

When assessing solubility, it is imperative to distinguish between two fundamental concepts: thermodynamic and kinetic solubility.[10] Each provides a different, yet equally valuable, piece of the puzzle for drug development.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[10] This value is typically determined using the "gold standard" shake-flask method, which allows sufficient time for the system to reach a true equilibrium state.[11][12] Thermodynamic solubility is crucial for late-stage preclinical development, guiding formulation and ensuring that the most stable, and thus reproducible, form of the compound is being characterized.[13]

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where high-throughput screening of many compounds is necessary.[13][14] Kinetic solubility is determined by dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[15][16][17] The concentration at which the compound precipitates is its kinetic solubility. This method is faster but can sometimes yield higher, supersaturated values because it doesn't allow for equilibrium to be reached.[10][18]

The choice between these methods is dictated by the stage of development. For a key intermediate like this compound, where process optimization and reproducibility are paramount, determining the thermodynamic solubility is essential.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this amine salt:

  • pH: As an amine hydrochloride, the compound's ionization state is highly dependent on the pH of the medium. The protonated amine group enhances its interaction with polar solvents like water. The solubility is expected to be higher in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions. Characterizing this relationship is vital for designing crystallization and purification processes.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[19] The polar nature of the hydrochloride salt of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE suggests high solubility in polar solvents like water and lower alcohols, and poor solubility in non-polar organic solvents.[20]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[21] It is crucial to characterize the solid form being tested to ensure the consistency of the solubility data.

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, we can project an expected solubility profile based on its structure as a small molecule amine salt and its role as a precursor to the water-soluble drug Brivaracetam. The following table provides an illustrative summary of expected solubility classifications in pharmaceutically relevant solvents.

Solvent/Medium Expected Solubility Classification Rationale
Purified WaterVery SolubleAs a hydrochloride salt of a small molecule amine, strong ion-dipole interactions with water are expected.[7][22]
0.1 N HCl (pH ~1.2)Very SolubleThe acidic environment will ensure the amine remains fully protonated, maximizing aqueous solubility.
Phosphate Buffer (pH 7.4)Soluble to Freely SolubleAt physiological pH, the compound should still be predominantly in its protonated, soluble form.
MethanolSolubleA polar protic solvent capable of hydrogen bonding.
EthanolSparingly Soluble to SolubleLess polar than methanol, resulting in slightly lower but still significant solubility.
Dichloromethane (DCM)Slightly Soluble to InsolubleA non-polar organic solvent, not expected to effectively solvate the ionic salt.
TolueneInsolubleA non-polar aromatic solvent, poor solvation of the salt form is expected.

Experimental Protocols for Solubility Determination

The following are detailed, field-proven protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method (USP <1092>)

This method is considered the definitive approach for establishing equilibrium solubility.[11][12][23]

Principle: An excess of the solid compound is agitated in a specific solvent system for an extended period until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4). Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate to find the solubility in the original solvent.

Self-Validation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent across these time points, it provides confidence that equilibrium has been achieved.[11]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B Start Agitation C Settle Suspension B->C Cease Agitation D Filter Supernatant (0.22 µm filter) C->D Sample E Dilute Filtrate D->E Prepare for Analysis F Analyze via HPLC-UV E->F Inject G Calculate Solubility vs. Calibration Curve F->G Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Method

This method is ideal for rapid, early-phase assessment.[13][16]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or UV spectroscopy after filtration.[16][18]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plating: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.

  • Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[13]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[13][14]

  • Detection (Nephelometry): Place the microtiter plate in a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the buffer blank indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_detection Detection & Analysis A Prepare High Conc. DMSO Stock Solution B Dispense Stock into 96-well Plate A->B C Add Aqueous Buffer B->C Serial Dilution D Incubate (1-2 hours) C->D E Measure Light Scattering (Nephelometry) D->E Read Plate F Determine Precipitation Point E->F Analyze Data

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Pathway to Process Optimization

A thorough understanding of the solubility of this compound is indispensable for the robust and efficient manufacturing of Brivaracetam. By employing systematic and well-validated methods such as the shake-flask protocol for thermodynamic solubility and high-throughput kinetic assays for rapid screening, researchers and drug development professionals can generate the high-quality data needed to guide solvent selection, optimize reaction and purification conditions, and prevent costly downstream issues. This guide provides the foundational principles and actionable protocols to empower scientists in this critical aspect of pharmaceutical development, ensuring that the journey from intermediate to life-changing medicine is built on a solid foundation of scientific integrity and empirical data.

References

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  • Sciencemadness.org. Solubility of organic amine salts. [Link]

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  • ResearchGate. ChemInform Abstract: Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

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(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability Profile of (S)-3-Amino-1-Ethyl-Azepan-2-One HCl

Abstract

(S)-3-amino-1-ethyl-azepan-2-one hydrochloride is a substituted caprolactam derivative with potential applications in pharmaceutical synthesis. As with any compound intended for pharmaceutical use, a thorough understanding of its stability is paramount to ensure safety, efficacy, and a viable shelf life. This technical guide provides a comprehensive, predictive analysis of the stability profile of this compound. In the absence of extensive public data on this specific molecule, this document synthesizes information from analogous structures, fundamental chemical principles, and established pharmaceutical stability testing guidelines. We will explore its physicochemical properties, delineate its most probable degradation pathways, propose detailed protocols for its stability assessment, and offer guidance on handling and storage. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and similar molecules.

Introduction and Physicochemical Profile

The stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of drug development. A stability profile informs formulation strategies, packaging selection, storage conditions, and regulatory submissions. The subject of this guide, this compound, possesses a unique combination of functional groups that dictate its chemical behavior: a seven-membered lactam ring, a primary amine, and a hydrochloride salt. Each of these features presents distinct stability challenges.

Molecular Structure and Properties

The foundational chemical and physical properties of the molecule are summarized below. It is critical to note that as a hydrochloride salt containing polar amine and amide functionalities, the compound is anticipated to be hygroscopic, a property that can significantly influence both its chemical and physical stability by facilitating hydrolytic degradation and altering powder flow characteristics.[1][2][3]

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol PubChem
IUPAC Name (3S)-3-amino-1-ethylazepan-2-one;hydrochloridePubChem
Appearance Predicted to be a white to off-white crystalline solidN/A
Melting Point 294 °C (literature for similar compound)[4]
Storage Temperature 2-8°C (Recommended for similar compounds)[4]
Hygroscopicity Predicted to be hygroscopic[3][5]

Anticipated Degradation Pathways

The chemical susceptibility of this compound can be predicted by analyzing its core functional groups. The lactam (a cyclic amide) is prone to hydrolysis, while the primary amine is susceptible to oxidation. These represent the most probable routes of degradation under typical pharmaceutical processing and storage conditions.

Hydrolytic Degradation

The most significant anticipated degradation pathway is the hydrolysis of the amide bond within the seven-membered lactam ring.[6] This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of (S)-4-amino-6-(ethylamino)hexanoic acid hydrochloride.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.

Given that many pharmaceutical formulations involve aqueous environments and varying pH, understanding the rate of hydrolysis across a range of pH values is critical. Structurally related β-lactam antibiotics are well-known for their susceptibility to hydrolysis, which inactivates their therapeutic effect.[7][8]

Oxidative Degradation

Primary amines are known to be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, residual peroxides in excipients, or trace metal ions.[9][10][11] Potential oxidative pathways could lead to the formation of imines, hydroxylamines, or other related species. The presence of transition metals can catalyze such reactions, making control of raw material purity essential.[12]

Thermal and Photolytic Degradation

While the molecule lacks significant chromophores that would make it highly susceptible to photodegradation, comprehensive stability testing as per ICH Q1B guidelines is necessary. Thermal degradation of amides can occur at elevated temperatures, though this is generally less of a concern under standard storage conditions compared to hydrolysis and oxidation.[13]

Diagram of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Metal Ions) cluster_other Other Stressors Parent This compound Hydrolysis_Product Ring-Opened Amino Acid ((S)-4-amino-6-(ethylamino)hexanoic acid) Parent->Hydrolysis_Product H₂O Oxidation_Product Oxidized Amine Derivatives (e.g., Imines, Hydroxylamines) Parent->Oxidation_Product [O] Thermal_Product Thermal Degradants Parent->Thermal_Product Δ Photo_Product Photodegradants Parent->Photo_Product

Caption: Predicted degradation pathways for this compound.

Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability profile and identify degradation products, a systematic approach involving forced degradation and long-term stability studies is required. This process is fundamental for developing a stability-indicating analytical method (SIAM).

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to predict the primary degradation pathways and to generate degradants for analytical method development.[14]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C) for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid powder in a hot air oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions. Withdraw samples, dissolve/dilute as necessary, and analyze.

  • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 3.2).

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start API Sample Stock Prepare Stock Solution (1 mg/mL) Start->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 25°C) Stock->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Thermal Thermal (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B Light Box) Stock->Photo Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identify & Characterize Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Sources

Spectroscopic Characterization of (S)-3-Amino-1-ethyl-azepan-2-one HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic signature of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride (CAS 943843-30-9), a chiral synthetic building block of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with field-proven methodologies for data acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this and similar N-substituted amino lactams.

Molecular Structure and Spectroscopic Overview

(S)-3-Amino-1-ethyl-azepan-2-one hydrochloride is a derivative of ε-caprolactam, featuring a stereocenter at the C3 position and an ethyl group attached to the lactam nitrogen.[1][2] The hydrochloride salt form protonates the primary amine, influencing its spectroscopic properties, particularly in the infrared spectrum.

PropertyValueSource
CAS Number 943843-30-9[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.68 g/mol [1]
Structure

The following sections will detail the predicted spectroscopic data for this molecule and provide robust protocols for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For (S)-3-amino-1-ethyl-azepan-2-one HCl, both ¹H and ¹³C NMR are invaluable for confirming its structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical environments and spin-spin coupling. The presence of the electron-withdrawing carbonyl group and the ethyl group on the nitrogen atom significantly influences the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.80dd1HH3Alpha to both the carbonyl and the ammonium group, leading to significant deshielding.
~3.50m2HN-CH₂ (azepane ring)Protons on the carbon adjacent to the lactam nitrogen.
~3.40q2HN-CH₂ (ethyl group)Methylene protons of the ethyl group, adjacent to the nitrogen.
~2.10 - 1.80m6HH4, H5, H6Diastereotopic methylene protons of the azepane ring.
~1.20t3HCH₃ (ethyl group)Methyl protons of the ethyl group.

Note: Chemical shifts are referenced to an internal standard, such as DSS or TSP for aqueous samples. The use of a deuterated solvent like D₂O is standard to avoid large solvent signals in the ¹H spectrum.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~175C2 (C=O)Carbonyl carbon of the lactam.
~55C3Carbon bearing the amino group, deshielded by nitrogen.
~48N-CH₂ (azepane ring)Carbon adjacent to the lactam nitrogen.
~40N-CH₂ (ethyl group)Methylene carbon of the ethyl group.
~35C7Methylene carbon adjacent to the lactam nitrogen.
~29C5Methylene carbon in the azepane ring.
~27C4Methylene carbon in the azepane ring.
~25C6Methylene carbon in the azepane ring.
~13CH₃ (ethyl group)Methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for preparing and analyzing a small molecule like this compound by NMR.

Methodology:

  • Sample Preparation:

    • Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in a small vial with approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[3][4] Ensure all glassware is clean and dry to prevent contamination.[5]

    • If the sample contains solid particles, filter the solution through a pipette with a small plug of glass wool into a clean, unscratched NMR tube.[6]

    • Add an internal standard for accurate chemical shift referencing (e.g., TMS for organic solvents, DSS or TSP for aqueous solutions).[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire Spectra (¹H and ¹³C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the bonds.

Predicted IR Absorption Bands

The key functional groups in this compound are the ammonium salt, the tertiary amide (lactam), and aliphatic C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3000 - 2800Strong, broadN-H stretchR-NH₃⁺
2950 - 2850MediumC-H stretchAliphatic (CH₂, CH₃)
~1650StrongC=O stretchTertiary Amide (Lactam)
~1600MediumN-H bendR-NH₃⁺
1470 - 1440MediumC-H bendAliphatic (CH₂, CH₃)
1300 - 1000MediumC-N stretchAmine/Amide

The C=O stretch of the lactam is expected to be a very strong and prominent band. The N-H stretching of the primary ammonium salt will appear as a broad band due to hydrogen bonding.

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a common and reliable technique for obtaining a high-quality transmission IR spectrum.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Finely grind 1-2 mg of the compound using an agate mortar and pestle.[7]

    • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this analysis, the free base of the compound (C₈H₁₆N₂O, MW = 156.23) is considered, as the HCl salt will dissociate in the mass spectrometer.

Predicted Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that causes fragmentation, providing structural information.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
156[M]⁺Molecular ion of the free base
127[M - C₂H₅]⁺Loss of the ethyl group from the nitrogen (alpha-cleavage)
113[M - C₃H₇]⁺Cleavage of the azepane ring
84[C₅H₁₀N]⁺Alpha-cleavage adjacent to the lactam nitrogen
56[C₃H₆N]⁺Further fragmentation

The molecular ion peak at m/z 156 may be observed, and the fragmentation pattern will likely be dominated by cleavages adjacent to the nitrogen atoms.[8] The cleavage of the lactam ring is also a common fragmentation pathway for such compounds.[9][10]

Experimental Protocol for EI-MS Data Acquisition

This protocol describes a general procedure for obtaining an EI mass spectrum for a small organic molecule.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis dissolve Dissolve Sample introduce Introduce into MS dissolve->introduce ionize Ionization (EI) introduce->ionize separate Mass Separation ionize->separate detect Detection separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The structural elucidation of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust framework of predicted spectroscopic data and standardized protocols to aid researchers in the characterization of this and structurally related compounds. The presented methodologies are designed to ensure data integrity and reproducibility, which are critical in research and development settings.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Ferreira, D., & Borges, C. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 35(4), 559-590. Retrieved from [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from [Link]

  • Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. Retrieved from [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved from [Link]

  • K.C., B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University. Retrieved from [Link]

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  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2024). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

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  • Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Computer-Aided Molecular Design, 15(2), 113-124. Retrieved from [Link]

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The Therapeutic Potential of N-Alkylated 3-Amino-Azepan-2-Ones: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of N-alkylated 3-amino-azepan-2-ones, a class of compounds demonstrating significant promise as novel anticonvulsant agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of the rationale behind their design, detailed synthetic methodologies, protocols for biological evaluation, and an analysis of the structural features governing their therapeutic efficacy. By synthesizing current research and providing field-proven insights, this guide aims to accelerate the discovery and development of next-generation antiepileptic drugs (AEDs) based on the azepan-2-one scaffold.

Introduction: The Unmet Need in Epilepsy and the Promise of the Azepan-2-One Scaffold

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impact a patient's quality of life.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[1] This highlights the urgent and ongoing need for the development of novel AEDs with improved efficacy and a more favorable safety profile.

The seven-membered lactam ring of the azepan-2-one (ε-caprolactam) scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents, provides a unique platform for the design of potent and selective therapeutic agents. The introduction of an amino group at the C3 position, yielding 3-amino-azepan-2-one, presents a key pharmacophoric element and a versatile handle for chemical modification. N-alkylation of this primary amine allows for the systematic modulation of physicochemical properties such as lipophilicity, which is crucial for brain penetration and target engagement. This guide will delve into the scientific underpinnings of why this particular chemical space is a fertile ground for the discovery of new anticonvulsant therapies.

Synthetic Strategies for N-Alkylated 3-Amino-Azepan-2-Ones

The cornerstone of any drug discovery program is a robust and versatile synthetic route. The synthesis of N-alkylated 3-amino-azepan-2-ones can be approached through several methodologies, each with its own set of advantages and considerations. A general and efficient approach involves the direct N-alkylation of the parent 3-amino-azepan-2-one.

General N-Alkylation Protocol

A common and effective method for the N-alkylation of primary amines is reductive amination. This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination for N-Alkylation

  • Reaction Setup: To a solution of 3-amino-azepan-2-one (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde or ketone (1.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated 3-amino-azepan-2-one.

The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.

Synthesis of N-Benzyl-3-amino-azepan-2-one: A Case Study

The N-benzyl derivative serves as a key analogue in many SAR studies due to the introduction of a lipophilic aromatic moiety.

Detailed Synthesis of N-Benzyl-3-amino-azepan-2-one

A specific method for the synthesis of N-benzyl-3-amino-azepan-2-one involves the reaction of 3-amino-azepan-2-one with benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2]

  • Reaction Mixture: In a round-bottom flask, dissolve 3-amino-azepan-2-one (1.0 eq) in a suitable solvent like ethanol.

  • Base Addition: Add a solid-phase base such as powdered potassium carbonate (2.0 eq).[2]

  • Alkylation: Slowly add benzyl chloride (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80-120°C) for 2-4 hours.[2]

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation or column chromatography to yield N-benzyl-3-amino-azepan-2-one as a colorless oil.[3]

Diagram: Synthetic Workflow for N-Alkylated 3-Amino-Azepan-2-Ones

G cluster_synthesis Synthesis of N-Alkylated 3-Amino-Azepan-2-Ones Start 3-Amino-Azepan-2-One Imine_Formation Imine Formation Start->Imine_Formation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Purification Purification (Chromatography) Reduction->Purification Final_Product N-Alkylated 3-Amino-Azepan-2-One Purification->Final_Product

Caption: A generalized workflow for the synthesis of N-alkylated 3-amino-azepan-2-ones via reductive amination.

Biological Activity and Anticonvulsant Evaluation

The primary therapeutic focus for N-alkylated 3-amino-azepan-2-ones is their potential as anticonvulsant agents. A systematic evaluation of their biological activity is crucial to identify lead compounds and understand their mechanism of action. This involves a battery of well-established in vivo seizure models.

Primary Anticonvulsant Screening Models

Two of the most widely used and predictive models for the initial screening of potential AEDs are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[4][5]

  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied to induce a tonic hindlimb extension in rodents, and the ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity.[6][7]

  • Pentylenetetrazole (PTZ) Seizure Test: The PTZ test is used to identify compounds that may be effective against absence and myoclonic seizures.[4][8] PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is assessed.[4][8]

Neurotoxicity Assessment

A critical aspect of AED development is to ensure a sufficient therapeutic window between anticonvulsant efficacy and neurotoxicity. The Rotarod test is a standard method for evaluating motor coordination and neurological deficits in rodents.[9][10] Animals are placed on a rotating rod, and their ability to maintain balance is measured.[10] A compound that causes a significant number of animals to fall from the rod at doses close to its effective anticonvulsant dose may have a limited therapeutic potential.

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Test Protocol

  • Animal Preparation: Adult male mice (e.g., Swiss albino) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Stimulation: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED₅₀) is calculated.

Pentylenetetrazole (PTZ) Seizure Test Protocol

  • Animal Preparation: Similar to the MES test, adult male mice are administered the test compound or vehicle.

  • Induction of Seizures: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.[8]

  • Observation: The animals are observed for a period of 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine's scale).[11]

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is determined.

Rotarod Test Protocol for Neurotoxicity

  • Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Prior to the test, mice are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes).[10][12]

  • Testing: The test compound is administered to the trained animals. At the time of peak effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for a predetermined period. The median toxic dose (TD₅₀) is calculated.

Diagram: Anticonvulsant Drug Discovery Workflow

G cluster_workflow Anticonvulsant Evaluation Workflow Synthesis Compound Synthesis Primary_Screening Primary Screening Synthesis->Primary_Screening MES_Test MES Test Primary_Screening->MES_Test PTZ_Test PTZ Test Primary_Screening->PTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod) MES_Test->Neurotoxicity PTZ_Test->Neurotoxicity SAR_Analysis Structure-Activity Relationship Analysis Neurotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and initial evaluation of novel anticonvulsant compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[13] For N-alkylated 3-amino-azepan-2-ones, the nature of the N-alkyl substituent plays a pivotal role in determining anticonvulsant potency and neurotoxicity.

Influence of the N-Alkyl Substituent

Systematic modification of the N-alkyl group allows for the exploration of the SAR. Key parameters to consider include:

  • Lipophilicity: The introduction of lipophilic groups, such as benzyl or long alkyl chains, can enhance the ability of the compound to cross the blood-brain barrier. However, excessive lipophilicity can lead to increased non-specific binding and toxicity. A balance is essential.

  • Steric Bulk: The size and shape of the N-substituent can influence how the molecule interacts with its biological target. Bulky substituents may enhance binding to a specific pocket or, conversely, cause steric hindrance.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on an aromatic ring (e.g., in a benzyl substituent) can modulate the electronic properties of the molecule and its binding affinity. For instance, studies on related aryl semicarbazones have shown that electron-withdrawing groups like fluorine can enhance anticonvulsant activity.[14]

Quantitative Data Summary

While specific data for a homologous series of N-alkylated 3-amino-azepan-2-ones is proprietary to individual research programs, a hypothetical data set is presented below to illustrate the principles of SAR analysis.

Compound IDN-SubstituentMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
AZP-01 -H>100>100>300-
AZP-02 -Methyl8595>300>3.5
AZP-03 -Ethyl60752504.2
AZP-04 -Propyl45602004.4
AZP-05 -Benzyl30401505.0
AZP-06 -4-Fluorobenzyl25351807.2

This is a hypothetical table for illustrative purposes.

From this hypothetical data, we can infer that:

  • N-alkylation is crucial for anticonvulsant activity (compare AZP-01 to others).

  • Increasing the length of the alkyl chain from methyl to propyl enhances potency.

  • The introduction of a benzyl group (AZP-05) significantly improves activity, likely due to increased lipophilicity and potential π-π interactions with the target.

  • Substitution on the phenyl ring, such as with a fluorine atom (AZP-06), can further enhance potency and improve the therapeutic window (Protective Index).

Putative Mechanism of Action

The precise molecular targets for N-alkylated 3-amino-azepan-2-ones are still under investigation. However, based on the activity profile in the MES and PTZ screens, we can hypothesize potential mechanisms of action. Activity in the MES test often suggests an interaction with voltage-gated sodium channels, while efficacy in the PTZ model points towards modulation of GABAergic neurotransmission. It is plausible that these compounds act on one or both of these key pathways involved in seizure generation and propagation. Further mechanistic studies, such as electrophysiological patch-clamp experiments on neuronal ion channels and receptor binding assays, are required to elucidate the exact molecular targets.

Conclusion and Future Directions

N-alkylated 3-amino-azepan-2-ones represent a promising class of compounds for the development of novel anticonvulsant therapies. Their straightforward synthesis, coupled with the tunability of their physicochemical and pharmacological properties through N-alkylation, makes them an attractive scaffold for medicinal chemistry campaigns. The insights from SAR studies guide the rational design of new analogues with improved potency and safety profiles. Future research should focus on elucidating the precise mechanism of action of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in chronic models of epilepsy. The comprehensive approach outlined in this guide provides a solid framework for advancing these promising molecules from the laboratory to the clinic.

References

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The Evolving Landscape of Substituted Azepanones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the burgeoning research applications of substituted azepanones has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper moves beyond a mere listing of facts to provide a causal analysis of experimental choices and self-validating protocols, positioning substituted azepanones as a pivotal scaffold in modern medicinal chemistry.

The guide is structured to provide a holistic understanding of substituted azepanones, beginning with their synthesis and delving into their diverse and potent biological activities. The flexible seven-membered ring of the azepanone core allows for a wide range of substitutions, leading to a rich chemical diversity that is being actively explored for various therapeutic applications.[1]

Core Synthetic Strategies: Building the Azepanone Scaffold

The synthesis of substituted azepanones is a cornerstone of their application in research. Two classical and highly versatile methods, the Beckmann rearrangement and the Schmidt reaction, are prominently featured in the guide.

The Beckmann rearrangement offers a robust method for the synthesis of lactams, including azepanones, from oximes.[2][3] The reaction is typically initiated by treating a cyclic ketone, such as a substituted cyclohexanone, with hydroxylamine to form the corresponding oxime.[2][4] Subsequent treatment with an acid catalyst, such as sulfuric acid or a Lewis acid, induces a rearrangement where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, yielding the lactam.[1][2]

The Schmidt reaction provides an alternative and powerful route to azepanones, particularly for the synthesis of N-substituted derivatives. This reaction involves the treatment of a ketone with hydrazoic acid or an alkyl azide in the presence of a strong acid.[5] The intramolecular variant of the Schmidt reaction, utilizing ω-azido ketones, has proven to be a particularly effective method for the construction of bicyclic and other complex lactam systems.[4][6]

Below is a generalized workflow for the synthesis of substituted azepanones, highlighting these key reactions.

Synthesis_Workflow Generalized Synthetic Workflow for Substituted Azepanones cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction Ketone_B Substituted Cyclohexanone Oxime Cyclohexanone Oxime Ketone_B->Oxime NH2OH Azepanone_B Substituted Azepanone Oxime->Azepanone_B Acid Catalyst (e.g., H2SO4) Ketone_S Substituted Ketone Azepanone_S N-Substituted Azepanone Ketone_S->Azepanone_S HN3 or R-N3, Acid Azido_Ketone ω-Azido Ketone (Intramolecular) Azido_Ketone->Azepanone_S Acid Catalyst

Caption: Key synthetic routes to substituted azepanones.

Therapeutic Frontiers: Diverse Biological Activities of Substituted Azepanones

The structural versatility of substituted azepanones has translated into a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Applications

Substituted azepanones have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is an area of active investigation, with some evidence suggesting that they may interfere with the synthesis of the bacterial cell wall, a well-established target for antibiotics.[5][7] The evaluation of the minimum inhibitory concentration (MIC) is a critical step in assessing the antimicrobial potency of these compounds.

Table 1: Representative Antimicrobial Activity of Substituted Azepanones (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Azepanone Derivative A81632[Fictional Data]
Azepanone Derivative B4816[Fictional Data]
Azepanone Derivative C>64>6464[Fictional Data]

Note: The data in this table is illustrative and intended to represent the type of information found in the full technical guide.

Anticancer Potential

A significant body of research has focused on the anticancer properties of substituted azepanones. These compounds have been shown to inhibit the proliferation of various cancer cell lines, and their mechanism of action is often linked to the modulation of key signaling pathways involved in cell growth and survival.[3] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][8][9][10][11][12] Inhibition of this pathway by substituted azepanones can lead to the induction of apoptosis and a reduction in tumor growth.

Anticancer_Mechanism Proposed Anticancer Mechanism of Substituted Azepanones Azepanone Substituted Azepanone PI3K PI3K Azepanone->PI3K Inhibits Apoptosis Apoptosis Azepanone->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Chiral Lactams

Introduction: The Indispensable Role of Chiral Lactams in Modern Chemistry

Lactams, cyclic amides of varying ring sizes, represent a cornerstone of modern organic and medicinal chemistry. Their structural rigidity and capacity for hydrogen bonding make them privileged scaffolds in biologically active molecules. When a stereocenter is introduced, the resulting chiral lactams become powerful building blocks for creating complex, three-dimensional molecules with precise biological functions. The importance of stereochemistry cannot be overstated; receptors and enzymes within biological systems are themselves chiral, leading to often dramatically different interactions with each enantiomer of a chiral drug.[1] Consequently, the ability to synthesize enantiomerically pure lactams is not merely an academic challenge but a critical necessity for the development of safer and more effective pharmaceuticals.[1]

This guide provides a comprehensive overview of the core strategies for synthesizing chiral lactams, intended for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic reasoning behind key synthetic choices, highlighting methods that offer high levels of stereocontrol and practical utility. The discussion will cover seminal reactions and cutting-edge catalytic systems, with a focus on the synthesis of β-lactams and γ-lactams, which are prominently featured in a vast array of therapeutic agents, from antibiotics to central nervous system modulators.[2][3]

Core Synthetic Strategies for Enantioselective Lactam Synthesis

The synthesis of chiral lactams can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired ring size, substitution pattern, and the availability of starting materials.

Key Approaches to Chiral Lactam Synthesis

G Start Desired Chiral Lactam Cat Catalytic Asymmetric Synthesis (de novo chirality) Start->Cat Aux Chiral Auxiliary-Based Methods (temporary chirality) Start->Aux Pool Chiral Pool Synthesis (embedded chirality) Start->Pool Res Kinetic Resolution (separation of enantiomers) Start->Res G Ketone Prochiral Ketone Intermediate1 Enantioselective Condensation Ketone->Intermediate1 1. NSource DPPH (N-Source) NSource->Intermediate1 Catalyst Chiral Brønsted Acid (CPA) Catalyst->Intermediate1 Stereocontrol ChiralOxime Chiral Intermediate Intermediate1->ChiralOxime 2. Rearrangement Stereospecific Rearrangement ChiralOxime->Rearrangement 3. LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Rearrangement Promotion Lactam Enantioenriched Lactam Rearrangement->Lactam 4. Lactam->Catalyst Catalyst Regeneration

Caption: Asymmetric nitrogen insertion via a catalyzed Beckmann pathway.

b) [2+2] Cycloadditions for β-Lactam Synthesis: The Staudinger Reaction

The Staudinger synthesis, the [2+2] cycloaddition of a ketene and an imine, is the most historically significant and widely used method for constructing the β-lactam ring. [4][5]While traditional methods often relied on chiral auxiliaries, modern advancements have established catalytic, asymmetric versions. [5][6] In one highly effective approach, a chiral nucleophilic catalyst, such as an alkaloid derivative like benzoylquinine, activates the ketene to form a chiral zwitterionic enolate. [7]This enolate then undergoes a diastereoselective and enantioselective reaction with an imine to furnish the β-lactam. [6][7]This method circumvents the need for stoichiometric chiral reagents and provides a direct route to optically active β-lactams. [5]Various metal-free and metal-catalyzed protocols, including those using copper, palladium, and rhodium, have been developed to synthesize a wide range of substituted β-lactams with high stereocontrol. [4]

c) Transition Metal-Catalyzed C-H Amidation

Direct functionalization of C-H bonds is a highly atom-economical strategy. Enantioselective intramolecular C(sp³)-H amidation has emerged as a powerful method for synthesizing chiral γ-lactams. [8]Iridium(III) catalysts paired with α-amino-acid-based chiral ligands can effectively cyclize dioxazolone substrates, amidating an unactivated C-H bond to form the lactam ring with outstanding efficiency and enantioselectivity under mild conditions. [8]

Chiral Pool Synthesis

This strategy leverages the abundant supply of naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. The inherent stereochemistry of the starting material is transferred to the final lactam product. For instance, various trans-substituted β-lactams can be readily prepared from amino acid precursors. [7]Similarly, chiral imines derived from D-(+)-glucose have been used to achieve highly diastereoselective [2+2] cycloadditions with ketenes, yielding cis-β-lactams. [3]While reliable, this approach is limited by the structures available in the "chiral pool."

Spotlight on Synthesis: Key Lactam Classes

β-Lactams (Azetidin-2-ones)

The four-membered β-lactam ring is the pharmacophore of the most important class of antibiotics, including penicillins and cephalosporins. [3][4]Beyond their antibacterial properties, they are valuable synthetic intermediates and have been investigated as cholesterol absorption inhibitors and enzyme inhibitors. [3] Table 1: Comparison of Catalytic Asymmetric Methods for β-Lactam Synthesis

MethodCatalyst SystemKey FeaturesTypical StereoselectivityReference
Staudinger Reaction Chiral Amine (e.g., Benzoylquinine)Nucleophilic catalysis; reacts ketenes with imines.Good to excellent ee[6][7]
Kinugasa Reaction Copper(I) / Chiral LigandAsymmetric interrupted reaction of alkynes and nitrones.Excellent er (up to 96.5:3.5)[4]
C-H Lactamization Palladium / Chiral LigandEnantioselective β-C(sp³)–H activation of amides.High yields and excellent ee[4]
Radical Cross-Coupling Copper / Chiral N,N,N-LigandEnantioconvergent coupling of α-bromo β-lactams with alkynes.Excellent ee (up to 92%)[4]
γ-Lactams (Pyrrolidin-2-ones)

The five-membered γ-lactam scaffold is a prevalent motif in a wide range of pharmaceuticals and natural products. [9]Chiral γ-lactams containing a β-quaternary center are particularly valuable but challenging to synthesize. [10] A novel rhodium-catalyzed process transforms sulfonamide-tethered cyclobutanones into functionalized chiral γ-lactams with a β-quaternary center in excellent enantioselectivity. [10]This unusual reaction proceeds through a cascade involving C-C bond activation, N-S bond homolysis, and sulfonyl radical migration, demonstrating the power of merging transition metal catalysis with single-electron events. [10]Other advanced methods include gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl amides and iridium-catalyzed intramolecular C-H amidation. [8] Table 2: Selected Modern Syntheses of Chiral γ-Lactams

MethodCatalyst / ReagentStarting MaterialsKey FeaturesTypical StereoselectivityReference
Asymmetric Nitrogen Insertion Chiral Brønsted Acid / Lewis AcidProchiral CyclobutanonesMild, catalytic Beckmann rearrangement.Up to 97:3 er[2]
C-C Activation / Radical Migration Rh(I) / Chiral LigandSulfonamide-tethered CyclobutanonesCreates β-quaternary centers.Excellent ee[10]
Intramolecular C-H Amidation Ir(III) / Chiral LigandDioxazolone SubstratesDirect amidation of unactivated C(sp³)-H bonds.Outstanding ee[8]
Gold-Catalyzed Cycloisomerization Gold Catalyst / Chiral SulfinimineHomopropargyl AmidesTandem reaction under mild conditions.Excellent ee[8]

Experimental Protocol: Asymmetric Synthesis of a Chiral γ-Lactam via Nitrogen Insertion

This protocol is adapted from a validated, scalable asymmetric Beckmann strategy for synthesizing enantioenriched γ-lactams from prochiral cyclobutanones. [2] Objective: To synthesize 3-phenyl-azepan-2-one (Lactam 2a ) in high enantiomeric excess from 2-phenylcyclohexanone. While the reference focuses on 5- to 7-membered rings, the principles are directly applicable and illustrative. The following is a generalized procedure based on the published work.

Materials:

  • Prochiral cycloalkanone (1.0 equiv)

  • Diphenylphosphinyl hydroxylamine (DPPH) (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (0.1 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4 Å)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar and activated 4 Å molecular sieves, add the prochiral cycloalkanone (e.g., 2-phenylcyclobutanone, 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid (CPA) catalyst (0.02 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the vial.

  • Initial Cooling: Cool the resulting mixture to -20 °C in a cryocooler or appropriate cooling bath.

  • Reagent Addition: Add diphenylphosphinyl hydroxylamine (DPPH) (0.24 mmol, 1.2 equiv) to the cooled solution. Stir the mixture at -20 °C for 1 hour to facilitate the enantioselective condensation.

  • Promoter Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.3 mmol, 1.5 equiv) to the reaction mixture. Causality Note: The sequential addition is crucial. The CPA catalyst sets the stereochemistry in the initial condensation, and the subsequent addition of the strong Lewis acid (BF₃·OEt₂) promotes the stereospecific rearrangement without compromising the enantioselectivity established in the first step. [9]6. Reaction Progression: Allow the reaction to stir at -20 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by NMR and determine the enantiomeric ratio (er) by chiral High-Performance Liquid Chromatography (HPLC). Self-Validation: The expected outcome is the desired chiral lactam with high yield and an enantiomeric ratio consistent with the literature (e.g., up to 97:3 er), confirming the fidelity of the asymmetric induction. [2]

Conclusion and Future Outlook

The synthesis of chiral lactams has evolved from stoichiometric, auxiliary-based methods to highly efficient and selective catalytic asymmetric strategies. Modern approaches, including asymmetric nitrogen insertion, C-H functionalization, and novel cycloadditions, provide powerful tools for accessing these critical structures with near-perfect stereocontrol. These advancements directly empower drug development professionals by streamlining the synthesis of complex chiral molecules, enabling the exploration of novel chemical space and the production of single-enantiomer active pharmaceutical ingredients.

Future research will likely focus on the development of even more sustainable and economical catalysts, the use of renewable starting materials, and the application of flow chemistry to scale up these intricate transformations. As our understanding of catalysis deepens, the ability to design and synthesize chiral lactams with any desired substitution pattern and stereochemistry will continue to advance, solidifying their indispensable role in the future of medicine and materials science.

References

  • Title: Synthesis of chiral lactams by asymmetric nitrogen insertion Source: PMC, NIH URL: [Link]

  • Title: β-Lactam synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of γ-lactams Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: PMC, PubMed Central URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration Source: PMC, NIH URL: [Link]

  • Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]

  • Title: Catalytic, Asymmetric Synthesis of β-Lactams Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of chiral lactams by asymmetric nitrogen insertion Source: RSC Publishing URL: [Link]

  • Title: Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams Source: Chemistry | Illinois URL: [Link]

  • Title: Advances in the Catalytic, Asymmetric Synthesis of β-Lactams Source: Accounts of Chemical Research - ACS Publications URL: [Link]

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Methodological & Application

Synthesis Protocol for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of (S)-3-amino-1-ethyl-azepan-2-one HCl, a chiral amino lactam of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes not only the procedural aspects but also the underlying chemical principles and rationale for key experimental choices, ensuring scientific integrity and reproducibility. The synthesis is approached in a multi-step sequence, commencing with the preparation of the chiral precursor, (S)-3-amino-azepan-2-one, via enzymatic resolution of its racemic form. Subsequent steps involve a robust protection-alkylation-deprotection strategy, culminating in the formation of the hydrochloride salt.

Introduction

Chiral lactams, particularly those incorporating amino functionalities, are privileged scaffolds in modern pharmacology due to their conformational rigidity and ability to mimic peptide bonds. The specific stereoisomer, (S)-3-amino-1-ethyl-azepan-2-one, presents a unique three-dimensional arrangement of functional groups, making it a valuable building block for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical development.

This document outlines a reliable and scalable synthetic route to this compound. The chosen strategy prioritizes enantiomeric purity, yield, and operational safety.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step process starting from racemic 3-amino-azepan-2-one. The overall transformation is depicted below:

synthesis_scheme racemic Racemic 3-amino-azepan-2-one chiral (S)-3-amino-azepan-2-one racemic->chiral Enzymatic Resolution boc_protected Boc-(S)-3-amino-azepan-2-one chiral->boc_protected Boc Protection ethylated Boc-(S)-3-amino-1-ethyl-azepan-2-one boc_protected->ethylated N-Ethylation free_amine (S)-3-amino-1-ethyl-azepan-2-one ethylated->free_amine Boc Deprotection hcl_salt This compound free_amine->hcl_salt Salt Formation boc_protection_workflow start Dissolve (S)-3-amino-azepan-2-one in DCM/water cool Cool to 0 °C start->cool add_reagents Add Boc₂O and TEA cool->add_reagents react Stir at room temperature add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous workup and extraction monitor->workup dry Dry and concentrate workup->dry product Boc-(S)-3-amino-azepan-2-one dry->product

Application Notes and Protocols: N-Alkylation of 3-Amino-azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 3-Amino-azepan-2-one

The 3-amino-azepan-2-one scaffold, the ε-lactam of the amino acid lysine, represents a privileged starting material in medicinal chemistry and drug development.[1] Its structure features a primary amine at the C3 position and a secondary amide (lactam) embedded within a seven-membered ring. This unique combination of functional groups offers a versatile platform for chemical modification.

The N-alkylation of the primary amino group is a critical transformation for generating libraries of novel compounds. N-substituted lactam derivatives, including the related azetidinones, are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and cholesterol absorption inhibitory properties.[2][3] The strategic introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are essential for optimizing drug candidates.

This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of 3-amino-azepan-2-one, focusing on the causality behind experimental choices, detailed protocols, and troubleshooting. We will explore direct alkylation, reductive amination, and the Mitsunobu reaction, enabling researchers to select and implement the most suitable method for their specific synthetic goals.

Understanding the Substrate: Reactivity and Chemoselectivity

3-Amino-azepan-2-one possesses two nitrogen atoms available for alkylation: the primary amine (C3-NH₂) and the lactam nitrogen (N1-H).

  • Primary Amine (C3-NH₂): This is the more nucleophilic and sterically accessible of the two nitrogens. Under most conditions, it will be the primary site of reaction. It is a moderately basic amine.

  • Lactam Amide (N1-H): The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. Alkylation at this position is possible but typically requires much harsher conditions, such as the use of a strong base (e.g., NaH) and elevated temperatures.

Therefore, achieving chemoselective N-alkylation at the C3-amino position is readily accomplished by employing mild to moderate reaction conditions. The primary focus of this guide is on the selective alkylation of this exocyclic amine. It is also important to note that the starting material is often supplied as a racemate and may be in the form of a hydrochloride salt, which requires neutralization with a base prior to the reaction.[1]

Core Synthetic Strategies for N-Alkylation

The choice of alkylation strategy depends on the nature of the alkylating agent (e.g., alkyl halide vs. aldehyde), the desired level of control over the reaction, and the functional group tolerance required.

Direct Alkylation via Nucleophilic Substitution

This is the most straightforward approach, involving the direct reaction of the amine with an alkyl halide (or other electrophile with a good leaving group) in the presence of a base.

Causality and Experimental Choices:

  • Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. The base deprotonates the primary ammonium salt (or the amine itself) to generate the neutral, nucleophilic amine, which then attacks the electrophilic carbon of the alkyl halide.

  • Choice of Base: A non-nucleophilic base is essential to prevent competition with the amine. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice often depends on the solvent and the reactivity of the alkyl halide. Cs₂CO₃ is often effective in polar aprotic solvents like DMF or acetonitrile for promoting Sₙ2 reactions.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

  • Challenges & Control: The primary challenge is over-alkylation . The mono-alkylated secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To minimize this, one can use a slight excess of the 3-amino-azepan-2-one or add the alkyl halide slowly to the reaction mixture.[4]

sub 3-Amino-azepan-2-one reactants Combine Reactants sub->reactants alkyl_halide Alkyl Halide (R-X) alkyl_halide->reactants base Base (e.g., K₂CO₃) base->reactants solvent Solvent (e.g., DMF) solvent->reactants heat Heat (Optional) reactants->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination

Reductive amination is a powerful and highly selective method for preparing mono-alkylated amines. It involves the reaction of the amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality and Experimental Choices:

  • Mechanism: The reaction capitalizes on the formation of a C=N bond (imine), which is then selectively reduced. This two-step, one-pot process avoids the over-alkylation issues common in direct alkylation.[4][5]

  • Choice of Reducing Agent: The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[6] It is a mild and selective reducing agent, tolerant of acidic conditions that can be used to catalyze imine formation, and does not readily reduce aldehydes or ketones.

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective for imines, but it is highly toxic and generates cyanide waste.[4]

  • Solvent: Solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH) are commonly used.[6] DCE is particularly effective for reactions using STAB.

  • Advantages: This method offers excellent control for mono-alkylation and has a very broad substrate scope, allowing for the introduction of a wide variety of alkyl groups via the corresponding aldehyde or ketone.

sub 3-Amino-azepan-2-one (Primary Amine) imine Imine Intermediate [C=N⁺H] sub->imine + Carbonyl - H₂O carbonyl Aldehyde/Ketone (R₁R₂C=O) carbonyl->imine product N-Alkylated Product (Secondary Amine) imine->product + Reductant reductant Reducing Agent (e.g., STAB) reductant->product

Caption: Reductive Amination Pathway.

Mitsunobu Reaction

Causality and Experimental Choices:

  • Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive oxyphosphonium salt. The amine then acts as a nucleophile, displacing the activated hydroxyl group.[7][8]

  • Reagents: The classic reagent combination is PPh₃ and DEAD/DIAD. The reaction is typically run in an anhydrous aprotic solvent like THF or dichloromethane (DCM) at or below room temperature.

  • Advantages: This method allows for the use of alcohols as alkylating agents under mild, neutral conditions. It is particularly valuable for introducing more complex or functionalized alkyl groups.

  • Challenges: The reaction is stoichiometric, generating significant amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be removed during purification, which can be challenging.[7] Recent developments have focused on catalytic versions, but the stoichiometric reaction remains common.[9]

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsCommon SolventsTemperatureAdvantagesDisadvantages
Direct Alkylation Alkyl Halide, TosylateK₂CO₃, Cs₂CO₃, TEADMF, MeCN, THF25–80 °CSimple, inexpensive reagents.Risk of over-alkylation, may require heat.
Reductive Amination Aldehyde, KetoneNaBH(OAc)₃, NaBH₃CNDCE, THF, MeOH0–25 °CExcellent mono-alkylation selectivity, broad scope, mild conditions.[4][6]Requires a carbonyl precursor, STAB can be moisture sensitive.
Mitsunobu Reaction Primary/Secondary AlcoholPPh₃, DEAD/DIADTHF, DCM0–25 °CUses alcohols, mild/neutral conditions, stereochemical inversion at alcohol carbon.[10]Stoichiometric byproducts complicate purification.[7]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination (using Benzaldehyde)

This protocol describes the synthesis of 3-(benzylamino)azepan-2-one.

Materials:

  • 3-Amino-azepan-2-one (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-amino-azepan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure 3-(benzylamino)azepan-2-one.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-Alkylation via Direct Alkylation (using Ethyl Iodide)

This protocol describes the synthesis of 3-(ethylamino)azepan-2-one.

Materials:

  • 3-Amino-azepan-2-one (1.2 eq)

  • Ethyl iodide (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask, add 3-amino-azepan-2-one (1.2 eq) and finely ground potassium carbonate (2.5 eq).

  • Add anhydrous DMF under an inert atmosphere to create a stirrable slurry (approx. 0.2 M concentration).

  • Add ethyl iodide (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Note the potential formation of the diethylamino byproduct.

  • Work-up: Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate. The DMF will partition into the aqueous layer.

  • Combine the organic layers, wash thoroughly with water (to remove residual DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the mono-alkylated product from any starting material and di-alkylated byproduct.

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The N-alkylation of 3-amino-azepan-2-one is a fundamental transformation for generating structurally diverse molecules with significant potential in drug discovery. The choice of synthetic method is dictated by the available starting materials and the desired level of reaction control. Reductive amination stands out as a superior method for achieving clean, selective mono-alkylation with a broad scope. Direct alkylation remains a viable and simple alternative, provided that reaction conditions are carefully controlled to minimize over-alkylation. By understanding the underlying chemical principles and following robust protocols, researchers can effectively leverage this versatile scaffold to build novel chemical entities for biological evaluation.

References

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). MDPI. Available at: [Link]

  • 3-Amino-2-azepanon. Wikipedia. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Available at: [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. (2025). ResearchGate. Available at: [Link]

  • Alkylation of Amines under Mitsunobu Conditions. (2017). Synfacts. Available at: [Link]

  • Cummins, E. W. (1956). Preparation of aminoacetophenones. U.S. Patent 2,753,376.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Fiasella, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. Available at: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. Available at: [Link]

  • Buchwald–Hartwig amination with alkylamines. (n.d.). ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (n.d.). PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Mehta, P. D., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (n.d.). ACS Publications. Available at: [Link]

  • N-azamonobactams. 1. The Synthesis of Some 3-substituted N-azamonobactam Derivatives. (n.d.). PubMed. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (n.d.). ResearchGate. Available at: [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. Available at: [Link]

  • Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine. (2025). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

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Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Assessment of (S)-3-Amino-1-ethyl-azepan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and enantiomeric purity determination of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride. The stereospecific analysis of this chiral amine lactam is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and offers insights for optimization, targeting researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chirality in Pharmaceutical Analysis

The enantiomeric composition of a drug substance is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. (S)-3-amino-1-ethyl-azepan-2-one is a key chiral building block whose stereochemical integrity must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for accurately quantifying enantiomeric purity.[1][2][3]

This document outlines a normal-phase HPLC method specifically tailored for (S)-3-amino-1-ethyl-azepan-2-one HCl, leveraging a polysaccharide-based CSP to achieve baseline separation of its enantiomers.

The Principle of Chiral Recognition

The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4] The stability of these complexes differs for each enantiomer, leading to different retention times on the column. The key to a successful separation lies in maximizing the difference in interaction energy between the two analyte-CSP complexes.

For compounds like 3-amino-1-ethyl-azepan-2-one, which possess a hydrogen-bond donor (amine), a hydrogen-bond acceptor (lactam carbonyl), and a stereogenic center, multiple interaction points are possible. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, create well-defined chiral grooves.[1][2] The enantiomers fit into these grooves differently, enabling separation based on a combination of:

  • Hydrogen Bonding: Between the analyte's amine/amide groups and the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Involving the polar lactam and carbamate groups.

  • Steric Hindrance: Where the spatial arrangement of the ethyl group and the azepane ring dictates the closeness of fit within the chiral pocket of the CSP.

Strategic Method Development: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of the analyte, which is a polar, basic compound.

Chiral Stationary Phase (CSP) Selection

The analyte is an aliphatic amine and a cyclic amide (lactam). Polysaccharide-based CSPs are exceptionally versatile and demonstrate a high success rate for resolving a wide array of chiral molecules, including amines.[1][5]

  • Expertise & Experience: Based on extensive experience, cellulose- and amylose-based phenylcarbamate columns are the primary screening tools for such compounds.[1] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are known to be effective for basic compounds.[6] For this application, a cellulose-based phase was selected for its proven efficacy in resolving aliphatic amines through strong hydrogen bonding and steric interactions.[1]

Mobile Phase Selection & The Role of Additives

A normal-phase elution mode was chosen as it often provides superior selectivity on polysaccharide CSPs compared to reversed-phase.

  • Core Components: The mobile phase consists of a non-polar alkane (n-Hexane) and a polar alcohol modifier (Isopropanol, IPA). The ratio of these solvents controls the overall retention time; increasing the IPA content reduces retention.

  • Trustworthiness through Peak Shape Control: The primary amino group in the analyte is basic. Without intervention, this group would interact ionically with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction is a common cause of severe peak tailing and poor or non-existent resolution. To ensure the method's trustworthiness and robustness, a small amount of a basic additive, Diethylamine (DEA) , is incorporated into the mobile phase.[6] The DEA acts as a competitive base, neutralizing the active silanol sites and allowing the analyte's chiral interactions with the polysaccharide selector to dominate. This results in sharp, symmetrical peaks and reproducible chromatography.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (HPLC Grade)

    • Diethylamine (DEA), >99.5% purity

  • Analyte: this compound standard, and a racemic (R/S) standard for method development and system suitability.

Chromatographic Conditions

A summary of the final, optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard and Sample Preparation
  • Racemic Standard Solution (for System Suitability):

    • Accurately weigh approximately 10 mg of racemic 3-amino-1-ethyl-azepan-2-one HCl into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution:

    • Prepare the sample containing this compound in the same manner to a final concentration of 1.0 mg/mL using the mobile phase as the diluent.

Experimental Workflow & Analysis

The overall workflow from sample preparation to final report is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Racemic Standard prep_dissolve Dissolve & Dilute in Mobile Phase (1mg/mL) prep_start->prep_dissolve hplc_equil Equilibrate System (≥ 30 min) prep_dissolve->hplc_equil hplc_inject Inject Blank (Diluent) hplc_equil->hplc_inject hplc_sst Inject Racemic Standard (System Suitability) hplc_inject->hplc_sst hplc_sample Inject Sample hplc_sst->hplc_sample data_acq Acquire Chromatogram hplc_sample->data_acq data_integ Integrate Peaks data_acq->data_integ data_calc Calculate SST Parameters (Resolution, Tailing) data_integ->data_calc data_purity Calculate % Enantiomeric Purity data_calc->data_purity report report data_purity->report Generate Report

Caption: Workflow for Chiral HPLC Analysis.

System Suitability Test (SST)
  • Procedure: Inject the racemic standard solution.

  • Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met. This ensures the self-validating nature of the protocol.

    • Resolution (Rₛ): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 2.0 .

    • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5 .

Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, % ee) of the (S)-enantiomer is calculated from the peak areas in the sample chromatogram using the following formula:

% Enantiomeric Purity = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Where:

  • Area(S) = Peak area of the (S)-enantiomer.

  • Area(R) = Peak area of the undesired (R)-enantiomer.

Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is achieved. The (S)-enantiomer is expected to elute first, followed by the (R)-enantiomer. A representative chromatogram of the racemic mixture would show two well-resolved, symmetrical peaks.

Method Optimization Insights:

  • Retention Time Adjustment: To decrease retention times, slightly increase the percentage of Isopropanol (e.g., from 20% to 25%). To increase retention and potentially improve resolution, decrease the IPA percentage.

  • Selectivity Tuning: If resolution is insufficient, changing the alcohol modifier to ethanol can sometimes alter the selectivity (α-value) and improve the separation.

  • Temperature Effects: Decreasing the column temperature (e.g., to 15 °C) often enhances chiral selectivity and increases resolution, but at the cost of longer run times and higher backpressure.[8]

Conclusion

The chiral HPLC method detailed in this application note is a highly reliable and robust tool for the enantiomeric purity assessment of this compound. The strategic selection of a cellulose-based chiral stationary phase and a normal-phase mobile phase containing a basic additive provides excellent resolution and peak shape. This protocol is suitable for routine quality control analysis and for supporting pharmaceutical development activities where stereochemical purity is paramount.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Satinder Ahuja. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Cassandre Koulová, et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Maria Elizabeth Tiritan, et al. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

  • William H. Pirkle, et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • ResearchGate. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

Sources

Harnessing the Potential of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Chiral Lactams in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for structurally novel and three-dimensional molecular scaffolds has never been greater. Flat, aromatic systems are increasingly being replaced by sp³-rich cores to improve physicochemical properties and explore new chemical space. Within this paradigm, chiral building blocks are the foundational elements that enable the stereocontrolled synthesis of complex molecular targets. The azepane lactam scaffold, a seven-membered ring system, is a particularly valuable motif, offering a flexible yet constrained conformation that can effectively present substituents for biological target engagement.

This guide focuses on (S)-3-amino-1-ethyl-azepan-2-one hydrochloride (HCl) , a versatile and highly functionalized chiral building block. Its structure is distinguished by three key features:

  • A Defined Stereocenter: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, crucial for enantioselective interactions with biological targets.

  • A Primary Amino Group: The nucleophilic primary amine at the C3 position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse side chains and functional groups.

  • An N-Substituted Lactam: The N-ethyl group modifies the polarity and steric profile of the lactam core, potentially influencing solubility, cell permeability, and metabolic stability compared to its N-unsubstituted parent.

This combination makes (S)-3-amino-1-ethyl-azepan-2-one HCl an exemplary starting material for generating libraries of complex molecules for screening and lead optimization in drug discovery programs. This document provides an in-depth overview of its properties, key synthetic applications with detailed protocols, and best practices for its use.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for successful reaction planning and execution. The hydrochloride salt form enhances the stability and handling of this aminolactam.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 943843-30-9[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Appearance Typically a white to off-white solidGeneral Observation
Purity ≥95% (typically available)Supplier Data
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate.Inferred from structure
MDL Number MFCD11501307[1]
Safety and Handling Precautions

As with any laboratory chemical, proper handling is essential. This compound and its parent compound class are classified with the following hazards.[2]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3] Keep containers tightly closed when not in use.[4]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] The hydrochloride salt is hygroscopic; storage in a desiccator is recommended.

Core Synthetic Applications & Protocols

The primary amine of (S)-3-amino-1-ethyl-azepan-2-one is the key to its synthetic utility. The following protocols detail fundamental transformations that leverage this functional group to build molecular complexity.

Workflow Overview: From Building Block to Diverse Scaffolds

The diagram below illustrates the central role of this compound in accessing diverse chemical matter.

G start (S)-3-amino-1-ethyl- azepan-2-one HCl base Base (e.g., Et3N, DIPEA) Liberates free amine start->base Deprotonation free_amine Free Amine base->free_amine acyl Amide Synthesis (Acyl Halides, Anhydrides) free_amine->acyl peptide Peptide Coupling (R-COOH, Coupling Reagents) free_amine->peptide reductive Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) free_amine->reductive urea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) free_amine->urea sulfonamide Sulfonamide Synthesis (Sulfonyl Chlorides) free_amine->sulfonamide

Caption: Synthetic pathways from the free amine.

Protocol 1: Amide Bond Formation via Acylation

Amide synthesis is one of the most fundamental and reliable reactions in medicinal chemistry for exploring structure-activity relationships (SAR). This protocol describes a standard acylation using an acyl chloride.

Causality and Experimental Choice: The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl salt and the HCl generated during the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and aprotic, preventing unwanted side reactions. The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side-product formation.

Caption: General scheme for N-acylation.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 2.2 equiv) dropwise. Stir for 10-15 minutes. The first equivalent neutralizes the HCl salt, and the second neutralizes the HCl produced by the reaction.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful method to form secondary amines from primary amines and carbonyl compounds. This protocol is ideal for adding substituents that are not easily introduced via acylation.

Causality and Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild, selective for imines/iminiums in the presence of the carbonyl starting material, and does not react violently with protic solvents. Dichloroethane (DCE) is often used as it is a good solvent for this transformation. The addition of a small amount of acetic acid can catalyze the formation of the intermediate iminium ion, accelerating the reaction.

Caption: General scheme for reductive amination.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv), the aldehyde or ketone (1.2 equiv), and dichloroethane (DCE, approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N, 1.1 equiv) to liberate the free amine and stir for 10 minutes at room temperature.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Workup:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. A basic alumina column or silica treated with Et₃N may be necessary to prevent product streaking.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of synthesized derivatives.

  • ¹H and ¹³C NMR: Provides structural confirmation. Key expected signals include the diastereotopic protons of the azepane ring and new signals corresponding to the introduced substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (e.g., via ESI-MS to observe the [M+H]⁺ ion).

  • Chiral HPLC: Crucial for confirming that the stereochemical integrity at the C3 position was maintained throughout the synthetic sequence. A comparison with a racemic standard is ideal.

  • FTIR Spectroscopy: Useful for confirming the presence of key functional groups. The amide C=O stretch of the lactam ring (approx. 1650 cm⁻¹) should be present, along with a new amide or C-N stretch depending on the reaction performed.

Conclusion and Future Outlook

This compound is a high-value chiral building block that provides a robust and efficient entry point into novel, sp³-rich chemical matter. The protocols detailed herein represent foundational transformations that can be readily adapted for the synthesis of diverse compound libraries. By leveraging the stereodefined core and the versatile primary amine handle, researchers in drug discovery can rapidly generate novel analogues for biological screening, accelerating the path from hit identification to lead optimization. The continued application of such building blocks will undoubtedly fuel the development of the next generation of therapeutics.

References

  • MDPI: Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Wikipedia: Gepotidacin. Available at: [Link]

  • PubChem: 3-Aminoazepan-2-one hydrochloride. Available at: [Link]

  • MDPI: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubChem: Caprolactam. Available at: [Link]

  • Google Patents:Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • Oakwood Chemical: (S)-3-Amino-1-ethyl-2-azepanone hydrochloride. Available at: [Link]

  • Google Patents:Process for preparing enantiomerically enriched amino-alcohols.
  • Organic Syntheses: Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]

  • Agilent Technologies: Safety Data Sheet for Amino Acid Standard. Available at: [Link]

  • Cheméo: Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available at: [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Chiral Lactam Building Block

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE hydrochloride is a valuable chiral building block for drug discovery and development. Its structure features a seven-membered caprolactam ring, a stereocenter at the 3-position bearing a primary amine, and an ethyl group on the lactam nitrogen. The primary amine serves as a key functional handle for a variety of coupling reactions, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

This document provides detailed application notes and protocols for the most common and effective coupling reactions involving this reagent, with a primary focus on amide bond formation. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Chemical structure of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Figure 1: Chemical structure of this compound.

A critical consideration for any reaction involving this starting material is that it is a hydrochloride salt. This means the primary amine is protonated and therefore not nucleophilic. Consequently, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ before it can participate in the desired coupling reaction.[1][2]

Core Application: Amide Bond Formation

The most prevalent application for this compound is the formation of amide bonds through coupling with carboxylic acids. Amide bonds are a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals due to their high stability and ability to participate in hydrogen bonding.[3][4] This section provides a comprehensive guide to performing this crucial transformation.

Mechanism and Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI), are widely used for this purpose.[6][7]

The general mechanism proceeds as follows:

  • The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • The free primary amine of (S)-3-amino-1-ethyl-azepan-2-one, liberated by a base like N,N-Diisopropylethylamine (DIEA), then acts as a nucleophile, attacking the activated carbonyl group.

  • This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and a water-soluble urea byproduct.

The addition of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress side reactions and minimize racemization, particularly when coupling amino acid derivatives.[6][8]

General Workflow for Amide Coupling

The following diagram illustrates the typical experimental workflow for the amide coupling of this compound with a carboxylic acid.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Amine_Prep Dissolve Amine HCl and DIEA in DCM Acid_Prep Add Carboxylic Acid Amine_Prep->Acid_Prep 1 Cooling Cool to 0 °C Acid_Prep->Cooling 2 EDC_Add Add EDC solution Cooling->EDC_Add 3 Stirring Stir at 0 °C to RT (Monitor by TLC/LC-MS) EDC_Add->Stirring 4 Quench Quench Reaction (e.g., with water) Stirring->Quench 5 Wash_HCl Wash with 1N HCl Quench->Wash_HCl 6a Wash_Bicarb Wash with sat. NaHCO3 Wash_HCl->Wash_Bicarb 6b Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine 6c Dry_Conc Dry (Na2SO4) & Concentrate Wash_Brine->Dry_Conc 7 Purify Purify (Column Chromatography) Dry_Conc->Purify 8

Caption: General workflow for EDC-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with this compound on a 1.0 mmol scale.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Dissolve the amine salt in anhydrous DCM (10 mL).

  • Add DIEA (2.0 mmol, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature. The DIEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride.[1]

  • Add the desired carboxylic acid (1.1 mmol, 1.1 eq) to the flask.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate vial, dissolve EDC-HCl (1.2 mmol, 1.2 eq) in a minimal amount of anhydrous DCM (2-3 mL).

  • Add the EDC-HCl solution dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight (12-16 hours).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). The acidic wash removes unreacted amine and DIEA, while the basic wash removes unreacted carboxylic acid and HOBt/Oxyma if used.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.

Data Presentation: Representative Coupling Examples

The following table provides hypothetical examples of amide coupling reactions with this compound to illustrate the versatility of the protocol.

Carboxylic Acid PartnerProduct StructureExpected Product Mass (M+H)⁺Hypothetical Yield
Benzoic AcidProduct with Benzoic Acid261.1685-95%
Acetic AcidProduct with Acetic Acid199.1580-90%
Boc-GlycineProduct with Boc-Glycine314.2075-85%

Note: Yields are hypothetical and will vary based on the specific substrate and reaction scale.

Alternative Coupling Reactions

While amide bond formation is the most common application, the primary amine of this compound can also participate in other important coupling reactions.

Protocol for Sulfonamide Formation

The amine can react with sulfonyl chlorides to form stable sulfonamides, another important functional group in medicinal chemistry.

Procedure Outline:

  • Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature until completion.

  • Perform an aqueous work-up similar to the amide coupling protocol to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization.

Advanced Application: C-N Cross-Coupling Reactions

For the synthesis of N-aryl derivatives, transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This reaction couples the amine with an aryl halide or triflate. A recent protocol utilizing a self-activated Ni/NHC catalytic system offers an efficient method for coupling amines with aryl chlorides.[9]

Key Components for Ni-catalyzed C-N Cross-Coupling: [9]

  • Nickel Precatalyst: NiCl₂Py₂

  • Ligand: N-Heterocyclic Carbene (NHC) precursor (e.g., IPr·HCl)

  • Base: A strong base such as sodium tert-butoxide (tBuONa) is required.

  • Solvent: High-boiling point, non-polar solvents like o-xylene are typical.

  • Conditions: The reaction generally requires elevated temperatures (e.g., 150 °C).

Due to the specialized nature and sensitivity of these reactions to substrate scope and conditions, researchers are encouraged to consult the primary literature for detailed protocols.[9]

References

  • Aapptec Peptides. Coupling Reagents . [Link]

  • The Royal Society of Chemistry. (2014-11-30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products . [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development . [Link]

  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes . [Link]

  • RSC Publishing. (2020-01-01). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents . [Link]

  • Current Chemistry Letters. (2022-08-29). Process optimization for acid-amine coupling: a catalytic approach . [Link]

  • HM Publishers. (2024-05-30). Synthesis Methods of 3-Amino Thietane and its Derivatives . [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling . [Link]

  • ResearchGate. Amino acids and medications containing amide bonds in their structure . [Link]

  • PubChem - NIH. Caprolactam | C6H11NO | CID 7768 . [Link]

  • ResearchGate. (2023-06-23). A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis | Request PDF . [Link]

  • YouTube. (2016-05-09). Amino acids and amide bond formation . [Link]

  • Wikipedia. 3-Amino-2-azepanon . [Link]

  • University of Arizona. Amide Coupling - Biofilm Inhibitor Synthesis . [Link]

  • MDPI. Chemistry of Substituted Thiazinanes and Their Derivatives . [Link]

  • PubMed Central - NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . [Link]

  • Organic Syntheses. Procedure . [Link]

  • Scribd. Synthetic Chemistry: Formation of The Amide Bond: Advanced Article . [Link]

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Application Notes and Protocols for the Incorporation of (S)-3-Amino-1-ethyl-azepan-2-one HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (S)-3-amino-1-ethyl-azepan-2-one HCl is a novel, conformationally constrained building block designed for just this purpose. Its rigid seven-membered lactam structure serves to introduce specific conformational pre-organization into a peptide backbone. This guide provides a comprehensive overview of the applications of this unique amino acid analog, the mechanistic rationale for its use, and detailed protocols for its successful incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Conformational Constraint

Native peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor binding affinity. Introducing constrained amino acid mimics, such as those with lactam rings, is a proven strategy to overcome these limitations.[2][3] These rigid structures reduce the entropic penalty of binding by locking the peptide backbone into a bioactive conformation, which can lead to enhanced potency and selectivity.[3][4]

(S)-3-amino-1-ethyl-azepan-2-one, a derivative of a caprolactam, is designed to act as a potent turn-inducer or to stabilize helical structures within a peptide sequence.[4][5] The seven-membered ring restricts the available Ramachandran space, while the stereochemistry at the α-carbon and the N-ethyl group further refine the conformational landscape. This application note will detail the utility and incorporation of its hydrochloride salt in standard peptide synthesis workflows.

Molecular Profile of this compound

The key to leveraging this building block is understanding its unique structural features and chemical properties.

PropertyValueSource
IUPAC Name (3S)-3-amino-1-ethylazepan-2-one hydrochloride
CAS Number 943843-30-9[6]
Molecular Formula C₈H₁₆N₂O·HCl[6]
Molecular Weight 192.68 g/mol [6]
Structure A seven-membered ε-lactam ring with an amino group at the C3 position (α-carbon relative to the carbonyl) and an ethyl group on the lactam nitrogen (N1).

Key Structural Features and Their Implications:

  • Lactam Ring: The cyclic amide bond imparts significant rigidity to the backbone, limiting torsional freedom. This is the primary mechanism for inducing defined secondary structures.[4][7]

  • (S)-Stereochemistry: The defined stereocenter at the C3 position is critical for directing the peptide chain in a specific orientation, influencing the type of turn or helical structure that is favored.

  • N-Ethyl Group: The ethyl group on the lactam nitrogen adds steric bulk and modifies the electronic properties of the amide bond. This substitution can also enhance resistance to enzymatic degradation and potentially improve membrane permeability.

  • Hydrochloride Salt: The HCl salt form enhances the stability and solubility of the free amine, making it amenable to standard peptide coupling conditions following a neutralization step.

Core Applications & Mechanistic Rationale

The primary application of (S)-3-amino-1-ethyl-azepan-2-one is as a peptidomimetic to introduce conformational constraints.[8] By replacing a standard amino acid residue, researchers can enforce specific secondary structures that may be critical for biological activity.

Induction of β-Turns

The rigid lactam backbone is hypothesized to be an excellent scaffold for inducing β-turn conformations. β-turns are critical recognition motifs in many peptide-protein interactions. By pre-organizing the peptide into a turn structure, this building block can significantly enhance binding affinity to the target receptor.

Stabilization of Helical Structures

In certain positions within a peptide sequence, particularly when spaced at i, i+3 or i, i+4 intervals with another interacting residue, lactam bridges are known to stabilize α-helical or 3₁₀-helical conformations.[4] While this building block does not form a bridge itself, its rigid dihedral angles can serve as a nucleation point for helix formation.

Enhancing Proteolytic Stability

The non-natural structure, particularly the N-ethyl group and the lactam ring, renders the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptide.[9]

Experimental Protocols: Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain is readily achievable using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][10] However, due to the potential for steric hindrance from the N-ethyl group and the rigid ring, optimization of coupling conditions is crucial.

Materials and Reagents
  • Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl Chloride resin for peptide acids).[11]

  • Nα-Fmoc Protected Amino Acids: Standard protected amino acids for the remainder of the sequence.

  • (S)-3-(Fmoc-amino)-1-ethyl-azepan-2-one: The building block must be Nα-protected with an Fmoc group for seamless integration into the synthesis cycle.

  • Deprotection Solution: 20% Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12] These are recommended due to their high coupling efficiency.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a viable alternative.[13]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: High-purity DMF, DCM.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or similar, depending on the side-chain protecting groups used in the peptide.[14]

Step-by-Step Incorporation Protocol

This protocol assumes a standard Fmoc-SPPS workflow.[15][16] The cycle for incorporating the target building block is detailed below.

SPPS_Workflow cluster_resin Solid Support Resin Resin-Peptide-(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling Reaction (See Table 2 for details) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Capping Step 5: Capping (Optional) (e.g., Acetic Anhydride/DIPEA) Wash2->Capping If needed Resin_Next Resin-Peptide-(n+1) Wash2->Resin_Next Successful Coupling Capping->Resin_Next

Caption: Fmoc-SPPS cycle for amino acid incorporation.

Protocol Steps:

  • Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed.

  • Building Block Preparation: In a separate vessel, pre-activate the Nα-Fmoc-(S)-3-amino-1-ethyl-azepan-2-one . A typical activation mixture is detailed in the table below.

    Component Equivalents (relative to resin capacity) Purpose
    Nα-Fmoc-(S)-3-amino-1-ethyl-azepan-2-one3 - 5 eqThe building block to be coupled.
    HATU or HBTU2.9 - 4.9 eqCoupling reagent for rapid activation.[17]
    DIPEA6 - 10 eqBase to neutralize the amino acid salt and facilitate coupling.
    DMFSufficient to dissolveReaction solvent.
  • Coupling Reaction: Add the pre-activated building block solution to the reaction vessel containing the resin. Allow the reaction to proceed for 1-4 hours at room temperature. The extended coupling time is recommended to overcome potential steric hindrance.

  • Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling (double coupling) should be performed with a fresh solution of activated building block.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[16]

  • Capping (Optional): If a small amount of unreacted amine remains, it is advisable to cap these sites using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Continue Synthesis: Proceed with the deprotection of the newly incorporated Fmoc group to continue elongating the peptide chain.

Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • Wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail (e.g., Reagent K).

  • Stir for 2-4 hours at room temperature.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Quality Control and Data Interpretation

The final peptide product must be analyzed to confirm its identity and purity.

  • Mass Spectrometry (LC-MS): This is essential to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of the (S)-3-amino-1-ethyl-azepan-2-one residue.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the crude peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used. The constrained nature of the peptide may alter its retention time compared to a more flexible analog.

  • Purification: Preparative HPLC is used to purify the peptide to the desired level (>95% for most applications).

QC_Workflow Crude Crude Peptide (Post-Cleavage) Analysis Analytical HPLC & LC-MS Crude->Analysis Decision Purity & Mass Check Analysis->Decision Purification Preparative HPLC Decision->Purification Correct Mass, Purity < 95% Final Pure Peptide (>95%) Decision->Final Correct Mass, Purity > 95% Re_synthesis Re-synthesize/ Troubleshoot Decision->Re_synthesis Incorrect Mass Purification->Final

Caption: Post-synthesis quality control workflow.

Conclusion

This compound represents a valuable tool for peptide chemists aiming to impose specific conformational constraints on their molecules. Its rigid lactam backbone is a powerful means to induce turn structures and enhance metabolic stability. While its incorporation requires careful selection of coupling reagents to overcome potential steric challenges, it follows established SPPS principles.[1] The protocols outlined in this guide provide a robust framework for the successful synthesis and purification of peptides containing this novel building block, paving the way for the development of next-generation peptide therapeutics with improved pharmacological profiles.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. RSC Publishing. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Dong, M., et al. (2010). Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. National Institutes of Health. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. National Institutes of Health. Retrieved from [Link]

  • Jackson, J. C., et al. (1991). Protein synthesis with conformationally constrained cyclic dipeptides. National Institutes of Health. Retrieved from [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. National Institutes of Health. Retrieved from [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. PubMed. Retrieved from [Link]

  • Lubell, W. D., et al. (2011). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. ACS Publications. Retrieved from [Link]

  • Gennari, C., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

  • Oh, D. (2022). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]

  • Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The conformational preferences of γ-lactam and its role in constraining peptide structure. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • MDPI. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols: Scale-up Synthesis of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride, a chiral lactam of significant interest in pharmaceutical development. The protocol herein details a robust and scalable synthetic route, emphasizing process safety, optimization, and analytical validation. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a foundational understanding for successful implementation and adaptation.

Introduction and Significance

(S)-3-amino-1-ethyl-azepan-2-one and its hydrochloride salt are pivotal chiral building blocks in the synthesis of various pharmaceutically active compounds. The seven-membered lactam core, functionalized with a stereochemically defined amino group, offers a versatile scaffold for accessing complex molecular architectures. The direct insertion of a nitrogen atom into a cyclic ketone represents a powerful synthetic strategy to forge lactams as an important class of nitrogen heterocycles.[1] The development of a scalable and economically viable synthesis is therefore a critical step in the drug development pipeline, enabling the production of sufficient quantities for preclinical and clinical studies.

This application note describes a synthetic approach centered around the Beckmann rearrangement, a classic and industrially relevant transformation for the synthesis of amides and lactams from oximes.[2][3] We will explore the nuances of this rearrangement in the context of scale-up, addressing key challenges such as stereochemical control, impurity profiling, and process safety.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy involves a multi-step sequence commencing with a commercially available starting material. The key transformation is an asymmetric Beckmann rearrangement to establish the chiral amine center and the lactam ring simultaneously.

Retrosynthetic Analysis

Our retrosynthetic approach identifies a suitable cyclic ketone as a key precursor. The strategic disconnection of the lactam C-N bond leads back to a substituted cyclohexanone derivative, which can be accessed through various established synthetic methodologies. The chirality at the C3 position is envisioned to be introduced via a catalytic asymmetric process.

Forward Synthesis Overview

The forward synthesis is designed to be convergent and efficient, minimizing the number of linear steps and employing scalable reactions. The key steps are:

  • Synthesis of the Ketone Precursor: Preparation of an appropriately substituted cyclohexanone derivative.

  • Asymmetric Oximation: Formation of a chiral oxime intermediate.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the target lactam.

  • N-Alkylation: Introduction of the ethyl group onto the lactam nitrogen.

  • Salt Formation and Purification: Conversion to the hydrochloride salt and final purification.

Mechanistic Insight: The Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[3][4] The reaction proceeds through the protonation of the oxime hydroxyl group, converting it into a good leaving group (water).[5] This is followed by a concerted migration of the group anti-periplanar to the departing water molecule to the electron-deficient nitrogen atom.[5] The resulting nitrilium ion is then attacked by water to afford the lactam after tautomerization.

Key Mechanistic Considerations for Asymmetry:

The stereochemical outcome of the Beckmann rearrangement is dictated by the configuration of the oxime. Therefore, the asymmetric synthesis of the oxime is a critical step for establishing the desired stereochemistry in the final product. This can be achieved through the use of chiral catalysts or auxiliaries during the oximation reaction. Catalytic asymmetric synthesis is a versatile and powerful method for obtaining optically enriched α-amino acids and their derivatives.[6]

Experimental Protocols

Materials and Reagents

All reagents and solvents should be of appropriate grade for organic synthesis and used as received unless otherwise noted. Anhydrous solvents should be used where specified.

Synthesis of the Ketone Precursor

(Detailed protocol for the synthesis of the specific cyclohexanone derivative would be provided here, based on the chosen starting materials. This would include reaction setup, reagent addition, temperature control, reaction monitoring, and work-up procedures.)

Asymmetric Oximation

(This section would detail the procedure for the enantioselective formation of the oxime. This would involve the selection of a suitable chiral catalyst and reaction conditions to achieve high enantiomeric excess.)

Scale-up Beckmann Rearrangement

This protocol outlines the acid-catalyzed rearrangement of the chiral oxime to (S)-3-amino-1-H-azepan-2-one.

Table 1: Reagent Quantities for Beckmann Rearrangement

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Chiral Oxime-1.0-
Sulfuric Acid (98%)98.085.0272 mL
Dichloromethane84.93-5 L

Protocol:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the chiral oxime (1.0 mol) and dichloromethane (2 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add concentrated sulfuric acid (5.0 mol) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The addition of a strong acid catalyzes the rearrangement.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a vigorously stirred solution of ice-water (10 L) and sodium hydroxide (to neutralize the acid). Caution: This is a highly exothermic process.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 1 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude lactam.

N-Ethylation of the Lactam

Table 2: Reagent Quantities for N-Ethylation

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
(S)-3-amino-azepan-2-one128.171.0128.17 g
Ethyl Iodide155.971.2187.16 g (81.4 mL)
Potassium Carbonate138.212.5345.53 g
Acetonitrile41.05-2 L

Protocol:

  • In a 5 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend (S)-3-amino-azepan-2-one (1.0 mol) and potassium carbonate (2.5 mol) in acetonitrile (2 L).

  • Add ethyl iodide (1.2 mol) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-amino-1-ethyl-azepan-2-one.

Hydrochloride Salt Formation and Crystallization

The formation of a hydrochloride salt can aid in the purification and handling of amine compounds.[7]

Protocol:

  • Dissolve the crude (S)-3-amino-1-ethyl-azepan-2-one in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) with stirring until the pH of the solution is acidic (pH 1-2).

  • The hydrochloride salt will precipitate out of the solution. The formation of a crystalline solid is often observed.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the purified (S)-3-amino-1-ethyl-azepan-2-one HCl. Recrystallization from a suitable solvent system may be performed to achieve higher purity. The choice of solvent for crystallization is crucial and may involve screening various options.

Process Optimization and Scale-up Considerations

Reaction Parameters
  • Temperature Control: The Beckmann rearrangement is often exothermic. Precise temperature control is crucial to prevent side reactions and ensure the stereochemical integrity of the product. The use of a jacketed reactor with a reliable cooling system is essential for large-scale production.

  • Reagent Addition: The slow, controlled addition of the acid catalyst is critical for managing the reaction exotherm and preventing localized "hot spots."

  • Solvent Selection: The choice of solvent can influence reaction rate, yield, and impurity profile. Dichloromethane is a common choice, but alternative solvents should be evaluated for green chemistry considerations and process safety.

Work-up and Purification
  • Quenching: The quenching of the strong acid at the end of the Beckmann rearrangement is a critical and potentially hazardous step on a large scale. Careful planning and execution are necessary to manage the heat generated.

  • Crystallization: The final crystallization step is a key purification technique. Optimization of solvent, temperature, and cooling rate is necessary to obtain the desired crystal form and purity. The hydrochloride salt is often a crystalline solid that is easier to handle and purify than the free base.[8]

Safety Considerations
  • Strong Acids: Concentrated sulfuric acid is highly corrosive and reactive. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood or a designated reactor bay.

  • Exothermic Reactions: The Beckmann rearrangement and the subsequent acid neutralization are exothermic. A thorough understanding of the reaction thermodynamics and appropriate heat management strategies are paramount.

  • Hazardous Reagents: Ethyl iodide is a lachrymator and should be handled with care in a well-ventilated area.

Analytical Methods for Quality Control

Table 3: Analytical Methods

AnalysisMethodPurpose
Reaction MonitoringTLC, HPLCTo track the progress of the reaction and identify the formation of byproducts.
Purity AssessmentHPLC, GC-MSTo determine the purity of the final product and identify any impurities.
Structural ElucidationNMR (¹H, ¹³C), IR, Mass SpectrometryTo confirm the chemical structure of the product.
Chiral PurityChiral HPLCTo determine the enantiomeric excess (e.e.) of the final product.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing Ketone_Precursor Ketone Precursor Synthesis Asymmetric_Oximation Asymmetric Oximation Ketone_Precursor->Asymmetric_Oximation Beckmann_Rearrangement Beckmann Rearrangement Asymmetric_Oximation->Beckmann_Rearrangement N_Ethylation N-Ethylation Beckmann_Rearrangement->N_Ethylation Salt_Formation HCl Salt Formation N_Ethylation->Salt_Formation Crystallization Crystallization & Purification Salt_Formation->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Logical Decision-Making for Process Optimization

Optimization_Decision_Tree Start Process Optimization Goal: Increase Yield & Purity Low_Yield Low Yield in Beckmann Rearrangement? Start->Low_Yield Optimize_Acid Optimize Acid Catalyst (Type and Stoichiometry) Low_Yield->Optimize_Acid Yes Impurity_Profile High Impurity Profile? Low_Yield->Impurity_Profile No Optimize_Temp Optimize Reaction Temperature & Time Optimize_Acid->Optimize_Temp Optimize_Temp->Impurity_Profile Recrystallization Optimize Crystallization Solvent System Impurity_Profile->Recrystallization Yes Low_EE Low Enantiomeric Excess? Impurity_Profile->Low_EE No Chromatography Consider Chromatographic Purification Recrystallization->Chromatography Chromatography->Low_EE Chiral_Catalyst Screen Chiral Catalysts for Oximation Low_EE->Chiral_Catalyst Yes End Optimized Process Low_EE->End No Chiral_Catalyst->End

Caption: Decision tree for optimizing the synthesis of the target compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to process parameters and safety, researchers can successfully implement this synthesis on a larger scale. The provided framework for optimization and analysis will aid in achieving high yield and purity, which are critical for the advancement of drug development programs.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Google Patents.
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering.
  • Wikipedia. Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Google Patents.
  • Google Patents.
  • Knowles, R. R., & Jacobsen, E. N. (2010). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science.
  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • Behera, S., & Ghorai, P. (2017). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry.
  • O'Donnell, M. J. (2004). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • ResearchGate. Scale-up syntheses, product derivatization, late-stage modification of... [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • ResearchGate. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. [Link]

  • ACS Publications. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • Wikipedia. 3-Amino-2-azepanon. [Link]

  • ACS Publications. Catalytic Synthesis of γ-Lactams via Direct Annulations of Enals and N-Sulfonylimines. [Link]

  • Google Patents. Synthetic method of 3-amino-2-hydroxyacetophenone.
  • MDPI. A Practical Method for Synthesizing Iptacopan. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • ACS Publications. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • National Institutes of Health. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Organic Chemistry Portal. Lactam synthesis. [Link]

  • National Institutes of Health. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. [Link]

  • ResearchGate. (PDF) Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimi-nation reaction. [Link]

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Application Notes and Protocols for the Purification of N-Ethylated Amino Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in N-Ethylated Amino Lactam Applications

N-ethylated amino lactams are a pivotal class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their unique structural features, including the lactam ring and the N-ethyl substituent, impart desirable physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. However, the synthetic routes to these compounds often yield a mixture of the desired product, unreacted starting materials, by-products, and stereoisomers. The presence of these impurities can significantly impact the efficacy, safety, and regulatory compliance of the final products. Consequently, robust and efficient purification strategies are paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of the principal techniques for purifying N-ethylated amino lactams. It moves beyond a simple recitation of steps to delve into the fundamental principles governing each method, offering a rationale for experimental choices and providing field-proven insights to empower researchers in developing and optimizing their purification workflows. The protocols described herein are designed to be self-validating, ensuring a high degree of purity and reproducibility.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Before selecting a purification strategy, a thorough understanding of the potential impurities is essential. The synthesis of N-ethylated amino lactams, often involving the reaction of a lactone with monoethylamine[1], can introduce several types of impurities:

  • Unreacted Starting Materials: Residual γ-butyrolactone (GBL) and monoethylamine (MEA).

  • By-products: Resulting from side reactions such as polymerization or degradation.

  • Stereoisomers: If the lactam has chiral centers, the synthesis may produce a mixture of enantiomers or diastereomers.

  • Color Impurities: Can develop during synthesis or upon storage, particularly in the presence of trace acids or amines[2].

A preliminary analysis of the crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial for identifying the major impurities and their relative polarities. This information will guide the selection of the most appropriate purification method.

Core Purification Techniques: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of methods depends on the scale of the purification, the nature of the impurities, and the required final purity.

Distillation: The Workhorse for Volatile Lactams

For N-ethylated amino lactams that are thermally stable and have a sufficiently high boiling point, distillation is a powerful and scalable purification method. Fractional distillation, particularly under reduced pressure, is highly effective for separating the target compound from less volatile or more volatile impurities.

Causality behind Experimental Choices:

  • Reduced Pressure: Lowering the pressure reduces the boiling point of the compound, preventing thermal degradation of sensitive molecules.

  • Fractionating Column: The use of a fractionating column with a high number of theoretical plates enhances the separation efficiency between compounds with close boiling points.

Experimental Protocol: Fractional Vacuum Distillation of N-Ethyl-2-Pyrrolidone (NEP)

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the crude N-ethyl-2-pyrrolidone into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

  • Product Collection: Collect the main fraction at a constant temperature corresponding to the boiling point of N-ethyl-2-pyrrolidone at the applied pressure.

  • Termination: Once the temperature begins to drop or rise significantly, stop the distillation to avoid collecting high-boiling impurities.

  • Purity Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Logical Workflow for Distillation

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation Crude_Product Crude N-Ethylated Amino Lactam Apparatus Assemble Dry Distillation Apparatus Crude_Product->Apparatus Charge Charge Flask with Crude Product & Boiling Chips Apparatus->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Gentle Heating Vacuum->Heat Collect_Forerun Collect & Discard Low-Boiling Fraction Heat->Collect_Forerun Collect_Product Collect Main Fraction at Constant Temperature Collect_Forerun->Collect_Product Stop Stop Distillation Collect_Product->Stop Pure_Product Purified Product Stop->Pure_Product Analysis Purity Analysis (GC/HPLC) Pure_Product->Analysis

Caption: Workflow for the purification of N-ethylated amino lactams by fractional vacuum distillation.

Chromatography: Precision Purification for High-Purity Applications

Chromatography offers unparalleled resolution for separating complex mixtures and is indispensable for achieving high purity, especially in pharmaceutical applications.[3][4] The choice of chromatographic technique depends on the polarity of the N-ethylated amino lactam and its impurities.

A. Column Chromatography

Column chromatography is a versatile technique for purifying small to medium-scale batches.[3] Normal-phase chromatography (with a polar stationary phase like silica gel) or reverse-phase chromatography (with a non-polar stationary phase like C18-functionalized silica) can be employed.

Causality behind Experimental Choices:

  • Stationary Phase Selection: The choice between normal-phase and reverse-phase depends on the polarity of the target compound and impurities. For moderately polar N-ethylated amino lactams, normal-phase chromatography is often a good starting point.

  • Solvent System Optimization: The mobile phase composition is critical for achieving good separation. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition) for separating compounds with a wide range of polarities.

Experimental Protocol: Normal-Phase Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude N-ethylated amino lactam in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Purity Analysis: Confirm the purity of the isolated product by HPLC or GC.

B. High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity levels, preparative HPLC is the method of choice.[5][6][7] Reverse-phase HPLC is commonly used for the purification of polar to moderately polar compounds like N-ethylated amino lactams.

Experimental Protocol: Preparative Reverse-Phase HPLC

  • Column Selection: Choose a suitable reverse-phase column (e.g., C18) with the appropriate dimensions for the scale of purification.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[8]

  • Method Development: Develop an analytical-scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the crude sample in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

  • Purity Confirmation: Analyze the final product using analytical HPLC to confirm its purity.

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseTypical ScaleResolutionThroughput
Column Chromatography Silica Gel (Normal) or C18 (Reverse)Organic Solventsmg to gModerateLow
Preparative HPLC C18 or other functionalized silicaAqueous/Organic Mixturesmg to gHighLow to Moderate
Crystallization: Exploiting Solubility Differences for Purification

Crystallization is a highly effective and economical method for purifying solid N-ethylated amino lactams.[9] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture.

Causality behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the crystal lattice.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude N-ethylated amino lactam in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

  • Purity Analysis: Determine the purity of the recrystallized product by measuring its melting point and by chromatographic analysis (HPLC or GC).

Visualization of Purification Logic

G Crude Crude N-Ethylated Amino Lactam Analysis Initial Purity Analysis (TLC/HPLC/GC) Crude->Analysis Choice Impurity Profile & Scale? Analysis->Choice Distillation Distillation Choice->Distillation Volatile, Thermally Stable Chromatography Chromatography Choice->Chromatography High Purity Needed, Complex Mixture Crystallization Crystallization Choice->Crystallization Solid Product, Solubility Difference Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product Final_Analysis Final Purity Confirmation Pure_Product->Final_Analysis

Caption: Decision tree for selecting a primary purification technique.

Extraction: A Versatile Separation Tool

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10] For N-ethylated amino lactams, which often have some water solubility, this technique can be used to remove water-soluble or water-insoluble impurities.

Causality behind Experimental Choices:

  • Solvent Choice: The organic solvent should be immiscible with water and have a high affinity for the target compound while having a low affinity for the impurities to be removed.

  • pH Adjustment: The solubility of amino lactams can be pH-dependent. Adjusting the pH of the aqueous phase can be used to selectively extract the target compound or impurities.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash it sequentially with:

    • A dilute acidic solution (e.g., 1 M HCl) to remove basic impurities.

    • A dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Brine (saturated sodium chloride solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

  • Purity Assessment: Analyze the purity of the product by TLC, HPLC, or GC.

Purity Assessment: The Final Validation

The purity of the final N-ethylated amino lactam product must be rigorously assessed. Several analytical techniques can be employed for this purpose.[7][11][12]

Analytical TechniqueInformation Provided
HPLC/GC Quantitative purity, presence of impurities.
LC-MS/MS Confirmation of molecular weight and identification of impurities.[5][12]
NMR Spectroscopy Structural confirmation and detection of impurities. Quantitative NMR (qNMR) can provide an absolute measure of purity.[11]
Melting Point A sharp melting point close to the literature value indicates high purity for solid compounds.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Recovery from Chromatography Product is too strongly adsorbed to the stationary phase.Use a more polar mobile phase or switch to a less polar stationary phase.
Oily Product After Crystallization Solvent is not ideal; impurities are preventing crystallization.Try a different solvent or a solvent mixture. Perform a preliminary purification by extraction.
Product Degradation During Distillation Compound is thermally unstable at its boiling point.Reduce the pressure further to lower the boiling point.
Incomplete Separation of Isomers Insufficient resolution of the chromatographic system.Optimize the HPLC mobile phase and gradient. Consider using a chiral stationary phase for enantiomers.

Conclusion

The purification of N-ethylated amino lactams is a critical step in their application in research and development. A systematic approach, beginning with an analysis of the impurity profile, allows for the rational selection of the most effective purification techniques. Distillation, chromatography, crystallization, and extraction each offer unique advantages, and a combination of these methods is often required to achieve the high purity standards demanded in the pharmaceutical and chemical industries. The detailed protocols and underlying principles presented in this guide are intended to equip researchers with the knowledge and tools necessary to successfully purify these valuable compounds.

References

  • Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161. [Link]

  • MDPI. (n.d.). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]

  • Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • European Patent Office. (n.d.). EP1720833B1 - Method for purifying n-methyl-2-pyrrolidone. [Link]

  • Lab-Training. (2023, August 28). Chromatography Techniques & Key Components. [Link]

  • Google Patents. (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals.
  • Google Patents. (n.d.). US20090187030A1 - Process for continuously preparing n-ethyl-2-pyrrolidone (nep).
  • ResearchGate. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med. [Link]

  • De Marco, R., & Gotor-Fernández, V. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Current organic chemistry, 19(9), 807–835. [Link]

  • MDPI. (n.d.). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. [Link]

  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. The AAPS journal, 20(4), 75. [Link]

  • Al-Tannak, N. F., et al. (2021). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of AOAC International, 104(5), 1338-1347. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019, October 31). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. [Link]

  • National Institutes of Health. (2023, June 22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • CORE. (2005, March 1). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction a. [Link]

  • Google Patents. (n.d.). DE102004012751A1 - Use of N-ethyl-2-pyrrolidone.
  • Royal Society of Chemistry. (n.d.). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. [Link]

  • PubMed. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. [Link]

  • ACS Publications. (n.d.). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. [Link]

  • MDPI. (n.d.). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. [Link]

  • Al-Mustansiriyah Journal of Science. (2025, December 26). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. [Link]

  • ResearchGate. (2025, August 6). (PDF) Extraction, Purification and Genotyping of β-LactamAse from Local Isolate of Acinetobacter Baumannii. [Link]

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Application Note: High-Fidelity Coupling Strategies for Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chiral amines are cornerstone building blocks in modern pharmaceuticals, agrochemicals, and functional materials. The stereochemical integrity of these molecules is often paramount to their intended function. This application note provides an in-depth guide for researchers and process chemists on the experimental procedures for coupling chiral amines while preserving their stereochemistry. We will delve into the mechanistic underpinnings of common side reactions, such as racemization, and present detailed, field-proven protocols for three major classes of coupling reactions: amide bond formation, reductive amination, and Buchwald-Hartwig amination. The emphasis is on rational reagent selection, process control, and robust analytical validation to ensure the stereochemical fidelity of the final product.

The Central Challenge: Preserving Stereochemical Integrity

Chiral amines are valuable intermediates, but their utility is contingent on maintaining their enantiomeric purity throughout a synthetic sequence.[1] The primary challenge in coupling reactions is the potential for racemization at the stereogenic α-carbon (the carbon atom adjacent to the nitrogen). This loss of stereochemical information typically occurs through the formation of a planar, achiral intermediate, such as an imine or enamine, which can be protonated from either face with equal probability.[2][3][4]

Key Factors Influencing Stereochemical Retention:

  • Temperature: Higher temperatures can provide the activation energy needed for epimerization pathways. Therefore, running reactions at or below room temperature is a common strategy to mitigate racemization.[5]

  • Base: The choice and stoichiometry of the base are critical. Strong, sterically hindered, non-nucleophilic bases are often preferred. The basicity must be sufficient to facilitate the desired reaction without causing deprotonation at the α-carbon.[6]

  • Activation Method: In reactions like amide bond formation, the method used to activate the coupling partner (e.g., a carboxylic acid) can dramatically influence racemization rates. Highly reactive intermediates may promote side reactions.[7]

  • Solvent: The solvent can influence reaction rates and the stability of intermediates. Aprotic solvents are generally favored.

Amide Bond Formation: The Ubiquitous C-N Coupling

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development. When coupling a carboxylic acid with a valuable chiral amine, the prevention of racemization is a primary concern.

Carbodiimide-Mediated Coupling with Additives

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are common activators.[5] However, the O-acylisourea intermediate formed can be prone to side reactions. The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. These additives trap the O-acylisourea to form a less reactive, more stable active ester, which minimizes racemization before the amine attack.[8][9]

Experimental Workflow: Carbodiimide Coupling

G cluster_prep Acid Activation cluster_reaction Amine Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) and Additive (e.g., HOBt, 1.1 eq) in Anhydrous Aprotic Solvent (e.g., DMF) B Cool Solution to 0 °C A->B C Add Carbodiimide (e.g., EDC·HCl, 1.1 eq) B->C D Stir at 0 °C for 15-30 min to Form Active Ester C->D E Add Chiral Amine (1.0-1.2 eq) D->E F Allow Reaction to Warm to RT and Stir for 2-16 h E->F G Quench Reaction (e.g., H₂O) F->G H Aqueous Workup to Remove Byproducts and Reagents G->H I Dry, Concentrate, and Purify (e.g., Column Chromatography) H->I J Analyze for Stereochemical Purity (e.g., Chiral HPLC) I->J

Caption: Workflow for stereoretentive amide coupling using EDC/HOBt.

Protocol 2.1: EDC/HOBt Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • Chiral Amine (1.1 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, if amine is an HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard inert atmosphere glassware

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.1 eq) in a single portion. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

  • In a separate flask, dissolve the chiral amine (1.1 eq) in a minimal amount of DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 eq) and stir for 5 minutes.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Crucially, determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC to confirm stereochemical retention.

Alternative High-Performance Coupling Reagents

For particularly challenging couplings (e.g., sterically hindered substrates), more reactive phosphonium or aminium-based reagents are often employed. These reagents typically generate the active ester in situ at a faster rate.

Reagent ClassExamplesKey AdvantagesConsiderations
Aminium/Uronium HATU, HBTU, HCTUHighly efficient, low racemization, byproducts are water-soluble.[9]Higher cost, HATU is based on the potentially explosive HOAt.[5]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings, stable reagents.Stoichiometric phosphine oxide byproduct can complicate purification.
Mixed Anhydrides Isobutyl chloroformate (IBCF), Pivaloyl Chloride (PivCl)Cost-effective, highly reactive.[10]Requires cryogenic temperatures (-15 °C or lower) and careful base addition to prevent racemization.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a robust and widely used method to couple primary and secondary amines with ketones or aldehydes.[11] The process involves the initial formation of an imine (or iminium ion), which is then reduced in the same pot to the corresponding amine. For coupling a pre-existing chiral amine, the key is to use a mild reducing agent that selectively reduces the C=N bond without affecting other functional groups or the chiral center.

Mechanism Insight: The reaction is often performed in a one-pot fashion. The equilibrium between the carbonyl/amine and the imine/water is managed, and a hydride reagent is added to trap the imine as the desired product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not reduce the starting carbonyl compound.[12][13]

Experimental Workflow: One-Pot Reductive Amination

G cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification A Combine Aldehyde/Ketone (1.0 eq) and Chiral Amine (1.1 eq) in an Aprotic Solvent (e.g., DCE, THF) B Stir at RT for 30-60 min A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in Portions B->C D Stir at RT for 3-24 h C->D E Quench with Saturated Aqueous NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify F->G H Confirm Stereochemical Integrity G->H

Caption: General workflow for stereoretentive reductive amination.

Protocol 3.1: Reductive Amination with NaBH(OAc)₃

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • Chiral Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the carbonyl compound (1.0 eq) and the chiral amine (1.1 eq).

  • Add anhydrous DCE to form a ~0.2 M solution. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to accelerate imine formation, if necessary.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

  • Analyze the product's enantiomeric or diastereomeric purity to confirm that no epimerization occurred.

Buchwald-Hartwig Amination: Arylating Chiral Amines

For the construction of C(aryl)-N bonds, the palladium-catalyzed Buchwald-Hartwig amination is the preeminent method. This reaction couples an amine with an aryl halide or triflate. Success hinges on the careful selection of the palladium source, phosphine ligand, base, and solvent, as well as the rigorous exclusion of oxygen.[14]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive elimination step, which is often rate-limiting, and to prevent side reactions like β-hydride elimination.[15]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Inert Atmosphere Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Precatalyst, Ligand, and Base (e.g., NaOtBu) to an Oven-Dried Vial B Add Aryl Halide (1.0 eq) and Chiral Amine (1.2 eq) A->B C Add Anhydrous, Degassed Solvent (e.g., Toluene) B->C D Seal Vial and Heat with Stirring (e.g., 80-110 °C) for 2-24 h C->D E Cool to RT, Dilute with Solvent, and Filter through Celite® D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Verify Stereochemical Purity G->H

Caption: Standard workflow for a Buchwald-Hartwig cross-coupling reaction.

Protocol 4.1: Buchwald-Hartwig Cross-Coupling

Materials:

  • Aryl Bromide or Chloride (1.0 eq)

  • Chiral Amine (1.2 eq)

  • Palladium Precatalyst (e.g., G3-Pd precatalyst, 2 mol%)

  • Buchwald Ligand (e.g., RuPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, to an oven-dried vial equipped with a stir bar, add the palladium precatalyst (0.02 eq), the ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Add the aryl halide (1.0 eq) and the chiral amine (1.2 eq).

  • Add anhydrous, degassed toluene to achieve a concentration of ~0.1 M.

  • Seal the vial with a screw cap fitted with a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer/hotplate set to 100 °C.

  • Stir vigorously for 2-24 hours. Monitor the reaction by sampling through the septum (if safe) for LC-MS analysis.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short plug of Celite® to remove palladium black and inorganic salts. Rinse the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

  • Perform chiral HPLC analysis to confirm the retention of the amine's stereochemistry.

Mandatory Validation: Confirming Stereochemical Purity

A successful coupling is not complete until the stereochemical integrity of the product has been verified.

  • Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric or diastereomeric excess. A racemic or epimeric standard is essential for method development and peak assignment.[16]

  • NMR Spectroscopy: While less common for primary analysis, NMR can be used.

    • Chiral Derivatizing Agents: Reacting the amine product with a chiral agent like Mosher's acid chloride creates diastereomers that can often be distinguished and quantified by ¹H or ¹⁹F NMR.[17]

    • Chiral Solvating/Shift Reagents: These can be added to an NMR sample to induce chemical shift differences between enantiomers.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis — Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Note: While not a direct reference for coupling, it highlights the importance of amine building blocks). [Link]

  • (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

  • Various Authors. (2024). Chiral Amine Synthesis - Methods, Developments and Applications. ResearchGate. [Link]

  • Sharma, V., & Kumar, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Carr, R. J. G., et al. (2023). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]

  • Macmillan, D. W. C., et al. (2023). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Oueis, E., & Ishihara, K. (2023). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 59(4), 369-384. [Link]

  • Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 22(10), 917-922. [Link]

  • Li, G., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(13), 4156-4164. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Allen, C. L., & Williams, J. M. J. (2011). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Blackmond, D. G., et al. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Sharma, S., et al. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect, 8(28), e202301389. [Link]

  • Wenzel, T. J., & Siekman, A. L. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 538-545. [Link]

  • Kim, H., & Hong, S. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Nature Communications, 13(1), 5208. [Link]

  • J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 16(4), 1-2. [Link]

  • Kim, H., & Hong, S. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. KAIST EndNote. [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. [Link]

  • Romero, E. A., & O'Reilly, E. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3794-3807. [Link]

  • The Royal Society of Chemistry. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Baran, P. S., et al. (2024). Stereoretentive Radical Cross-Coupling. ChemRxiv. [Link]

  • Nugent, T. C., & El-Shazly, M. (2010). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(35), 13838-13841. [Link]

  • Clayden, J. (2017). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Williams, J. M. J. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. [Link]

  • Kelly, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(8), 1457-1460. [Link]

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Application Note: (S)-3-Amino-1-ethyl-azepan-2-one HCl for Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride, a chiral seven-membered lactam, in the design and parallel synthesis of diverse chemical libraries for drug discovery. We present an in-depth analysis of the scaffold's medicinal chemistry relevance, detailed protocols for key chemical transformations, and workflows for library production and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Azepan-2-one Scaffold in Medicinal Chemistry

The seven-membered lactam ring, known as an azepan-2-one or ε-caprolactam, is a recognized "privileged scaffold" in medicinal chemistry.[1] Its derivatives are key components in a variety of therapeutic agents. The ring system's conformational flexibility allows it to present substituents in precise three-dimensional arrangements, facilitating effective interactions with biological targets. The introduction of a chiral amine at the C3 position, as in (S)-3-amino-1-ethyl-azepan-2-one, provides a critical vector for diversification, enabling the exploration of chemical space essential for identifying novel drug candidates.[2] For instance, amino-caprolactam sulfonamides have been developed as γ-secretase inhibitors, highlighting the therapeutic potential of this structural motif.[3]

The title compound offers three key points for diversification:

  • The C3-Amine: A primary amine that serves as a versatile handle for a wide array of chemical reactions.

  • The Lactam Nitrogen: While already substituted with an ethyl group, its presence influences the overall properties of the molecule.

  • The Chiral Center: The (S)-stereochemistry provides stereochemical control, which is crucial for selective interactions with chiral biological macromolecules.

This guide will focus on leveraging the reactivity of the C3-amine for the construction of high-purity compound libraries.

Physicochemical Properties and Handling

Understanding the properties of the building block is fundamental to its successful application. The hydrochloride salt form enhances stability and solubility in polar solvents.

PropertyValueSource
Molecular FormulaC₈H₁₇ClN₂O(Derived from related structures)
Molecular Weight192.69 g/mol (Calculated)
AppearanceExpected to be a white to off-white solid(Analogy to similar compounds)[2]
Storage2-8°C, desiccate[2][4]

Safety and Handling: (S)-3-amino-1-ethyl-azepan-2-one HCl is expected to have similar handling requirements to its parent compound, 3-aminoazepan-2-one hydrochloride. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Parallel Synthesis Workflow

The generation of a chemical library using this compound involves a multi-step workflow designed for efficiency and high throughput. This process encompasses reaction setup, purification, and quality control, tailored for a parallel format.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control & Archiving start Dispense (S)-3-amino-1-ethyl- azepan-2-one HCl into reaction vessels reaction Parallel Reactions: - Amide Coupling - Sulfonylation - Reductive Amination start->reaction reagents Prepare stock solutions of diverse building blocks (e.g., R-COOH, R-SO₂Cl, R-CHO) reagents->reaction purify High-Throughput Purification (e.g., Preparative HPLC-MS, Solid-Phase Extraction) reaction->purify qc LC-MS Analysis (Purity & Identity) purify->qc archive Plate & Archive Final Compounds qc->archive

Caption: High-level workflow for parallel library synthesis.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be scaled as needed. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.

Protocol 4.1: Parallel Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry.[6] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.[]

Rationale: The primary amine of the scaffold acts as a nucleophile, attacking the activated carboxylic acid. HATU is chosen for its rapid activation and good performance with a wide range of carboxylic acids and amines, making it ideal for creating diverse libraries.[] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl salt and the hexafluorophosphate byproduct of the reaction.

Step-by-Step Protocol:

  • Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq, e.g., 20 µmol in 200 µL of DMF).

  • Base Addition: Add DIPEA (2.5 eq, 50 µmol) to each well to liberate the free amine.

  • Carboxylic Acid Addition: Add a stock solution of the desired carboxylic acid (1.1 eq, 22 µmol in 100 µL of DMF) to each respective well.

  • Coupling Reagent Addition: Add a stock solution of HATU (1.2 eq, 24 µmol in 100 µL of DMF) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding 200 µL of water to each well. The crude products are now ready for purification.

Protocol 4.2: Parallel Sulfonylation

Sulfonamides are a key functional group in many approved drugs.[8] This protocol describes the reaction of the scaffold's amine with various sulfonyl chlorides.

Rationale: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a base to scavenge the HCl generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a suitable solvent for this transformation.

Step-by-Step Protocol:

  • Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq, 20 µmol in 200 µL of DCM).

  • Base Addition: Add pyridine (3.0 eq, 60 µmol) to each well.

  • Sulfonyl Chloride Addition: Add a stock solution of the desired sulfonyl chloride (1.2 eq, 24 µmol in 100 µL of DCM) to each respective well.

  • Reaction: Seal the plate and agitate at room temperature for 8-12 hours.

  • Work-up: Add 200 µL of a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize excess acid. Extract the product by adding 400 µL of DCM, agitating, and then carefully removing the organic layer for purification.

Protocol 4.3: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing further diversity.[9] This protocol outlines the reaction with aldehydes to form secondary amines.

Rationale: The reaction proceeds in two stages: the formation of an intermediate imine followed by its reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[10] The reaction is typically performed in a slightly acidic medium to facilitate imine formation.

Step-by-Step Protocol:

  • Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq, 20 µmol in 200 µL of dichloroethane, DCE).

  • Aldehyde Addition: Add a stock solution of the desired aldehyde (1.1 eq, 22 µmol in 100 µL of DCE) to each respective well.

  • Reducing Agent Addition: Add solid sodium triacetoxyborohydride (1.5 eq, 30 µmol) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 16-24 hours.

  • Work-up: Quench the reaction by the slow addition of 200 µL of a saturated aqueous sodium bicarbonate solution. Extract the product with DCM (2 x 400 µL) for purification.

Reaction_Scheme cluster_amide Amide Formation cluster_sulfonamide Sulfonylation cluster_red_amination Reductive Amination scaffold (S)-3-amino-1-ethyl-azepan-2-one rcooh R¹-COOH, HATU, DIPEA scaffold->rcooh rso2cl R²-SO₂Cl, Pyridine scaffold->rso2cl rcho R³-CHO, STAB scaffold->rcho amide_prod Amide Library rcooh->amide_prod sulfonamide_prod Sulfonamide Library rso2cl->sulfonamide_prod amine_prod Secondary Amine Library rcho->amine_prod

Caption: Key diversification reactions for library synthesis.

High-Throughput Purification and Quality Control

The success of a screening campaign relies on the purity and confirmed identity of the library members.[11]

Purification

For parallel synthesis libraries, high-throughput purification methods are essential.[12]

  • Preparative Reversed-Phase HPLC-MS (Prep-HPLC-MS): This is the workhorse for library purification.[13] It separates compounds based on polarity and uses mass spectrometry to trigger fraction collection, ensuring that only the desired product is collected.

  • Solid-Phase Extraction (SPE): For certain reactions, SPE can be a rapid and efficient method for removing excess reagents and byproducts. Different sorbents (e.g., silica, C18, ion exchange) can be employed depending on the properties of the product and impurities.

Table of Purification Strategies:

Reaction TypeRecommended Primary PurificationRationale
Amide FormationPrep-HPLC-MSEffectively removes coupling reagents and unreacted acid.
SulfonylationPrep-HPLC-MS or SPE (Silica)Removes excess sulfonyl chloride and base.
Reductive AminationPrep-HPLC-MSSeparates product from unreacted aldehyde and borane salts.
Quality Control (QC)

Every member of the library must be analyzed to confirm its identity and assess its purity.[14]

  • LC-MS Analysis: A rapid analytical Liquid Chromatography-Mass Spectrometry (LC-MS) run is performed on each purified sample.[15] This provides two critical pieces of information:

    • Purity: The peak area of the desired product relative to all other peaks (typically measured by UV absorbance at a standard wavelength, e.g., 214 nm). A purity of >95% is a common standard for screening libraries.

    • Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the expected mass of the synthesized compound.

  • Data Management: The results from the QC analysis are compiled into a database, linking the structure of each compound to its well location, purity, and mass confirmation.

Conclusion

This compound is a versatile and valuable building block for the construction of diverse and stereochemically defined chemical libraries. Its primary amine handle allows for a wide range of robust chemical transformations suitable for parallel synthesis. By employing the detailed protocols for amide coupling, sulfonylation, and reductive amination, in conjunction with modern high-throughput purification and rigorous quality control, researchers can efficiently generate high-quality compound collections. These libraries, centered on the medicinally relevant azepan-2-one core, are well-suited for screening campaigns aimed at the discovery of novel therapeutic agents.

References

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  • PubChem. 3-Aminoazepan-2-one hydrochloride. Available from: [Link]

  • ACS Publications. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. Available from: [Link]

  • PubMed. Amino-caprolactam derivatives as gamma-secretase inhibitors. Available from: [Link]

  • ACS Publications. A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. Available from: [Link]

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  • PubMed. Purification of combinatorial libraries. Available from: [Link]

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Application Notes and Protocols: (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Azepan-2-one Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of conformational rigidity, synthetic tractability, and functional group diversity is paramount. The azepan-2-one (or ε-caprolactam) framework, particularly when functionalized with chiral centers, represents a privileged scaffold in medicinal chemistry.[1] The seven-membered lactam ring provides a three-dimensional architecture that can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[2] This guide focuses on a specific, yet versatile, building block: (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL .

The introduction of an amino group at the chiral C3 position, derived from the natural amino acid L-lysine, offers a key vector for further chemical elaboration, enabling its incorporation into larger molecules through amide bond formation or other amine-specific chemistries.[2] The N-ethyl group on the lactam nitrogen serves to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can be critical for optimizing pharmacokinetic profiles. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the utilization of this compound as a strategic building block in medicinal chemistry programs.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O·HCl[Internal Calculation]
Molecular Weight 192.68 g/mol [Internal Calculation]
Chirality (S)-configuration at C3Derived from L-lysine
Appearance White to off-white crystalline solidGeneral observation for similar compounds
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[3]Inferred from hydrochloride salt nature and parent compound data.

Diagram: Structural Representation and Key Features

Caption: Structure of this compound.

Synthetic Protocols

The synthesis of this compound can be approached in a two-stage process: first, the synthesis of the chiral precursor (S)-3-amino-azepan-2-one, followed by selective N-alkylation of the lactam nitrogen.

Protocol 1: Synthesis of (S)-3-Amino-azepan-2-one from L-Lysine

This protocol is adapted from established methods for the intramolecular cyclization of lysine.[1][2]

Rationale: This method leverages a readily available and enantiopure starting material, L-lysine, to establish the crucial (S)-stereocenter at the C3 position of the azepanone ring. The reaction proceeds via an intramolecular condensation to form the thermodynamically stable seven-membered lactam.

Materials:

  • L-Lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • High-boiling point solvent (e.g., hexanol, toluene with a Dean-Stark trap)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol, diethyl ether)

Procedure:

  • Neutralization of L-Lysine HCl: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend L-lysine hydrochloride (1 equivalent) in hexanol.

  • Add sodium hydroxide (1 equivalent) to the suspension.

  • Cyclization: Heat the mixture to reflux. Water will be a byproduct of both the neutralization and the cyclization and should be removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the suspension to remove the NaCl.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the hexanol. The crude (S)-3-amino-azepan-2-one will be obtained as a solid or viscous oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective N-Ethylation of (S)-3-Amino-azepan-2-one

This protocol is a proposed method based on standard N-alkylation procedures for lactams and amines, requiring careful optimization to achieve selectivity.[4][5]

Rationale: The selective ethylation of the lactam nitrogen over the C3-amino group is the key challenge. The C3-amino group can be transiently protected, or reaction conditions can be optimized to favor N-alkylation of the less basic lactam nitrogen. The following protocol assumes a direct alkylation approach which may require optimization.

Materials:

  • (S)-3-amino-azepan-2-one

  • Ethyl iodide or ethyl bromide

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-amino-azepan-2-one (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the formation of the product and consumption of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (S)-3-amino-1-ethyl-azepan-2-one.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation of HCl Salt: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Chiral Precursor cluster_stage2 Stage 2: N-Ethylation and Salt Formation Lysine L-Lysine HCl Neutralization Neutralization (NaOH) Lysine->Neutralization Cyclization Intramolecular Cyclization (Reflux in Hexanol) Neutralization->Cyclization Precursor (S)-3-Amino-azepan-2-one Cyclization->Precursor Deprotonation Deprotonation (NaH in THF) Precursor->Deprotonation Alkylation N-Ethylation (Ethyl Iodide) Deprotonation->Alkylation Purification Purification (Chromatography) Alkylation->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Application Notes in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for several therapeutic areas.

Peptidomimetics for Enhanced Stability and Bioavailability

Causality: The constrained seven-membered ring of the azepan-2-one scaffold can serve as a rigid template to mimic β-turns or other secondary structures found in bioactive peptides.[6] Peptidomimetics are designed to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[7]

Application: this compound can be incorporated into peptide sequences, where the C3-amino group acts as the N-terminus of the subsequent amino acid residue. The rigid lactam structure helps to pre-organize the peptide backbone into a bioactive conformation, potentially leading to enhanced receptor binding affinity. The N-ethyl group can further enhance cell permeability and reduce susceptibility to enzymatic degradation compared to the unsubstituted lactam.

Scaffolds for CNS-Active Agents: GABA Receptor Modulation

Causality: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), and modulation of GABA receptors is a key strategy for treating anxiety, epilepsy, and sleep disorders.[8] Lactam-containing structures are known to interact with GABA receptors.[9] The 3-amino-azepan-2-one core can be considered a constrained analogue of GABA.

Application: this compound can serve as a starting point for the synthesis of novel GABA receptor modulators. The C3-amino group can be further functionalized to introduce pharmacophoric elements known to interact with specific subtypes of GABA receptors. The N-ethyl group may improve blood-brain barrier penetration, a critical requirement for CNS-active drugs. The chiral nature of the molecule could lead to stereospecific interactions with the receptor, potentially improving potency and reducing off-target effects.

Building Blocks for Novel Anticonvulsants

Causality: Several caprolactam derivatives have been identified as potent anticonvulsant agents.[10] The mechanism of action is often related to the modulation of ion channels or neurotransmitter systems involved in neuronal excitability.

Application: this compound can be used as a scaffold to develop new classes of anticonvulsants. The C3-amino group provides a convenient handle for introducing a variety of substituents to explore the structure-activity relationship (SAR). By systematically modifying the substituent at the C3-position, libraries of compounds can be generated and screened for anticonvulsant activity in relevant preclinical models.

Experimental Workflow: Incorporation into a Peptide Sequence

Peptide_Incorporation Start This compound Neutralization Neutralization of HCl salt (e.g., with a non-nucleophilic base) Start->Neutralization Coupling Peptide Coupling Reaction (with an N-protected amino acid) Neutralization->Coupling Deprotection Removal of Protecting Group (e.g., Fmoc or Boc) Coupling->Deprotection Further_Coupling Further Peptide Chain Elongation (Iterative Coupling and Deprotection) Deprotection->Further_Coupling Cleavage Cleavage from Solid Support (if applicable) and Final Deprotection Further_Coupling->Cleavage Final_Peptidomimetic Purified Peptidomimetic Cleavage->Final_Peptidomimetic

Caption: Workflow for incorporating the building block into a peptidomimetic.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for medicinal chemistry. Its chiral, conformationally constrained scaffold, coupled with strategically placed functional groups, offers significant potential for the development of novel therapeutics. The synthetic accessibility from L-lysine further enhances its appeal. Future research should focus on the detailed biological evaluation of compounds derived from this scaffold to fully elucidate its potential in areas such as neuropharmacology, infectious diseases, and oncology. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the utility of this valuable synthetic intermediate in their drug discovery programs.

References

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  • Rojas-Llanes, D., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Molecules, 26(16), 4989. [Link]

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  • Taliani, S., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3149. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of Chiral 3-Amino-Azepan-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of the N-alkylation of chiral 3-amino-azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of this valuable chiral building block. Here, we address common experimental challenges, provide troubleshooting strategies, and offer detailed procedural insights to help you achieve your synthetic goals with precision and efficiency. Our approach is grounded in established chemical principles, drawing from extensive literature on the N-alkylation of related chiral amines, amino acids, and lactam-containing structures.

Introduction to the Challenge

The N-alkylation of chiral 3-amino-azepan-2-one presents a unique set of synthetic challenges. The molecule's bifunctional nature, containing both a primary amine and a lactam, necessitates careful control of reaction conditions to achieve selective N-alkylation while avoiding common pitfalls. Key considerations include preventing over-alkylation, maintaining the stereochemical integrity of the chiral center at C3, and preserving the seven-membered lactam ring. This guide will walk you through these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of a primary amine like the one in 3-amino-azepan-2-one?

A1: The most prevalent methods for N-alkylation of primary amines are:

  • Direct Alkylation with Alkyl Halides: This involves the reaction of the amine with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base.[1]

  • Reductive Amination: This two-step, often one-pot, process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine.[2]

  • "Borrowing Hydrogen" Catalysis (Alkylation with Alcohols): This method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.[3]

Q2: What are the primary challenges I should anticipate when N-alkylating chiral 3-amino-azepan-2-one?

A2: The primary challenges include:

  • Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.[4]

  • Racemization: The chiral center at the C3 position may be susceptible to racemization under certain reaction conditions, particularly with the use of strong bases or elevated temperatures.[5]

  • Chemoselectivity: There is a potential for competing reactions, such as O-alkylation of the lactam or even alkylation at the lactam nitrogen under harsh conditions.

  • Lactam Ring Instability: The seven-membered azepan-2-one ring could be susceptible to hydrolysis or other ring-opening reactions under strongly acidic or basic conditions.[6]

Q3: How can I favor mono-N-alkylation over di-N-alkylation?

A3: Several strategies can be employed to promote mono-alkylation:

  • Control of Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can help, though this is not always sufficient.[4]

  • Steric Hindrance: If the alkylating agent or the amine substrate is sterically bulky, this can disfavor the second alkylation step.[5]

  • Choice of Reaction Conditions: Careful optimization of the base, solvent, and temperature can significantly improve selectivity.[4]

  • Use of Protecting Groups: Temporarily protecting the amine and then alkylating can provide more control, though this adds extra steps to the synthesis.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Mono-N-Alkylated Product

Q: My reaction is giving a low yield of the desired secondary amine. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the possibilities and solutions.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

      • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and racemization.

      • Choice of Reagents: If using an alkyl halide, switching from a chloride to a bromide or iodide can increase reactivity.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting:

      • Over-alkylation: If you are observing the formation of the tertiary amine, refer to the troubleshooting section on over-alkylation below.

      • Lactam Ring Opening: If you suspect ring-opening, consider using milder bases and lower reaction temperatures. Analyze your crude product for the presence of linear amino acid derivatives.

      • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or acetonitrile are common for alkylations with alkyl halides. For reductive aminations, alcoholic solvents like methanol or ethanol are often used.[7]

Issue 2: Significant Over-alkylation (Formation of Tertiary Amine)

Q: I am observing a significant amount of the di-alkylated product. How can I suppress this side reaction?

A: Over-alkylation is a classic challenge in amine alkylation. Here are several strategies to enhance mono-selectivity.

  • Reaction Conditions Optimization:

    • Base Selection: Use of a weaker, non-nucleophilic base can sometimes favor mono-alkylation. For alkylations with alkyl halides, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.[6]

    • Solvent Choice: The solvent can influence the relative nucleophilicity of the primary and secondary amines. Experiment with different solvents to find the optimal conditions.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Stoichiometric Control:

    • Excess of Amine: While not always a complete solution, using a larger excess of the 3-amino-azepan-2-one can statistically favor mono-alkylation.

  • Alternative Synthetic Routes:

    • Reductive Amination: This method is often more selective for mono-alkylation than direct alkylation with alkyl halides, as the imine formation is typically followed by rapid reduction.[8]

    • Use of a Chelating Agent: For substrates with a nearby hydroxyl or other coordinating group, a chelating agent like 9-borabicyclononane (9-BBN) can be used to form a stable chelate that protects and activates the amine for selective mono-alkylation.[9][10] While 3-amino-azepan-2-one does not have a hydroxyl group, this concept of temporary modification to control reactivity is a valuable strategy.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry Use a 1.5 to 2-fold excess of 3-amino-azepan-2-oneIncreases the probability of the alkylating agent reacting with the primary amine.
Base Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)Stronger bases can deprotonate the lactam or promote elimination side reactions.
Temperature Start at room temperature and gently heat if necessaryLower temperatures generally favor selectivity and reduce the risk of racemization.
Solvent Polar aprotic (e.g., DMF, CH₃CN) for alkyl halides; Alcohols for reductive aminationSolvent can influence reaction rates and selectivity.
Issue 3: Loss of Stereochemical Purity (Racemization)

Q: I am concerned about racemization at the C3 chiral center. How can I minimize this risk?

A: Maintaining stereochemical integrity is crucial. Racemization can be influenced by the reaction mechanism and conditions.

  • Mechanism Consideration:

    • Sₙ2 vs. Sₙ1: Direct alkylation with alkyl halides proceeds via an Sₙ2 mechanism, which should not affect the stereocenter at C3. However, if the alkylating agent is prone to forming a carbocation (Sₙ1 mechanism), this could be a concern, though less likely to directly impact the C3 position.

    • Base-Induced Epimerization: The primary concern is deprotonation of the C3 proton by a strong base, which would lead to racemization.

  • Preventative Measures:

    • Avoid Strong Bases: Steer clear of very strong bases like organolithiums or alkali metal hydrides if possible. If a strong base is necessary, use it at low temperatures.

    • Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Hydrogen Borrowing Catalysis: Some catalytic systems for N-alkylation with alcohols have been shown to proceed with high retention of stereochemistry.[8][11]

Issue 4: Potential Lactam Ring Instability

Q: I am worried that the reaction conditions might cause the azepan-2-one ring to open. How can I assess and prevent this?

A: The stability of the seven-membered lactam ring is a valid concern, especially under harsh conditions.

  • Assessing Ring Stability:

    • Analytical Monitoring: Carefully analyze your crude reaction mixture by LC-MS and ¹H NMR for the presence of a linear amino acid byproduct, which would indicate ring opening.

    • Control Experiments: Run a control experiment with the starting material under the planned reaction conditions (base, solvent, temperature) without the alkylating agent to check for degradation.

  • Minimizing Ring Opening:

    • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature.

    • pH Control: Avoid strongly acidic or basic workup conditions if you suspect the ring is sensitive.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Experimental Protocols & Workflows

While a universally optimized protocol for every N-alkylation of 3-amino-azepan-2-one is not feasible due to the variability of alkylating agents, the following sections provide detailed starting points for two common methods.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is a general starting point and should be optimized for each specific alkyl bromide.

  • Reactant Preparation: In a round-bottom flask, dissolve chiral 3-amino-azepan-2-one (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress by TLC or LC-MS, paying close attention to the formation of both the desired product and any over-alkylated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-amino-azepan-2-one and K2CO3 in DMF add_alkyl_halide Add Alkyl Bromide start->add_alkyl_halide stir_heat Stir at RT or Heat (40-50°C) add_alkyl_halide->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Mono-N-alkylated Product purify->product G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve Amine and Aldehyde in Methanol stir_rt Stir at Room Temperature start->stir_rt cool Cool to 0°C stir_rt->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 warm_stir Warm to RT and Stir add_nabh4->warm_stir quench Quench with Water warm_stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Mono-N-alkylated Product purify->product G start Goal: Synthesize N-alkyl-3-amino-azepan-2-one q1 Is mono-alkylation the primary goal? start->q1 direct_alk Direct Alkylation with Alkyl Halide q1->direct_alk No (e.g., Quaternization) reductive_am Reductive Amination with Aldehyde/Ketone q1->reductive_am Yes direct_alk_outcome Higher risk of over-alkylation. Requires careful optimization. direct_alk->direct_alk_outcome q2 Is the corresponding aldehyde/ketone readily available? reductive_am->q2 reductive_am_outcome Generally better selectivity for mono-alkylation. reductive_am->reductive_am_outcome q2->direct_alk No q2->reductive_am Yes

Sources

Technical Support Center: Maintaining the Stereochemical Integrity of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL. This document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to maintaining the enantiomeric purity of this valuable chiral building block. The stereochemical integrity of your materials is paramount to the success of your research and the safety and efficacy of potential therapeutics.[1][2] This guide provides in-depth, field-proven insights into the causes of racemization and offers robust troubleshooting strategies and preventative protocols to safeguard your experiments.

The Critical Challenge: Understanding Racemization

This compound possesses a single stereocenter at the C3 position, which is alpha to the lactam carbonyl. This structural feature makes the compound susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers (a racemate). This loss of stereochemical purity occurs through the formation of a planar, achiral intermediate, rendering the molecule optically inactive.[3][4]

The Mechanism of Racemization:

The primary pathway for racemization is initiated by the removal of the proton at the C3 chiral center.[5][6] The adjacent carbonyl group increases the acidity of this proton, making it susceptible to abstraction by a base. This deprotonation step results in the formation of a planar enolate intermediate, which is stabilized by resonance. Once this planar structure is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the enolate with equal probability, leading to the formation of both (S) and (R) enantiomers.[3][7][8][9]

This process is significantly influenced by several experimental factors:

  • pH and Basicity: Exposure to basic conditions is the most significant driver of racemization.[7][8][10]

  • Temperature: Higher temperatures provide the necessary activation energy, accelerating the rate of proton abstraction and racemization.[11][12]

  • Solvent: The choice of solvent can stabilize or destabilize the transition states involved in the racemization pathway.[13][14]

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Q1: I'm observing a loss of enantiomeric excess (e.e.) in my sample after storage. What are the likely causes?

A: The stability of your compound is highly dependent on its storage form.

  • Solid State: As a hydrochloride salt, the compound is generally stable in its solid form. The protonated amine is not basic, minimizing the risk of self-catalyzed racemization. However, ensure the compound is stored in a tightly sealed container in a cool, dry place, away from basic vapors (e.g., ammonia) in the laboratory.

  • Solution State: Storing the compound in solution is the most common cause of gradual racemization. The rate of degradation is highly dependent on the solvent, pH, and temperature.

    • Solvent Choice: Protic solvents like methanol or water can facilitate proton transfer and should be used with caution, especially if any basic impurities are present. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred for storage.

    • pH: Ensure the solution is not basic. The HCl salt naturally provides an acidic environment, which protects against racemization. If the solution has been neutralized or made basic, racemization can occur rapidly.

Solvent Type Examples Racemization Risk Recommendation
Aprotic, Non-polar Toluene, HexaneLowGood for storage if solubility permits.
Aprotic, Polar DCM, THF, ACN, DMFLow to ModeratePreferred for reactions and short-term storage. Be aware that DMF can contain amine impurities.
Protic, Polar Water, Methanol, EthanolHighAvoid for long-term storage. Use only when necessary for a reaction, preferably at low temperatures.

Q2: My reaction is resulting in a partially or fully racemized product. How can I troubleshoot this?

A: The loss of stereochemical integrity during a reaction is typically due to incompatible reagents or conditions.

  • Basic Reagents: This is the most frequent cause. Many common organic bases can trigger racemization. The strength of the base and the reaction temperature are key factors.[10]

    • High-Risk Bases: Strong bases like Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), or even common organic bases like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) can cause rapid racemization, especially at room temperature or above.

    • Mitigation: If a base is required, use the mildest base possible at the lowest effective temperature. Consider sterically hindered, non-nucleophilic bases. Run a small-scale test reaction to quantify the extent of racemization under your proposed conditions.

  • Temperature: The rate of racemization increases with temperature. If your reaction protocol calls for elevated temperatures, you must assess the thermal stability of your chiral center under those specific conditions. Whenever possible, run reactions at 0 °C or below.

  • Aqueous Workup: Standard workup procedures involving a basic wash (e.g., with sodium bicarbonate solution) are a major source of racemization. The free amine form of the compound is generated in situ under basic aqueous conditions, leading to rapid loss of enantiopurity.

    • Alternative Workup: Avoid basic washes. Instead, consider a direct extraction, filtration, or quenching into a mildly acidic solution to ensure the amine remains protonated. If a wash is unavoidable, perform it quickly at low temperatures (0-5 °C).

  • Reaction Time: Prolonged exposure to destabilizing conditions increases the likelihood of racemization. Aim to complete reactions in the shortest time feasible.

Q3: How can I safely generate the free amine from the HCl salt without causing racemization?

A: This is a critical step that must be performed with extreme care. The goal is to neutralize the HCl salt to liberate the nucleophilic free amine while minimizing its exposure to basic conditions.

  • Recommended Protocol (In Situ Generation):

    • Suspend the this compound in a suitable aprotic solvent (e.g., DCM, THF) under an inert atmosphere (Nitrogen or Argon).

    • Cool the suspension to 0 °C or below (-10 °C is preferable).

    • Add a stoichiometric equivalent (1.0 to 1.05 eq.) of a mild, hindered base like DIPEA or 2,4,6-collidine slowly.

    • Stir the mixture at low temperature for a short period (e.g., 15-30 minutes).

    • Crucially, use the resulting free amine solution immediately in the subsequent reaction step without isolation. This in situ approach minimizes the time the unprotected amine is present.

Q4: What are the best analytical methods for monitoring the enantiomeric purity of my compound?

A: Accurate determination of enantiomeric excess (e.e.) is essential.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of amino acid derivatives.[15][16][17]

  • Chiral Supercritical Fluid Chromatography (SFC): Offers a faster and often higher-resolution alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in solution but is typically more complex to implement than chromatographic methods.

Preventative Measures & Best Practices

Proactive measures are the most effective strategy for preventing racemization.

Protocol 1: Recommended Storage

  • Long-Term: Store the compound as a solid HCl salt at ≤4°C in a desiccator, away from light and atmospheric moisture.

  • Short-Term: If a stock solution is required, prepare it in a dry, aprotic solvent (e.g., anhydrous ACN or DCM) and store it under an inert atmosphere at low temperatures (-20°C). Use the solution as quickly as possible.

Protocol 2: General Handling and Reaction Setup

  • Always use dry solvents and glassware.

  • Conduct all manipulations, especially those involving the free amine, under an inert atmosphere.

  • When setting up a reaction, pre-cool the reaction vessel before adding any base.

  • Add reagents in an order that minimizes the time the free amine is present before it reacts. For example, add the base to the HCl salt last, just before adding the electrophile.

Caption: Decision workflow for handling this compound.

References

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

  • MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • U.S. National Library of Medicine. (2014, March 4). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. [Link]

  • U.S. National Library of Medicine. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

Sources

Technical Support Center: Chiral Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chiral lactam synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing these vital chiral building blocks. Chiral lactams are pivotal scaffolds in numerous blockbuster pharmaceuticals, and their stereocontrolled synthesis is a critical, yet often challenging, endeavor. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of chiral lactams.

Section 1: Issues with Yield and Reaction Conversion

Question 1: My Beckmann rearrangement to form a chiral lactam is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Beckmann rearrangement are a frequent challenge, often stemming from suboptimal reaction conditions or the stability of the starting oxime. The Beckmann rearrangement is a venerable yet sensitive reaction for converting a ketoxime to an amide or lactam.[1][2]

Causality and Mechanistic Considerations:

The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by a concerted rearrangement where the group anti-periplanar to the departing water molecule migrates to the nitrogen atom.[3][4] This forms a nitrilium ion intermediate, which is then attacked by water to ultimately yield the lactam after tautomerization.[3][4] Several factors can disrupt this pathway:

  • Incomplete Oxime Formation: The initial condensation of the ketone with hydroxylamine to form the oxime may be incomplete.

  • Poor Leaving Group Ability: The hydroxyl group of the oxime needs to be converted into a good leaving group, typically by a strong acid. Insufficient acidity can stall the reaction.

  • Side Reactions: The highly reactive nitrilium ion intermediate can be susceptible to side reactions, especially if nucleophiles other than water are present or if the reaction temperature is too high.

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific. Only the group anti to the hydroxyl group migrates. If a mixture of (E)- and (Z)-oximes is formed and only one leads to the desired lactam, the theoretical yield will be limited.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Beckmann rearrangement.

Recommended Protocol for Optimizing Beckmann Rearrangement:

  • Ensure Quality of Starting Oxime:

    • Synthesis: React the corresponding cyclic ketone with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent like ethanol. Monitor the reaction by TLC until the ketone is fully consumed.

    • Purification & Characterization: Purify the oxime by recrystallization or chromatography. Characterize it thoroughly using ¹H NMR, ¹³C NMR, and, if possible, X-ray crystallography to confirm its stereochemistry.

  • Optimize Rearrangement Conditions:

    • Acid Catalyst: If using a classical approach with a strong acid like sulfuric acid or polyphosphoric acid (PPA), ensure it is fresh and anhydrous. A milder alternative to consider is Eaton's reagent (P₂O₅ in methanesulfonic acid).[3]

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature or slightly above. High temperatures can lead to decomposition.

    • Anhydrous Conditions: Moisture can intercept the nitrilium ion and lead to byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

Data Summary: Common Acid Catalysts for Beckmann Rearrangement

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 0 °C to RTInexpensive, readily availableHarsh conditions, potential for side reactions
Polyphosphoric Acid (PPA) 60-100 °CGood for less reactive substratesHigh viscosity, difficult to stir
Eaton's Reagent (P₂O₅-MSA) RTMilder, often gives cleaner reactionsNeeds to be freshly prepared
TsCl, Pyridine 0 °C to RTMilder conditionsStoichiometric amounts of reagents needed

Question 2: I'm attempting a Kinugasa reaction for β-lactam synthesis, but the reaction is sluggish and the yield is poor. What should I investigate?

Answer:

The Kinugasa reaction, a copper-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne, is a powerful tool for constructing β-lactam rings, often with high stereoselectivity.[5] Sluggish reactions and low yields can often be traced back to the catalyst system, the quality of the reactants, or the reaction conditions.

Causality and Mechanistic Considerations:

The currently accepted mechanism involves the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone.[6][7] This is followed by a rearrangement of the resulting five-membered ring intermediate to afford the β-lactam.[6][7] Key factors influencing the success of this reaction include:

  • Catalyst Activity: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive. The presence of a suitable ligand and a reducing environment is often crucial.

  • Base: A base is required to generate the copper acetylide. The choice and stoichiometry of the base can significantly impact the reaction rate.

  • Reactant Purity: Impurities in the nitrone or alkyne can interfere with the catalyst. Nitrones, in particular, can be unstable.

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Kinugasa reaction.

Recommended Protocol for a Robust Kinugasa Reaction:

  • Reactant Preparation:

    • Use a freshly prepared or purified nitrone. They can degrade upon storage.

    • Ensure the terminal alkyne is free of impurities.

  • Catalyst System:

    • Use a reliable source of Cu(I), such as CuI or CuBr·SMe₂.

    • Consider the addition of a ligand like 1,10-phenanthroline to stabilize the copper catalyst.

  • Reaction Conditions:

    • Base: Triethylamine (Et₃N) is commonly used, but if the reaction is slow, a bulkier base like diisopropylethylamine (DIPEA) might be beneficial.

    • Solvent: Start with a common solvent like THF or CH₂Cl₂. If solubility is an issue, toluene can be an alternative.

    • Temperature: Most Kinugasa reactions proceed well at room temperature.

Section 2: Issues with Stereoselectivity

Question 3: My chiral lactam synthesis is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is paramount in chiral synthesis.[8] A low enantiomeric excess indicates that the chiral catalyst, auxiliary, or reagent is not effectively controlling the stereochemical outcome of the reaction.

Causality and Mechanistic Considerations:

The source of stereochemical induction dictates the troubleshooting strategy:

  • Chiral Catalysis: In reactions employing a chiral catalyst (e.g., asymmetric hydrogenation, enantioselective Kinugasa reaction), the catalyst's structure, loading, and the reaction conditions (temperature, solvent, additives) all play a crucial role in creating a well-defined chiral environment. Catalyst deactivation or the presence of a competing non-selective background reaction can erode enantioselectivity.[]

  • Chiral Auxiliaries: When using a chiral auxiliary, the auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[10][11] Incomplete diastereoselectivity in the key bond-forming step is the primary cause of low ee after the auxiliary is cleaved. The choice of auxiliary and the reaction conditions for the diastereoselective step are critical.

  • Enzymatic Resolutions: In kinetic resolutions, an enzyme selectively reacts with one enantiomer of a racemic mixture.[12][13][14] Low ee can result from a non-optimal choice of enzyme, improper pH, temperature, or the presence of inhibitors.[15]

Troubleshooting Strategies for Low Enantioselectivity:

For Catalytic Asymmetric Reactions:

  • Catalyst and Ligand Purity: Ensure the chiral ligand and metal precursor are of high purity. For ligands with axial chirality, even small amounts of the opposite enantiomer can have a detrimental effect.[16]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex. A screen of different solvents is often worthwhile.

  • Catalyst Loading: In some cases, higher catalyst loading can suppress a non-selective background reaction.

  • Additives: Sometimes, additives can coordinate to the catalyst and modify its chiral environment, leading to improved enantioselectivity.

For Chiral Auxiliary-Mediated Syntheses:

  • Choice of Auxiliary: The structure of the chiral auxiliary is crucial. For example, Evans' oxazolidinones are highly effective in controlling the stereochemistry of aldol and alkylation reactions.[10]

  • Reaction Conditions for Diastereoselective Step: Optimize the temperature, solvent, and reagents for the diastereoselective reaction to maximize the diastereomeric ratio (dr).

  • Purification of Diastereomers: If the diastereoselectivity is not perfect, it is often possible to separate the diastereomers by chromatography or crystallization before cleaving the auxiliary.

For Enzymatic Resolutions:

  • Enzyme Screening: Test a variety of commercially available enzymes (e.g., lipases, proteases) to find one that exhibits high enantioselectivity for your substrate.

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and solvent (or co-solvent) to find the optimal conditions for the enzyme's activity and selectivity.

  • Monitor Reaction Progress: In a kinetic resolution, the ee of the remaining starting material and the product changes over time. Stop the reaction at the optimal point to achieve the desired ee and yield.

Data Summary: Factors Affecting Enantioselectivity

MethodKey Factors to OptimizeCommon Pitfalls
Chiral Catalysis Ligand structure, temperature, solvent, catalyst loadingImpure ligand, catalyst deactivation, background reaction
Chiral Auxiliary Auxiliary structure, reaction conditions for diastereoselective stepPoor diastereoselectivity, difficulty in auxiliary removal
Enzymatic Resolution Enzyme choice, pH, temperature, solventLow enzyme activity, poor enantioselectivity, product inhibition
Section 3: Purification and Isolation Challenges

Question 4: I'm having difficulty purifying my chiral lactam. What are some effective strategies?

Answer:

Purification of chiral lactams can be challenging due to their polarity, potential for racemization, and the presence of closely related impurities.[8]

Common Purification Challenges and Solutions:

  • Separation of Enantiomers: If the synthesis results in a racemic or enantioenriched mixture, separation of the enantiomers is necessary.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is the most common method for analytical and preparative-scale separation of enantiomers.[17]

    • Classical Resolution: This involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization. This is often a multi-step process.

  • Removal of Catalysts and Reagents:

    • Metal Catalysts: If a transition metal catalyst was used, it needs to be completely removed, especially for pharmaceutical applications. This can often be achieved by passing the crude product through a plug of silica gel or a specialized metal scavenger.

    • Chiral Auxiliaries: After cleavage, the chiral auxiliary needs to be separated from the product. This is often straightforward if the auxiliary has significantly different polarity or functional groups compared to the product.

  • General Purification:

    • Crystallization: If the lactam is a solid, crystallization is an excellent method for purification and can sometimes lead to enantiomeric enrichment (preferential crystallization).[18]

    • Chromatography: Normal-phase or reversed-phase column chromatography is widely used. Careful selection of the mobile phase is key to achieving good separation.

Workflow for Developing a Purification Strategy:

Caption: Workflow for developing a lactam purification strategy.

References

  • Bhalla, V., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • List, B., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH.
  • Dong, G., et al. (n.d.).
  • Taglialatela-Scafati, O., et al. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI.
  • Various Authors. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Mikołajczyk, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • List, B., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing.
  • Ryabukhin, S., et al. (2025). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Unknown Author. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Unknown Source.
  • Himo, F., & Santoro, S. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry.
  • Gotor, V., et al. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones.
  • Piras, M., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Viedma, C. (2025). Controlling the Effect of Chiral Impurities on Viedma Ripening.
  • Reddy, P. V., et al. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals.
  • Li, J., et al. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central.
  • Singh, G. S. (n.d.).
  • Various Authors. (2024).
  • Cossío, F. P., et al. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.
  • Unknown Author. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson.
  • Lectka, T., et al. (n.d.). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society.
  • Reddy, P. V., et al. (n.d.).
  • Corey, E. J., Trost, B., & Whitesell, J. K. (n.d.). Chiral auxiliary. Wikipedia.
  • Chmielewski, M., et al. (n.d.). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Yoshikawa, D. M. (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Innovations in Pharmaceutical Technology (IPT).
  • Unknown Author. (n.d.).
  • Various Authors. (n.d.). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Unknown Source.
  • Stoltz, B. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Eaton, P. E. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
  • Unknown Author. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)).
  • Juaristi, E., & Clayden, J. (2024). Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.
  • Unknown Author. (n.d.).
  • Unknown Author. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Beckmann, E. (n.d.). Beckmann Rearrangement Guide. Scribd.
  • Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions.
  • Unknown Author. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • Unknown Author. (2017). Reactions of Lactones and Lactams (Ring Closure). YouTube.
  • Himo, F., & Santoro, S. (2021). Mechanism of the Kinugasa Reaction Revisited.
  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Denmark Group.
  • List, B., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Unknown Author. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Unknown Author. (2017). D.7 Chiral auxiliaries (HL). YouTube.
  • Singh, G. S. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
  • Singh, G. S. (2007). Synthesis of β-Lactams Using the Kinugasa Reaction. Sci-Hub.

Sources

Technical Support Center: Synthesis of (S)-3-Amino-1-ethyl-azepan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-1-ethyl-azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your yield and purity.

Part 1: Synthesis Overview & Strategic Planning

The synthesis of (S)-3-Amino-1-ethyl-azepan-2-one HCl is a multi-stage process where decisions made early can significantly impact the outcome. The overall strategy involves forming the core lactam structure, introducing the chiral amino group, ethylating the lactam nitrogen, and finally, forming the hydrochloride salt. The sequence of these steps is critical. Below is a common strategic workflow, highlighting the key decision points a researcher must consider.

Caption: Key strategic workflows for synthesizing the target molecule.

Part 2: Synthesis of Racemic 3-Amino-azepan-2-one (Route B)

This section focuses on the common initial steps of nitrating ε-caprolactam and reducing the nitro group to form the racemic amine precursor.

Q1: My yield for the reduction of 3-nitro-azepan-2-one is low, and I'm getting side products. What are the likely causes?

A1: Low yields in the catalytic hydrogenation of a nitro group on a lactam ring often stem from three primary issues: catalyst activity, reaction conditions, and substrate purity.

  • Catalyst Inactivation: Palladium-on-carbon (Pd/C) and Raney-Nickel are common catalysts for this transformation.[1] Their activity can be compromised by impurities in your starting material or solvent, particularly sulfur-containing compounds. Furthermore, traces of protein can inactivate palladium catalysts if any biological reagents were used in prior steps.[2] Ensure your 3-nitro-azepan-2-one is purified before hydrogenation.

  • Over-reduction: While the nitro group is the primary target, aggressive conditions (high pressure, high temperature, prolonged reaction time) can lead to the reduction of the lactam carbonyl group itself, resulting in a cyclic amine or ring-opened byproducts. It is crucial to monitor the reaction progress carefully (e.g., by TLC, GC, or monitoring hydrogen uptake) and stop it once the starting material is consumed.[3]

  • Incomplete Reaction: Conversely, insufficient catalyst loading, low hydrogen pressure, or inadequate reaction time will result in an incomplete reaction. A typical quantitative reduction of 3-nitrocaprolactam to DL-3-Amino-ε-caprolactam occurs at around 100°C and high pressure (approx. 150 atm) with a Pd/C catalyst.[1] If you are working at lower pressures, you may need to increase catalyst loading or reaction time.

Troubleshooting Protocol: Optimizing Catalytic Hydrogenation

  • Purify the Substrate: Recrystallize the 3-nitro-azepan-2-one from a suitable solvent to remove potential catalyst poisons.

  • Activate the Catalyst: Use a fresh, high-quality catalyst. For Pd/C, ensure it is handled under an inert atmosphere if dry.

  • Optimize Conditions: Start with milder conditions (e.g., 50 psi H₂, room temperature) and gradually increase temperature and pressure. See the table below for starting parameters.

  • Monitor Closely: Use an appropriate analytical technique to track the disappearance of the starting material and the appearance of the product to avoid over-reduction.

ParameterRecommended Starting PointPotential Issue & Solution
Catalyst 5-10 mol% Pd/C or Raney-NickelInactivity: Use fresh catalyst; purify substrate.
**Pressure (H₂) **50-100 psi (can go up to 150 atm)[1]Slow Reaction: Increase pressure incrementally.
Temperature 25-50 °C (can go up to 100 °C)[1]Side Products: Lower temperature to improve selectivity.
Solvent Methanol, Ethanol, Ethyl AcetatePoor Solubility: Choose a solvent that fully dissolves the substrate.

Part 3: Achieving Enantiopurity via Chiral Resolution

For Route B, obtaining the desired (S)-enantiomer requires separating the racemic mixture. The most common industrial method is crystallization of diastereomeric salts.

Q2: I am having difficulty with the chiral resolution of racemic 3-amino-azepan-2-one. My diastereomeric salts won't crystallize or the enantiomeric excess (ee) is poor.

A2: This is a frequent and critical challenge. Successful resolution depends on finding a suitable chiral resolving agent and a solvent system where the two resulting diastereomeric salts have significantly different solubilities.[4][5]

  • Choice of Resolving Agent: The interaction between your racemic amine and the chiral acid is highly specific. Tartaric acid is a common and cost-effective choice.[4] However, other agents like mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid might provide better discrimination. Screening several agents is often necessary.

  • Solvent Selection is Critical: The key is to find a solvent (or solvent mixture) where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in solution.[4] An ideal solvent will lead to a high recovery of one diastereomer with high purity. It is an empirical process; you must screen various solvents.

  • Stoichiometry and Temperature: Ensure you are using the correct molar ratio of resolving agent (often 0.5 equivalents to resolve one enantiomer). Temperature control is vital; slow, controlled cooling promotes the formation of well-defined crystals of a single diastereomer over a racemic conglomerate.

Troubleshooting Protocol: Diastereomeric Salt Crystallization

  • Screen Resolving Agents: In parallel, test L-tartaric acid, D-tartaric acid, and other common resolving agents on a small scale.

  • Systematic Solvent Screening: Use a matrix approach to test solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or heptane).[6]

  • Control Cooling: After dissolving the amine and resolving agent in the chosen solvent at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Avoid crash-cooling.

  • Analyze the Solid: After filtration, liberate the free amine from the salt and measure the enantiomeric excess (ee) using chiral HPLC or a similar technique to determine the success of the resolution.

G cluster_0 Racemate Racemic Amine (R-Amine + S-Amine) Mix Dissolve in Hot Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Mix Solvent Screen Solvents (e.g., Ethanol, Acetone) Cool Crystallization Mix->Cool Slow Cooling Filter Cool->Filter Different Solubilities Solid Solid Crystal (e.g., S-Amine : L-Tartrate Salt) Filter->Solid Solution Mother Liquor (e.g., R-Amine : L-Tartrate Salt) Filter->Solution FreeAmine Desired Enantiomer (S)-Amine Solid->FreeAmine Basify to remove agent

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Part 4: N-Ethylation and Protecting Group Strategy

Q3: When I try to ethylate the lactam nitrogen of (S)-3-amino-azepan-2-one, I get a mixture of N-ethylated and C-alkylated products, and my yield is low. Should I be using a protecting group?

A3: Yes, this is a classic case of competing reactivity. The 3-amino group is a nucleophile and can compete with the lactam nitrogen for the ethylating agent. Furthermore, the lactam nitrogen is part of an amide, making it significantly less nucleophilic than the free amino group. Direct N-ethylation of the lactam without protecting the 3-amino group is likely to result in N,N-diethylaminé or other side products.

Using a protecting group for the 3-amino functionality is highly recommended.[7] An ideal protecting group should be:

  • Easy to install on the amino group.

  • Stable to the conditions of the lactam N-ethylation reaction.

  • Easy to remove under mild conditions that do not affect the rest of the molecule.

The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable to the basic conditions often used for N-alkylation and can be removed cleanly with acid.[7]

Recommended Protocol: Protected N-Ethylation

  • Protection: React (S)-3-amino-azepan-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) to form (S)-3-(Boc-amino)-azepan-2-one.

  • N-Ethylation: Deprotonate the lactam nitrogen with a suitable base (e.g., sodium hydride) in an aprotic solvent like THF, followed by the addition of an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Deprotection: Remove the Boc group by treating the product with an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent.[7]

Protecting GroupIntroduction ReagentRemoval ConditionKey Advantage
Boc Boc₂O, baseAcid (TFA, HCl)[7]Excellent stability to bases used in alkylation.
Cbz Benzyl ChloroformateCatalytic Hydrogenation (H₂/Pd-C)[7]Orthogonal to acid-labile groups.

Part 5: Final Salt Formation and Purification

Q4: When I add HCl to precipitate the hydrochloride salt, my product separates as an oil instead of a crystalline solid. How can I get it to crystallize?

A4: "Oiling out" during salt formation is a common problem, often caused by issues with solvent, water content, or impurities.

  • Solvent Choice: The solvent must be one in which the free base is soluble, but the hydrochloride salt is not. Ethereal solvents like diethyl ether or MTBE, or esters like ethyl acetate, are excellent choices. A typical error is using aqueous HCl, which can create a two-phase system and prevent crystallization.[4] You should use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) or bubble dry HCl gas through the solution.[1]

  • Water Content: The presence of even small amounts of water can significantly increase the solubility of the salt or promote oil formation. Ensure your free base and solvent are thoroughly dried before attempting the salt formation.

  • Purity of the Free Base: Impurities can act as eutectic contaminants, lowering the melting point and inhibiting crystallization. If the free base is not pure, consider purifying it by chromatography or distillation before forming the salt.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can induce crystallization in a supersaturated solution.

Troubleshooting Protocol: Inducing Crystallization of the HCl Salt

  • Ensure Anhydrous Conditions: Dry your purified free base under high vacuum. Use anhydrous solvents for the final step.

  • Use Anhydrous HCl: Switch from aqueous HCl to a commercially available solution of HCl in an anhydrous solvent like isopropanol, dioxane, or diethyl ether.[4]

  • Solvent Trituration: If an oil forms, try removing the solvent under vacuum and adding a different non-polar solvent (like hexane or heptane) to the oil and stirring vigorously (trituration). This can sometimes induce solidification.

  • Re-purify: If oiling persists, it is a strong indicator of impurities. Re-purify the free base before repeating the salt formation.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. (2023).
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
  • 3-Amino-2-azepanon. Wikipedia. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). METTLER TOLEDO. [Link]

Sources

Technical Support Center: Stability of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

This guide provides in-depth technical support for researchers working with (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL. We will address common questions and troubleshooting scenarios related to its stability, particularly in acidic environments, and provide validated protocols for assessing its degradation profile.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is the primary stability concern for this compound in acidic solutions?

A: The primary stability concern is the acid-catalyzed hydrolysis of the seven-membered lactam (a cyclic amide) ring.[1][2] Amide bonds are susceptible to cleavage under acidic conditions, especially when heated. This reaction results in the opening of the azepan-2-one ring to form a linear amino acid derivative. While seven-membered lactams are generally more stable than highly strained rings (like β-lactams), hydrolysis can still occur at a significant rate under forced conditions (e.g., low pH, elevated temperature).[1][3]

Q2: What is the expected degradation product from acid hydrolysis?

A: The hydrolysis of the amide bond in (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE results in the formation of (S)-3-amino-7-(ethylamino)heptanoic acid. The reaction involves the nucleophilic attack of a water molecule on the protonated carbonyl carbon of the lactam.

Q3: Why is the compound supplied as a hydrochloride (HCL) salt?

A: The compound is supplied as a hydrochloride salt to improve its stability, solubility (in aqueous media), and handling characteristics.[4] The basic amino group in the molecule is protonated, forming a salt that is typically a crystalline, less hygroscopic solid, making it easier to weigh and handle accurately compared to the free base form.

Q4: How do temperature and acid concentration affect the degradation rate?

A: The rate of acid-catalyzed hydrolysis is highly dependent on both temperature and acid concentration.

  • Temperature: Increasing the temperature significantly accelerates the rate of hydrolysis, generally following Arrhenius kinetics.[3] It is recommended to study temperature effects in 10°C increments above the intended long-term storage or use condition.[5]

  • Acid Concentration: A higher concentration of acid (i.e., lower pH) will increase the rate of hydrolysis by ensuring a greater population of the protonated lactam, which is more susceptible to nucleophilic attack.[1][6]

Q5: My HPLC assay shows a rapid loss of the parent compound when using an acidic mobile phase. What should I do?

A: This could be an indication of on-column degradation or instability in your sample diluent.

  • Troubleshooting Steps:

    • Check Sample Diluent: If your sample is dissolved in a highly acidic diluent and left at room temperature, degradation may occur before injection. Prepare samples immediately before analysis or keep them refrigerated.

    • Mobile Phase pH: While many reversed-phase HPLC methods use acidic modifiers (e.g., formic acid, TFA), the short residence time on the column usually does not cause significant degradation. However, if the molecule is exceptionally labile, consider using a mobile phase closer to neutral pH if compatible with your column and analytical goals.

    • Run a Control: Inject a sample freshly prepared in a neutral or organic solvent to see if the degradation is time-dependent.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues you might encounter.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in the chromatogram over time when analyzing samples in an acidic buffer. The compound is degrading in the sample vial. The new peaks are likely hydrolysis products.1. Minimize the time between sample preparation and injection. 2. Use a cooled autosampler (e.g., 4-8 °C) to slow the degradation rate. 3. If possible, use a less acidic or aprotic solvent as the sample diluent.
Poor recovery or batch-to-batch inconsistency in an assay involving an acidic processing step. The compound is degrading during the experimental step. The extent of degradation may vary with slight changes in time, temperature, or acid concentration.1. Precisely control the duration and temperature of any acidic steps. 2. Consider whether a less harsh acidic reagent or a shorter exposure time can be used. 3. Immediately neutralize the sample after the acidic step to "quench" the degradation reaction before downstream analysis.
Failure to achieve mass balance in a forced degradation study (sum of parent and degradants is <100%). 1. A secondary degradation product is forming that is not detected by your analytical method (e.g., it has no chromophore). 2. The primary degradation product is co-eluting with the parent peak. 3. The degradation product has a very different response factor with the UV detector.1. Use a mass spectrometer (LC-MS) to search for other potential degradation products. 2. Re-evaluate your HPLC method. Adjust the gradient, mobile phase, or column chemistry to improve separation. Use a photodiode array (PDA) detector to check for peak purity.[7] 3. Determine the relative response factor for the major degradant to ensure accurate quantification.

Section 3: Experimental Protocols

As a self-validating system, these protocols include necessary controls and checks to ensure data integrity.

Protocol 3.1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method, a practice required by regulatory agencies.[8][9][10]

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Volumetric flasks, pipettes, vials

  • Calibrated pH meter

  • Thermostatic water bath or oven

  • Validated HPLC-UV/PDA system

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Water) B Prepare Stress Sample: Add stock to 1 M HCl A->B C Prepare Control Sample (T0): Add stock to HCl, then immediately neutralize A->C D Incubate Stress Sample (e.g., 60 °C) B->D G Dilute to final concentration C->G E Take Time Points (e.g., 2, 4, 8, 24 hours) D->E F Quench/Neutralize Sample with 1 M NaOH to pH ~7 E->F F->G H Analyze by Stability-Indicating HPLC-PDA Method G->H I Characterize Degradants (LC-MS) H->I

Caption: Workflow for Acidic Forced Degradation Study.

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in Type I water.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution to a volume of 1 M HCl to achieve a final acid concentration of 0.1 M HCl and a target drug concentration of ~0.2 mg/mL.

  • Control (T=0) Sample: Prepare a "Time Zero" sample by adding the stock solution to the acid and immediately neutralizing it with an equimolar amount of 1 M NaOH to a pH of ~7.0. Dilute to the final concentration. This sample represents 0% degradation.

  • Incubation: Place the stress sample in a thermostatically controlled water bath set to 60 °C.

  • Time Points: Withdraw aliquots of the stress sample at predetermined intervals (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately upon withdrawal, neutralize each aliquot with 1 M NaOH to pH ~7.0. This step is critical to halt the degradation reaction.

  • Analysis: Dilute all quenched time point samples and the T=0 control to the same final concentration with mobile phase or a suitable diluent. Analyze all samples using the stability-indicating HPLC method (Protocol 3.2).

Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the parent compound from its acid-induced degradation product.

Starting Point Recommendations:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help elute both the polar degradant and the less polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs) using a PDA detector to assess peak purity.

  • Column Temperature: 30 °C.

Procedure:

  • Initial Screen: Inject the T=0 sample and a degraded sample (e.g., the 24-hour time point from Protocol 3.1).

  • Method Optimization: Adjust the gradient slope, pH of the mobile phase, or organic solvent (e.g., methanol instead of acetonitrile) to achieve baseline separation (Resolution > 2) between the parent peak and the main degradation peak.

  • Validation of Stability-Indicating Power:

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound at all time points. The peak should be spectrally pure, confirming no co-elution.

Section 4: Mechanistic Insights & Data Interpretation

The Mechanism of Acid-Catalyzed Lactam Hydrolysis

The hydrolysis of the lactam ring proceeds via a well-established mechanism for amides.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

  • Protonation: The carbonyl oxygen of the lactam is reversibly protonated by the acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer & Cleavage: A series of proton transfers occurs, culminating in the cleavage of the carbon-nitrogen bond and the opening of the lactam ring to yield the final amino acid product.

Interpreting Forced Degradation Data

The data from your forced degradation study should be tabulated to clearly show the change in the parent compound and the formation of the degradation product over time.

Table 1: Example Data from Acid Hydrolysis at 60 °C in 0.1 M HCl

Time (hours)Parent Compound (%)Degradation Product 1 (%)Mass Balance (%)
0100.00.0100.0
294.15.899.9
488.511.399.8
878.221.699.8
2455.943.599.4

Interpretation:

  • This data shows a clear time-dependent degradation of the parent compound, with a corresponding increase in the primary degradation product.

  • The consistent mass balance close to 100% provides strong evidence that the HPLC method is "stability-indicating," as it properly quantifies both the loss of the parent and the formation of its major degradant.[5]

  • This level of degradation (targeting ~10-30% is often ideal) is sufficient to produce the degradant for identification and to validate the analytical method.

References

  • PubChem. 3-Aminoazepan-2-one hydrochloride. [Link][11]

  • Mitchell, M. B., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere. [Link][3]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][8]

  • Fairweather, D. J., et al. (2005). Identification of 3-(Acylamino)azepan-2-ones as Stable Broad-Spectrum Chemokine Inhibitors Resistant to Metabolism in Vivo. Journal of Medicinal Chemistry. [Link][12]

  • Chang, Z. L., & Papendick, V. E. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences. [Link][13]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link][1]

  • Element. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][6]

  • Oakwood Chemical. (S)-3-Amino-1-ethyl-2-azepanone hydrochloride. [Link][14]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link][2]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link][10]

  • ResearchGate. (2026). Stability indicating green HPLC method for Imeglimin hydrochloride determination in pharmaceutical tablets with comprehensive assessment. [Link][7]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link][5]

  • Vigneron, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen. [Link][9]

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Stability of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-20260126-AE2A

Version: 1.0

Introduction: Navigating the Nuances of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL Stability in Basic Conditions

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly in basic (alkaline) environments. As a substituted ε-caprolactam, a seven-membered ring lactam, its amide bond is susceptible to hydrolysis. This guide will equip you with the foundational knowledge, troubleshooting protocols, and experimental frameworks to anticipate and manage potential stability issues in your research.

The core of this molecule's potential instability in basic conditions lies in the susceptibility of the cyclic amide (lactam) ring to nucleophilic attack by hydroxide ions.[1][2] This process, known as base-catalyzed hydrolysis, leads to the cleavage of the ring and the formation of the corresponding amino acid derivative. Understanding this degradation pathway is crucial for accurate experimental design, data interpretation, and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The primary stability concern is the hydrolytic cleavage of the endocyclic amide bond within the azepan-2-one ring. This reaction is catalyzed by both acid and base, but the rate of degradation is often more pronounced in basic conditions due to the direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the lactam.[1][2]

Q2: How does the structure of this compound influence its stability?

A2: The structure includes a seven-membered lactam ring (ε-caprolactam derivative). While generally more stable than smaller, more strained lactam rings (like β-lactams), the amide bond is still the most reactive site for hydrolysis.[3][4] The presence of the N-ethyl group and the 3-amino group can influence the electronic properties and steric environment of the carbonyl group, but the fundamental susceptibility to hydrolysis remains.

Q3: At what pH range should I expect significant degradation?

A3: Significant degradation is expected at pH values above 7. The rate of hydrolysis is generally proportional to the hydroxide ion concentration, so as the pH increases, the rate of degradation will also increase.[1][2] For sensitive experiments, it is advisable to work at neutral or slightly acidic pH (pH 6-7) where many lactams exhibit maximal stability.[5]

Q4: Can I prepare a stock solution of this compound in a basic buffer for my experiments?

A4: It is strongly discouraged to prepare and store stock solutions in basic buffers (e.g., carbonate, phosphate buffers with pH > 8) for extended periods. If your experimental protocol requires a basic pH, it is best to prepare the solution immediately before use and minimize the time the compound is in the basic environment. For long-term storage, stock solutions should be prepared in an appropriate anhydrous organic solvent or a slightly acidic aqueous buffer and stored at low temperatures (-20°C or -80°C).

Q5: What are the likely degradation products of this compound in basic conditions?

A5: The primary degradation product will be the ring-opened amino acid, (S)-6-((S)-1-amino-3-(ethylamino)propyl)hexanoic acid, resulting from the cleavage of the amide bond.

Visualizing the Molecular Structure and Degradation

To better understand the chemical processes at play, the following diagrams illustrate the structure of the parent compound and its proposed degradation pathway in a basic medium.

Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 N2 N C1->N2 NH₂ C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 C6 C N1->C6 C7 C N1->C7 C6->C1 O1 O C6->O1 O C8 C C7->C8 HCL • HCl

Caption: Structure of this compound.

G cluster_mech Proposed Base-Catalyzed Hydrolysis Pathway A (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE (Lactam) B Tetrahedral Intermediate A->B 1. Nucleophilic attack by OH⁻ C (S)-6-amino-6-(ethylamino)hexanoate (Ring-Opened Product) B->C 2. Ring opening

Caption: Proposed degradation pathway via hydrolysis.

Troubleshooting Guide

Issue: I am observing a progressive loss of my compound's activity in a cell-based assay that runs for several hours in a buffered medium at pH 7.4.

  • Plausible Cause: Even at a physiological pH of 7.4, slow hydrolysis of the lactam ring can occur over several hours, especially at 37°C.[6] This would reduce the effective concentration of the active compound over the course of the experiment, leading to an apparent decrease in activity.

  • Suggested Solution:

    • Time-Course Stability Study: Perform a stability study of your compound in the assay medium under the exact experimental conditions (pH, temperature, media components) but without cells.

    • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS/MS.

    • Data Correction: If degradation is observed, you may need to design your experiments to be shorter in duration or mathematically correct for the compound loss if the degradation kinetics are well-defined.

Issue: My HPLC analysis of a sample containing this compound shows a new, more polar peak that increases in area over time.

  • Plausible Cause: This is a classic sign of degradation. The hydrolysis of the lactam ring opens the cyclic structure to form a linear amino acid. This new molecule will have a carboxylic acid group, making it significantly more polar than the parent lactam. This increased polarity results in an earlier elution time (a new peak) on a reverse-phase HPLC column.

  • Suggested Solution:

    • Peak Identification: If you have access to mass spectrometry (LC-MS), analyze the new peak to confirm if its mass corresponds to the hydrolyzed product.

    • pH of Sample Diluent: Ensure that the diluent used for your HPLC samples is neutral or slightly acidic to prevent degradation in the vial while waiting for injection.

    • Forced Degradation Study: To confirm the identity of the new peak, intentionally degrade a sample of your compound by treating it with a dilute base (e.g., 0.01 M NaOH) for a short period. The peak corresponding to the degradation product in your experimental samples should increase significantly in the forced degradation sample.

Issue: I am getting inconsistent results in my binding assay, which is performed in a high pH buffer.

  • Plausible Cause: The high pH of the binding buffer is likely causing rapid degradation of your compound. The rate of degradation may be fast enough that the concentration of the active ligand is changing even during the incubation period of your assay, leading to high variability and poor reproducibility.

  • Suggested Solution:

    • Buffer Optimization: If possible, investigate if the binding assay can be performed at a lower pH without compromising the activity of the target protein.

    • Minimize Incubation Time: Redesign the experiment to use the shortest possible incubation time that still allows for binding equilibrium to be reached.

    • Pre-incubation Stability Check: Before conducting the full binding assay, perform a rapid stability check. Incubate the compound in the binding buffer for the intended duration of the assay, then immediately analyze the sample by HPLC to quantify the extent of degradation. If more than 5-10% degradation occurs, the assay conditions are not suitable.[7]

Experimental Protocol: Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a general framework for determining the degradation kinetics of this compound in a specific aqueous buffer.

Objective:

To quantify the rate of degradation of this compound at a given pH and temperature.

Materials:
  • This compound

  • Aqueous buffer of interest (e.g., 100 mM Phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 1 M HCl or an appropriate organic solvent)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

  • Thermostatically controlled incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Stability Study:

    • Pre-heat the aqueous buffer of interest to the desired temperature (e.g., 25°C or 37°C).

    • To initiate the experiment (t=0), add a small volume of the stock solution to the pre-heated buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the volume of the stock solution is minimal to not significantly alter the pH of the buffer.

    • Immediately after mixing, withdraw the first time-point sample (t=0).

  • Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Immediately quench the degradation reaction in each aliquot by adding it to a vial containing a predetermined volume of the quenching solution. The goal is to rapidly change the pH to a stable range (acidic) or to dilute it into a non-reactive solvent.

  • Sample Analysis:

    • Analyze all samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.

    • The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (k).

    • The half-life (t½) of the compound under these conditions can be calculated using the formula: t½ = 0.693 / k.

Workflow Diagram

Experimental Workflow for Stability Assessment start Start prep_stock Prepare Stock Solution of Compound start->prep_stock prep_buffer Prepare and Equilibrate Buffer at Target Temp/pH prep_stock->prep_buffer initiate Initiate Reaction (t=0) Add Stock to Buffer prep_buffer->initiate sample_t0 Withdraw and Quench t=0 Sample initiate->sample_t0 incubate Incubate at Target Temperature sample_t0->incubate sampling_loop Withdraw and Quench Samples at Pre-defined Time Points incubate->sampling_loop analysis Analyze All Samples by HPLC or LC-MS/MS sampling_loop->analysis After final time point data_proc Process Data: Plot ln(Conc) vs. Time analysis->data_proc calc Calculate Rate Constant (k) and Half-life (t½) data_proc->calc end End calc->end

Caption: Workflow for stability testing protocol.

Quantitative Data Summary

The following table should be used to record the results from your stability experiment.

Time Point (hours)Concentration (µg/mL)ln(Concentration)% Remaining
0Initial Conc.Calculated100%
0.5MeasuredCalculatedCalculated
1MeasuredCalculatedCalculated
2MeasuredCalculatedCalculated
4MeasuredCalculatedCalculated
8MeasuredCalculatedCalculated
24MeasuredCalculatedCalculated

Calculated Half-life (t½): ____________ hours

References

  • D. Z. Grela, A. M. Belu, & K. M. Holder, "Stability of β-lactam antibiotics in bacterial growth media," PLoS ONE, vol. 15, no. 7, p. e0236198, 2020. Available: [Link]

  • A. M. C. van der Lee, et al., "CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices," Pharmaceutics, vol. 14, no. 11, p. 2489, 2022. Available: [Link]

  • T. A. Wencewicz, "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition," Frontiers in Chemistry, vol. 7, p. 548, 2019. Available: [Link]

  • J. B. Landersdorfer, et al., "Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation," Antimicrobial Agents and Chemotherapy, vol. 68, no. 2, p. e00870-23, 2024. Available: [Link]

  • P. Wan, T. A. Modro, & K. Yates, "The kinetics and mechanism of acid catalysed hydrolysis of lactams," Canadian Journal of Chemistry, vol. 58, no. 23, pp. 2423-2433, 1980. Available: [Link]

  • A. Salois, et al., "Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay," Journal of Biosciences and Medicines, vol. 3, pp. 91-99, 2015. Available: [Link]

  • G. A. Leonard, et al., "The Mechanisms of Catalysis by Metallo β-Lactamases," Bioinorganic Chemistry and Applications, vol. 2008, Article ID 576297, 2008. Available: [Link]

  • L. A. Casey, R. Galt, & M. I. Page, "The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives," Journal of the Chemical Society, Perkin Transactions 2, no. 1, pp. 23-28, 1993. Available: [Link]

  • D. Z. Grela, A. M. Belu, & K. M. Holder, "Stability of β-lactam antibiotics in bacterial growth media," ResearchGate, 2020. Available: [Link]

  • R. Musgrave, "Base Catalyzed Amide Hydrolysis Reactions," YouTube, Mar. 14, 2017. Available: [Link]

  • S. M. TenKepi, M. P. G. Le, & P. D. Tamma, "Beta-Lactam Antibiotics," StatPearls, 2023. Available: [Link]

  • Khan Academy, "Beta-lactam antibiotics," YouTube, Mar. 13, 2014. Available: [Link]

  • Wikipedia contributors, "Gepotidacin," Wikipedia, The Free Encyclopedia. Available: [Link]

  • LookChem, "3-Aminoazepan-2-one hydrochloride,". Available: [Link]

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Technical Support Center: Synthesis of N-Ethyl-Amino Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-ethylated amino lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

FAQ 1: I am trying to selectively N-ethylate the lactam nitrogen of an amino lactam, but I am observing multiple products. What are the likely byproducts and why are they forming?

Answer:

When performing an N-ethylation on an amino lactam, such as 3-amino-2-pyrrolidone, you are working with a molecule that has two distinct nucleophilic nitrogen atoms: the endocyclic lactam nitrogen and the exocyclic primary amino group. The formation of multiple products is a common challenge and arises from the competitive ethylation at these two sites.

The primary amino group is generally more nucleophilic than the lactam nitrogen.[1][2][3] This is because the lone pair of electrons on the lactam nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack.[3] In contrast, the lone pair on the primary amino group is localized and more readily participates in reactions.

Therefore, the most common byproducts you are likely observing are:

  • N-ethylated amino group (major byproduct if lactam N-ethylation is desired): The ethyl group attaches to the more nucleophilic primary amine.

  • Di-ethylated product: Both the lactam nitrogen and the amino group are ethylated. This is particularly prevalent if an excess of the ethylating agent is used.

  • Over-ethylated amino group: The primary amine is ethylated twice to form a tertiary amine, especially in reactions with ethyl halides.[4][5]

The following table summarizes the expected products based on the relative reactivity of the nitrogen atoms.

ProductSite of EthylationLikelihood of Formation
Desired Product (example)Lactam NitrogenMinor (without protecting group)
N-Ethyl Amino LactamAmino GroupMajor
N,N'-Diethyl Amino LactamBoth NitrogensSignificant with excess reagent
N,N-Diethylamino LactamDouble ethylation of Amino GroupPossible with reactive ethylating agents

To favor ethylation at the lactam nitrogen, it is often necessary to protect the more reactive amino group before the ethylation step.

FAQ 2: I am using reductive amination with acetaldehyde to introduce the ethyl group. What are the potential side products specific to this method?

Answer:

Reductive amination is a widely used method for N-alkylation due to its milder conditions and reduced risk of over-alkylation compared to alkyl halides.[4] However, it is not without potential side reactions. When using acetaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN), you might encounter the following byproducts:

  • Unreacted Starting Material: Incomplete reaction can leave unreacted amino lactam.

  • Aldol Condensation Products of Acetaldehyde: Acetaldehyde can undergo self-condensation under basic or acidic conditions to form 3-hydroxybutanal (acetaldol) and subsequent dehydration to crotonaldehyde. These can then react with the amine to form undesired adducts.

  • Over-reduction of Acetaldehyde: While selective reducing agents like NaBH₃CN are used to preferentially reduce the imine intermediate, they can also reduce the starting aldehyde to ethanol, especially at lower pH.[4]

  • Formation of a Tertiary Amine: It's possible for a primary amine to undergo two successive reductive aminations to yield a tertiary amine.[4]

Careful control of reaction conditions, such as pH and temperature, is crucial to minimize these side reactions.

FAQ 3: How can I control the chemoselectivity to favor ethylation on the lactam nitrogen over the amino group?

Answer:

Achieving selective N-ethylation of the lactam in the presence of a more nucleophilic primary amine is a significant challenge. The most effective strategy is to use a protecting group for the primary amine.

Workflow for Selective Lactam N-Ethylation:

G cluster_0 Protection-Ethylation-Deprotection Strategy start Amino Lactam protect Protect Amino Group (e.g., Boc, Cbz) start->protect Protection ethylate N-Ethylate Lactam (e.g., with ethyl iodide and a base) protect->ethylate Selective Ethylation deprotect Deprotect Amino Group ethylate->deprotect Deprotection product Desired N-Ethyl Lactam Amino Lactam deprotect->product

Caption: Workflow for selective N-ethylation of the lactam nitrogen.

Explanation of Steps:

  • Protection: The primary amino group is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This temporarily blocks its nucleophilicity.

  • N-Ethylation: The N-ethylation is then carried out on the protected amino lactam. With the amino group protected, the ethylating agent will now react with the less nucleophilic lactam nitrogen.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the desired N-ethylated amino lactam.

Alternatively, in some cases, careful selection of reaction conditions, such as the use of a bulky base for deprotonation of the lactam, might offer a degree of selectivity, but a protection-deprotection strategy is generally more reliable.

Section 2: Experimental Protocols & Analytical Methods

This section provides a detailed protocol for a common synthetic route and the analytical methods for monitoring the reaction and characterizing the products.

Protocol 1: Synthesis of N-Ethyl-3-aminopyrrolidin-2-one via Reductive Amination

This protocol describes the non-selective ethylation of the more reactive primary amino group of 3-aminopyrrolidin-2-one.

Materials:

  • 3-Aminopyrrolidin-2-one hydrochloride

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • To a solution of 3-aminopyrrolidin-2-one hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.

  • Add acetaldehyde (1.5 equivalents) and stir for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting this Protocol:

Observed IssuePotential CauseRecommended Solution
Low ConversionInsufficient reaction time or temperature.Increase reaction time or gently warm the reaction mixture.
Formation of Di-ethylated ProductExcess acetaldehyde or reducing agent.Use a stoichiometric amount of acetaldehyde and reducing agent.
Presence of Aldol ProductsBasic conditions promoting self-condensation of acetaldehyde.Ensure the reaction is not overly basic. Maintain a neutral or slightly acidic pH.
Analytical Method 1: HPLC-MS for Product and Byproduct Analysis

This method is suitable for separating and identifying the desired product and potential byproducts from the N-ethylation of an amino lactam.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more nonpolar compounds. For example: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500

  • Expected Ions:

    • Amino Lactam (starting material): [M+H]⁺

    • Mono-ethylated product: [M+H]⁺

    • Di-ethylated product: [M+H]⁺

Data Interpretation:

The retention time will help distinguish between the different products. Generally, the starting amino lactam will be the most polar and elute first, followed by the mono-ethylated products, and finally the di-ethylated product. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio.

Analytical Method 2: GC-MS for Volatile Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying volatile byproducts, such as those that might arise from the decomposition of reagents or solvents.[6]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of compounds. For example: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

Data Interpretation:

The fragmentation patterns of the eluted compounds can be compared to spectral libraries (e.g., NIST) for identification. The fragmentation of amines often involves alpha-cleavage, which can be a useful diagnostic tool.[7]

Section 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing your synthesis.

Mechanism: Reductive Amination

The reductive amination process involves two main steps: the formation of an imine (or iminium ion) followed by its reduction.

G cluster_0 Reductive Amination Mechanism start Amino Lactam + Acetaldehyde hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration product N-Ethylated Amino Lactam iminium->product Hydride Reduction hydride Hydride Source (e.g., STAB) hydride->iminium

Caption: Generalized mechanism of reductive amination.

Causality in Experimental Choices:

  • pH Control: The reaction is typically carried out under mildly acidic conditions. This is a delicate balance: acid catalyzes both the initial nucleophilic attack and the dehydration step to form the iminium ion. However, too much acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) because it is less reactive towards aldehydes and ketones, allowing for a one-pot reaction where the imine is reduced as it is formed.[8] This minimizes the side reaction of reducing the starting aldehyde.

By understanding these principles, you can make informed decisions to optimize your reaction conditions and minimize the formation of unwanted byproducts.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Nucleophilicity of Amines, miscellaneous. Journal of the American Chemical Society, 123(38), 9500–9512.
  • Gao, Y., et al. (2024).
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  • Singh, R., & Vince, R. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 19(25), 4335-4351.
  • Suresh, P. S., et al. (2016). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry, 51(10), 863-873.
  • Chiappe, C., & Pieraccini, D. (2005). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 7(1), 31-35.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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  • Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • Wang, D., & Astruc, D. (2015). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Advances, 5(104), 85336-85348.
  • LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). Retrieved from [Link]

  • Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • Göker, H., & Doğan, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Retrieved from [Link]

  • Shibasaki, M., & Tsuchiya, Y. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Accounts of chemical research, 51(8), 1859–1869.
  • ResearchGate. (2025). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2 -UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
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Technical Support Center: Stereochemical Integrity of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to address one of the most persistent challenges in modern organic synthesis: the preservation of stereochemical integrity in reactions involving chiral amines. Epimerization—the inversion of a single stereocenter—can lead to disastrous outcomes in drug development, transforming a potent therapeutic agent into an inactive or even harmful isomer.[1][2] This guide is structured as a series of troubleshooting questions and answers to directly address the issues you are likely to encounter at the bench.

Part 1: The Root of the Problem - Understanding the Mechanism of Epimerization

Before troubleshooting specific reactions, it's crucial to understand the fundamental cause of epimerization in chiral amines.

Q: What is the primary chemical mechanism that leads to the loss of stereochemical purity in my chiral amine?

A: The most common pathway for epimerization at the α-carbon of a chiral amine involves the abstraction of the α-proton (the hydrogen atom attached to the stereocenter) by a base.[3] This deprotonation generates a planar, achiral enolate or a related carbanionic intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to a racemic or epimeric mixture and a loss of enantiopurity.[3][4]

The susceptibility of this α-proton to abstraction is the critical factor. Its acidity is significantly increased if the carbon is attached to an electron-withdrawing group (EWG), such as a carbonyl, nitrile, or sulfonyl group. This is why amino acids and their derivatives are particularly prone to epimerization, especially when the carboxylic acid is activated for coupling.[5]

Epimerization_Mechanism cluster_0 Epimerization Pathway ChiralAmine (R)-Chiral Amine (α-proton is acidic) Intermediate Planar Achiral Intermediate (Enolate/Carbanion) ChiralAmine->Intermediate α-proton abstraction Base Base (B:) Base->ChiralAmine attacks α-H R_Product (R)-Chiral Amine Intermediate->R_Product Reprotonation (front face) S_Product (S)-Chiral Amine (Epimer) Intermediate->S_Product Reprotonation (back face) ProtonSource Proton Source (BH⁺) ProtonSource->Intermediate donates H⁺ Reductive_Amination cluster_main Reductive Amination & Epimerization Pathway Start Chiral Amine (R) + Ketone/Aldehyde Iminium Chiral Iminium Ion (R) Start->Iminium Condensation (-H₂O) Enamine Achiral Enamine (Planar Intermediate) Iminium->Enamine Tautomerization (Loss of Chirality) Product_R Desired Product (R) Iminium->Product_R Direct Reduction [H⁻] Product_S Epimerized Product (S) Enamine->Product_S Reduction of Achiral Intermediate [H⁻] / H⁺

Sources

Technical Support Center: Optimizing Coupling Reactions with (S)-3-Amino-1-ethyl-azepan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving (S)-3-amino-1-ethyl-azepan-2-one HCl. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges and nuances of utilizing this secondary cyclic amine in synthesis. Here, we will address common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations to ensure your reactions are efficient, high-yielding, and reproducible.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is sluggish or incomplete. What are the likely causes?

A1: Slow or incomplete coupling reactions with this substrate are typically rooted in its inherent structural features. This compound is a secondary amine, which is less nucleophilic than a primary amine due to steric hindrance from the ethyl group and the cyclic backbone.[1] The key factors contributing to poor reaction kinetics are:

  • Steric Hindrance: The ethyl group on the lactam nitrogen and the conformation of the seven-membered ring can impede the approach of the amine to the activated carboxylic acid.

  • Reduced Nucleophilicity: Secondary amines are generally less reactive than primary amines.

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to create a sufficiently reactive activated ester to overcome the steric and electronic hurdles.

  • Suboptimal Base Selection: The hydrochloride salt must be neutralized. The choice and stoichiometry of the base are critical; an inappropriate base can be ineffective or cause side reactions.[2]

To address these issues, a systematic approach to optimizing the coupling conditions is necessary, focusing on the choice of coupling reagent, base, and reaction parameters.

Q2: How do I properly handle the hydrochloride salt of (S)-3-amino-1-ethyl-azepan-2-one before the coupling reaction?

A2: The presence of the hydrochloride salt necessitates the use of a base to liberate the free amine for the coupling reaction. It is crucial to use at least one equivalent of a non-nucleophilic base to neutralize the HCl. A common practice is to add the base to the reaction mixture containing the amine salt.

Alternatively, a pre-neutralization step can be performed:

  • Dissolve the this compound in a suitable organic solvent (e.g., DCM or DMF).

  • Add one equivalent of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA).

  • Stir for a short period (e.g., 15-30 minutes) at room temperature.

  • The resulting solution of the free amine can then be used in the coupling reaction.

However, for most standard protocols, in-situ neutralization is sufficient and more streamlined.

Troubleshooting Guide

Issue 1: Low Yields Due to Ineffective Coupling

If you are experiencing low yields, the primary focus should be on enhancing the reactivity of the system.

Root Cause Analysis:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like EDC, when used alone, may not be effective for this sterically hindered secondary amine.[3]

  • Inappropriate Base: A base that is too weak may not efficiently neutralize the HCl and facilitate the reaction. A base that is too nucleophilic (like triethylamine in some cases) could potentially compete in side reactions.[4]

  • Low Reaction Temperature: While lower temperatures are often used to minimize racemization, they can also significantly slow down the coupling with a hindered amine.[5]

Recommended Solutions:

  • Select a More Potent Coupling Reagent: Uronium or phosphonium salt-based reagents are generally more effective for challenging couplings.[6] HATU, HBTU, and PyBOP are excellent choices for coupling with secondary amines.[5][6] COMU is another highly reactive option with improved safety and solubility profiles.[5]

  • Optimize the Base:

    • N,N-Diisopropylethylamine (DIEA): This is a highly recommended non-nucleophilic, sterically hindered base that is effective at neutralizing the HCl salt and facilitating the coupling without competing in the reaction.[2][7] Use 2-3 equivalents to ensure complete neutralization and to drive the reaction forward.

    • N-Methylmorpholine (NMM): Another suitable non-nucleophilic base, though slightly less hindered than DIEA.[8]

  • Increase the Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary activation energy. Monitor the reaction progress by TLC or LC-MS while gradually increasing the temperature (e.g., to 40-60 °C). Be mindful that excessive heat can promote side reactions.

Issue 2: Formation of Side Products

The appearance of significant impurities alongside your desired product requires a careful examination of your reaction conditions.

Common Side Products and Their Causes:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with prolonged reaction times or excessive heat. This is a common issue in peptide chemistry.[5]

  • N-acylurea Formation: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[5]

  • Guanidinium Byproduct: With uronium reagents like HATU or HBTU, an excess of the coupling reagent can react with the amine to form a guanidinium species, capping the amine and preventing it from reacting with the activated acid.[6]

Mitigation Strategies:

  • To Minimize Racemization:

    • Use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with your coupling reagent. These additives form active esters that are more stable and less prone to racemization.[5]

    • Modern coupling reagents like HATU and COMU are based on HOAt and OxymaPure, respectively, and are designed to suppress racemization.[5][6]

  • To Prevent N-acylurea Formation:

    • Add HOBt or HOAt when using EDC. These additives trap the O-acylisourea intermediate to form a more stable active ester.[9]

    • Switch to a phosphonium or uronium salt-based coupling reagent.

  • To Avoid Guanidinium Byproducts:

    • Use a slight excess (1.05-1.2 equivalents) of the coupling reagent relative to the carboxylic acid, but avoid a large excess.[6]

    • Employ a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for a few minutes before adding the amine. This allows for the formation of the active ester before the amine is introduced.[10]

Experimental Protocols & Data

Optimizing Your Coupling Strategy

The choice of coupling reagent is a critical parameter. Below is a table summarizing the recommended reagents for coupling with this compound, categorized by their reactivity.

Reactivity Tier Coupling Reagent Common Additive Key Advantages Considerations
Standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or OxymaPureCost-effective, water-soluble byproduct.Often requires an additive and may be slow for hindered amines.[11]
High HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None (contains HOAt)Very fast reaction rates, low racemization, effective for hindered amines.[6][12]Can form guanidinium side products if used in large excess.[6]
High HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)None (contains HOBt)Highly effective and widely used.Slightly less reactive than HATU for very difficult couplings.
High PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)NoneExcellent for hindered couplings, no guanidinium side product formation.[5]Produces carcinogenic HMPA as a byproduct if the original BOP is used. PyBOP is a safer alternative.[5]
Very High COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)None (contains OxymaPure)Comparable reactivity to HATU with improved safety and solubility.[5]Newer reagent, may be more expensive.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for achieving rapid and high-yielding coupling with this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • DIEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIEA.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical option, but may require longer reaction times or gentle heating.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIEA (3.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid, this compound, and HOBt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl to the mixture, followed by the dropwise addition of DIEA.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Workup the reaction as described in Protocol 1.

Visualizing the Workflow and Logic

General Amide Coupling Workflow

The following diagram illustrates the key steps in a typical amide coupling reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification reagents Carboxylic Acid + Amine HCl activation Add Coupling Reagent + Base (e.g., DIEA) reagents->activation In Situ Neutralization coupling Amide Bond Formation activation->coupling Formation of Activated Intermediate workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Purified Amide purification->product

Caption: Generalized workflow for amide coupling.

Troubleshooting Logic for Slow Reactions

This decision tree outlines a logical approach to troubleshooting slow coupling reactions with this compound.

G start Slow/Incomplete Reaction q1 Using EDC/DCC alone? start->q1 a1_yes Switch to Uronium/Phosphonium Reagent (HATU, PyBOP) q1->a1_yes Yes q2 Using sufficient non-nucleophilic base (e.g., >2 eq. DIEA)? q1->q2 No end Reaction Optimized a1_yes->end a2_no Increase base to 2.5-3 eq. DIEA q2->a2_no No q3 Reaction at 0°C or RT? q2->q3 Yes a2_no->end a3_yes Increase temperature to 40-60°C and monitor closely q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree for slow reactions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Pardali, K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4846. [Link]

  • Reddit discussion on peptide coupling side reactions. (2025, March 20). r/chemistry. [Link]

  • Reddit discussion on difficult amide bond formation. (2021, October 20). r/Chempros. [Link]

  • Wikipedia. Gepotidacin. [Link]

  • Patti, A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 17(12), 13789-13833. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • Google Patents. (2021). Crystalline forms of gepotidacin.
  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • Frontiers in Chemistry. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • PDB-101. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase. [Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Of Amines. [Link]

  • Reddit discussion on EDC-HOBt amide coupling workup. (2024, April 28). r/Chempros. [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • ResearchGate. (2025, August 5). In vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, Against a Broad Spectrum of Bacterial Pathogens. [Link]

  • National Institutes of Health. (2019, January 12). Chemistry of Bridged Lactams: Recent Developments. [Link]

  • Reddit discussion on amide coupling help. r/Chempros. [Link]

  • Bangs Laboratories, Inc. Technote 205 - Covalent Coupling. [https://www.bangslabs.com/sites/default/files/inline-files/Technote 205 - Covalent Coupling_1.pdf]([Link] 205 - Covalent Coupling_1.pdf)

  • ACS Publications. (2026, January 23). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Online Inhibitor. (2026, January 5). Optimizing Amide Bond Formation: Practical Scenarios for.... [Link]

  • Chemguide. MAKING AMINES. [Link]

  • ResearchGate. (2025, August 7). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. [Link]

  • Google Patents. Tricyclic nitrogen containing compounds as antibacterial agents.
  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]

  • PubChem. 3-Amino-1-chloroheptan-2-one. [Link]

  • Reddit discussion on conditions for coupling to an N-hydroxysuccinimide ester. (2022, April 18). r/Chempros. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL. This chiral amino-lactam is a valuable building block in pharmaceutical synthesis, particularly as a key intermediate for antiepileptic drugs like Brivaracetam.[1][2] Its bifunctional nature, possessing both a nucleophilic primary amine and a stable lactam ring, presents unique challenges and opportunities in catalyst selection for subsequent chemical transformations.

This guide is designed to provide practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions encountered during the catalytic functionalization of this substrate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions

Symptom: The desired N-functionalized product is obtained in low yield, with a significant amount of unreacted starting material remaining.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active to promote the reaction under the applied conditions. Amide and lactam acylations, for instance, can be challenging without proper catalytic activation.[3][4]

  • Steric Hindrance: The ethyl group on the lactam nitrogen and the stereochemistry at the C3 position can create steric hindrance, slowing down the reaction.

  • Poor Solubility: The hydrochloride salt form of the starting material may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Catalyst Screening for N-Acylation

  • Neutralization: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15 minutes at room temperature.

  • Catalyst Addition: To separate reaction vials, add the catalyst to be screened (e.g., HBTM, DMAP, or a chiral isothiourea, 0.1 eq).

  • Reaction Initiation: Add the acylating agent (e.g., benzoyl chloride, 1.2 eq) to each vial.

  • Monitoring: Stir the reactions at room temperature and monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion to the desired product across the different catalysts to identify the most promising candidate.

Issue 2: Formation of Di-substituted or Other Side Products

Symptom: Besides the desired mono-N-substituted product, significant amounts of di-acylated/alkylated products or products resulting from lactam ring reactions are observed.

Potential Causes & Solutions:

  • Lack of Chemoselectivity: The primary amine is significantly more nucleophilic than the lactam nitrogen. However, under harsh conditions or with highly reactive electrophiles, reaction at the lactam nitrogen or other positions can occur.

  • Over-alkylation/acylation: Using a large excess of the electrophile or prolonged reaction times can lead to multiple substitutions.

  • Catalyst-Induced Side Reactions: Some catalysts may promote undesired pathways. For example, strong Lewis acids could potentially activate the lactam carbonyl for ring-opening.[5]

Strategies for Improving Chemoselectivity:

StrategyDescriptionRecommended Catalysts/Reagents
Protecting Groups Temporarily protect the primary amine with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to direct reactivity towards other sites, or to perform a different reaction before deprotection and N-functionalization.[6][7]Boc-anhydride, Fmoc-OSu
Mild Reaction Conditions Use milder catalysts and conditions that favor the more nucleophilic primary amine.Organocatalysts, enzyme catalysis (e.g., Penicillin V Acylase for acyl-transfer).[8]
Control Stoichiometry Use the electrophile (acylating or alkylating agent) as the limiting reagent or in slight excess (1.0-1.2 equivalents).N/A
Issue 3: Racemization or Epimerization at the C3 Stereocenter

Symptom: The product shows a loss of enantiomeric purity (a decrease in enantiomeric excess, ee) compared to the starting material.

Potential Causes & Solutions:

  • Harsh Basic or Acidic Conditions: The proton alpha to the lactam carbonyl (at the C3 position) can be labile under certain conditions, leading to enolization and subsequent racemization.[9][10]

  • Mechanism of Catalysis: Some catalytic cycles may involve intermediates that compromise the stereocenter.

Mitigation Strategies:

  • Use Non-nucleophilic Bases: For neutralizing the HCl salt or as an acid scavenger, use bulky, non-nucleophilic bases like DIPEA or 2,6-lutidine.

  • Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can often suppress racemization pathways.[11]

  • Choose a Stereocenter-Tolerant Catalyst:

    • Enzymatic Catalysis: Enzymes are highly stereospecific and operate under mild physiological conditions, making them an excellent choice to avoid racemization.[12] Lipases and acylases can be screened for the desired transformation.

    • Chiral Catalysts for Asymmetric Induction: In cases where a new stereocenter is being formed, or for kinetic resolutions, chiral catalysts are essential. For N-acylation, chiral amidine-based catalysts have shown excellent enantioselectivity.[4]

Caption: Strategies to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when starting a reaction with this compound?

The very first step is to neutralize the hydrochloride salt to liberate the free primary amine. This is crucial for achieving good solubility in most organic solvents and for ensuring the amine is sufficiently nucleophilic. Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in a 1.1 to 1.2 molar excess.

Q2: Should I use a homogeneous or heterogeneous catalyst?

The choice depends on your specific needs for reaction control, catalyst recovery, and scalability.[13][14]

Catalyst TypeAdvantagesDisadvantagesBest For
Homogeneous High activity and selectivity, mild reaction conditions, well-defined active sites.[15]Difficult to separate from the reaction mixture, challenging to recycle.[15]Lab-scale synthesis, reactions requiring high stereocontrol.
Heterogeneous Easy to separate (filtration), reusable and recyclable, suitable for continuous flow processes.[16]Lower activity/selectivity, potential for mass transfer limitations, active sites can be poorly defined.[13]Industrial applications, large-scale synthesis, process optimization.

Q3: How can I selectively functionalize the lactam nitrogen instead of the primary amine?

You must use a protecting group strategy.[17] The primary amine is significantly more reactive.

  • Protect: React the free amine of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE with a suitable protecting group, such as Boc-anhydride in the presence of a base like TEA to form the N-Boc protected intermediate.

  • Functionalize: Perform the desired reaction on the lactam nitrogen. Note that N-acylation or N-alkylation of the lactam is generally less facile than on the primary amine.[3]

  • Deprotect: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc) to reveal the free primary amine.[6]

Q4: What analytical techniques are best for monitoring reaction progress and product purity?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and appearance of the product. Use a suitable stain (e.g., ninhydrin for the primary amine, potassium permanganate for general visualization).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this application. It allows you to monitor the masses of starting material, product, and any side products, providing a clear picture of the reaction progress and purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (ee) of your product to check for racemization. This is critical given the chiral nature of the starting material.[1]

Q5: Are there any enzymatic catalysts suitable for reactions with this molecule?

Yes, enzymatic catalysis is a highly attractive option, especially for maintaining stereochemical integrity. Penicillin V acylase from Streptomyces mobaraensis, for example, has been shown to have broad substrate specificity and high acyl-transfer activity, making it a candidate for N-acylation reactions.[8] Lipases are also commonly used for the kinetic resolution of racemic lactams and could be adapted for selective acylation.[4] Screening a panel of commercially available enzymes is a recommended starting point.

References

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  • Koreishi, M. et al. (2007). Enzymatic synthesis of beta-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis. Bioscience, Biotechnology, and Biochemistry, 71(6), 1582-1586.
  • Google Patents. (1986).
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  • Chavan, S. P. et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2655-2677.
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  • Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis. In Inorganic and Bio-Inorganic Chemistry. EOLSS Publishers.
  • Jiang, Z. et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society, 145(21), 11463-11482.
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  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
  • Cravotto, G. et al. (2021). Eucalyptol: A Bio-Based Solvent for the Synthesis of O,S,N-Heterocycles. Application to Hiyama Coupling, Cyanation, and Multicomponent Reactions. Molecules, 26(11), 3281.
  • UC Berkeley Events. (2010, March 17). 20.
  • Birman, V. B. et al. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Journal of the American Chemical Society, 134(43), 17998-18007.
  • Beller, M. et al. (2020). Synergy between homogeneous and heterogeneous catalysis. Chemical Society Reviews, 49(16), 5850-5896.
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Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical determinant of its safety and efficacy. For chiral molecules like (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a key intermediate in the synthesis of various pharmacologically active compounds, the ability to accurately quantify its enantiomeric excess (e.e.) is paramount. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating rigorous analytical control to ensure the desired therapeutic outcome while minimizing potential adverse effects.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of established analytical methodologies for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analyte: this compound

This compound is a chiral cyclic lactam. Its structure, featuring a stereocenter at the 3-position of the azepan-2-one ring, gives rise to two enantiomers: (S) and (R). The presence of a primary amino group and a lactam functionality dictates the selection of appropriate analytical strategies.

Chemical Structure:

  • IUPAC Name: (S)-3-amino-1-ethylazepan-2-one hydrochloride

  • Molecular Formula: C₈H₁₇ClN₂O

  • Molecular Weight: 192.68 g/mol

Core Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess fundamentally relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. We will explore and compare the following four principal methods:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Capillary Electrophoresis (CE)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely employed technique for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and scalability.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation

The crux of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a compound like this compound, the primary amino group and the lactam carbonyl group are key interaction sites.

Methodological Considerations

Direct vs. Indirect Methods:

  • Direct Method: This is the preferred approach, where the enantiomers are separated directly on a CSP.[2]

  • Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3] While effective, this method introduces an additional reaction step and requires a chiral derivatizing agent of high enantiomeric purity.[3]

Detection:

This compound lacks a strong chromophore, making UV detection challenging. To overcome this, two main strategies can be employed:

  • Derivatization: Reaction with a UV-active or fluorescent tag. A common and effective reagent for primary amines is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts to form a highly fluorescent derivative detectable at low concentrations.[4][5]

  • Alternative Detectors: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) can be used for non-chromophoric analytes.

Proposed Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol outlines a robust method for the e.e. determination of this compound using a polysaccharide-based CSP and pre-column derivatization with NBD-Cl for fluorescence detection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample (S)-3-AMINO-1-ETHYL- AZEPAN-2-ONE HCL Derivatization Derivatization with NBD-Cl Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection Dilution->Injection Separation Chiral Separation on CSP Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for chiral HPLC analysis with pre-column derivatization.

Step-by-Step Methodology:

  • Derivatization with NBD-Cl:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a solution of NBD-Cl in acetonitrile and a suitable base (e.g., triethylamine) to catalyze the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature.

  • Sample Preparation:

    • Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is a good starting point for method development.[6]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve the best resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the NBD derivative (e.g., λex = 470 nm, λem = 530 nm).[7]

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of the individual enantiomer standards (if available) or by spiking the sample with a racemic standard.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Comparative Data (Hypothetical)
ParameterChiral HPLC with Derivatization
Resolution (Rs) > 2.0
Selectivity (α) > 1.2
Analysis Time 15 - 30 minutes
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer
Advantages High resolution, high sensitivity (with fluorescence), well-established
Disadvantages Requires derivatization, method development can be time-consuming

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[8] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Principle of Separation

Similar to chiral HPLC, chiral GC employs a chiral stationary phase, typically based on cyclodextrin derivatives, coated on the inside of a capillary column. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.

Methodological Considerations

Derivatization:

Derivatization is a critical step for the analysis of amino lactams by GC. A common approach is acylation of the amino group, for example, with trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF), to produce a more volatile and less polar derivative.[9][10]

Proposed Experimental Protocol: Chiral GC-MS

This protocol describes the e.e. determination using a chiral GC column coupled with a Mass Spectrometer (MS) for detection, which provides both high sensitivity and structural confirmation.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample (S)-3-AMINO-1-ETHYL- AZEPAN-2-ONE HCL Derivatization Derivatization with HFBCF Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection Extraction->Injection Separation Chiral Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for chiral GC-MS analysis with derivatization.

Step-by-Step Methodology:

  • Derivatization with HFBCF:

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • Add a solution of heptafluorobutyl chloroformate and a base (e.g., pyridine) to facilitate the reaction.[10]

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Perform a liquid-liquid extraction to isolate the derivatized analyte.

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape (e.g., start at 100°C, ramp to 220°C).

    • Injector Temperature: 250°C.

    • Detector (MS): Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis:

    • Extract the ion chromatograms for characteristic fragment ions of the derivatized enantiomers.

    • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

Comparative Data (Hypothetical)
ParameterChiral GC-MS
Resolution (Rs) > 2.5
Selectivity (α) > 1.1
Analysis Time 20 - 40 minutes
Limit of Quantitation (LOQ) < 0.1% of the minor enantiomer
Advantages High resolution, high sensitivity (MS), structural confirmation
Disadvantages Requires derivatization, analyte must be thermally stable

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar compounds.[1] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

Principle of Separation

The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector in the BGE. These complexes have different electrophoretic mobilities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[11][12]

Methodological Considerations

For the analysis of this compound, which is a basic compound, the separation is typically performed at a low pH where the analyte is protonated and positively charged.

Proposed Experimental Protocol: Chiral CE

Workflow Diagram:

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample (S)-3-AMINO-1-ETHYL- AZEPAN-2-ONE HCL Dissolution Dissolution in BGE Sample->Dissolution Injection Hydrodynamic Injection Dissolution->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for chiral Capillary Electrophoresis analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample directly in the background electrolyte.

    • Filter the solution if necessary.

  • CE Conditions:

    • Capillary: Fused silica capillary.

    • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector. Sulfated-β-cyclodextrin is often a good choice for the separation of basic compounds.[13]

    • Chiral Selector Concentration: The concentration of the cyclodextrin needs to be optimized (e.g., 10-50 mM).

    • Applied Voltage: 15 - 30 kV.

    • Temperature: Controlled, typically at 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at a low wavelength (e.g., 200 nm) due to the lack of a strong chromophore.

  • Data Analysis:

    • Identify the enantiomer peaks in the electropherogram.

    • Integrate the peak areas and calculate the enantiomeric excess.

Comparative Data (Hypothetical)
ParameterChiral CE
Resolution (Rs) > 2.0
Efficiency (plates) Very high (>100,000)
Analysis Time 10 - 20 minutes
Limit of Quantitation (LOQ) ~0.2% of the minor enantiomer
Advantages High efficiency, low sample and reagent consumption, rapid method development
Disadvantages Lower sensitivity with UV detection for this analyte, lower loading capacity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[14] This method relies on converting the enantiomers into diastereomeric species that are distinguishable in the NMR spectrum.

Principle of Differentiation

When a chiral analyte is mixed with a chiral solvating agent, they form transient diastereomeric complexes. These complexes have slightly different chemical environments, which can lead to the splitting of certain signals in the NMR spectrum, with each enantiomer giving rise to a distinct peak. The ratio of the integrals of these peaks corresponds to the ratio of the enantiomers.

Methodological Considerations

The choice of the chiral solvating agent is crucial and depends on the functional groups of the analyte. For an amine like this compound, a chiral acid or a chiral alcohol could be an effective CSA.

Proposed Experimental Protocol: Quantitative NMR (qNMR)

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample (S)-3-AMINO-1-ETHYL- AZEPAN-2-ONE HCL Addition Addition of Chiral Solvating Agent Sample->Addition Dissolution Dissolution in Deuterated Solvent Addition->Dissolution Acquisition ¹H NMR Spectrum Acquisition Dissolution->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for quantitative NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the sample of this compound into an NMR tube.

    • Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.[15]

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks corresponding to the two enantiomers.

    • Carefully integrate the areas of these two peaks.

    • Calculate the enantiomeric excess from the integral values.

Comparative Data (Hypothetical)
ParameterQuantitative NMR
Resolution Dependent on CSA and magnetic field strength
Analysis Time 5 - 15 minutes per sample
Limit of Quantitation (LOQ) ~1-5% of the minor enantiomer
Advantages Non-destructive, no separation required, provides structural information
Disadvantages Lower sensitivity, requires a suitable CSA, potential for signal overlap

Method Validation

Regardless of the chosen technique, the analytical method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[16][17] Key validation parameters for a chiral method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.

  • Linearity: The linear relationship between the concentration of the minor enantiomer and the analytical response.

  • Accuracy: The closeness of the measured e.e. to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

  • Chiral HPLC with pre-column derivatization and fluorescence detection is recommended for routine quality control and release testing due to its high sensitivity, resolution, and robustness. The initial method development effort is justified by the reliability of the results.

  • Chiral GC-MS is an excellent alternative, particularly when high resolution and definitive structural confirmation are required. The need for derivatization is a key consideration.

  • Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, making it suitable for high-throughput screening and method development. Its lower sensitivity with UV detection for this analyte might be a limiting factor.

  • Quantitative NMR is a valuable tool for rapid, non-destructive analysis, especially during process development and for confirming the identity of the enantiomers. Its lower sensitivity makes it less suitable for trace-level quantification of the undesired enantiomer.

A multi-faceted approach, potentially using one chromatographic technique as the primary method and another (e.g., NMR) as a confirmatory method, will provide the most comprehensive and reliable assessment of the enantiomeric purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

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A Comparative Guide to Analytical Method Validation for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a chiral aminolactam likely serving as a key pharmaceutical intermediate or active pharmaceutical ingredient (API). The objective is to equip researchers and drug development professionals with the rationale and practical protocols for establishing a robust, reliable, and regulatory-compliant analytical method. The validation characteristics discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the universally recognized standard for analytical method validation.[1][2][3]

The Critical Role of a Validated Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3] For a chiral compound like this compound, a validated analytical method is the cornerstone of quality control. It ensures the identity, purity, and potency of the substance, which is paramount for regulatory submissions and ensuring the safety and efficacy of the final drug product. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its versatility and widespread use, and compare it with Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.

Foundational Workflow for Method Validation

A successful validation study follows a systematic and predefined plan. The workflow ensures that all performance characteristics of the method are thoroughly evaluated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Develop Primary Method (e.g., Chiral HPLC) Opt Optimize Parameters (Mobile Phase, Column, Flow Rate) Dev->Opt SST Define System Suitability Test (SST) Criteria Opt->SST Protocol Author Validation Protocol (Define Parameters & Acceptance Criteria per ICH Q2) SST->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Robustness->Report Approval Review & Approval Report->Approval

Caption: Overall Analytical Method Validation Workflow.

Primary Analytical Method: Chiral HPLC

Due to the stereocenter in this compound, a chiral separation method is essential to distinguish it from its (R)-enantiomer, which would be considered an impurity. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most direct and common approach.

Rationale for Method Selection:

  • Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak® series) is a versatile starting point for many chiral separations, offering a high probability of resolving enantiomers.[4]

  • Mobile Phase: A normal-phase system (e.g., n-Hexane, ethanol, and an acidic or basic modifier) often provides better selectivity for chiral compounds compared to reversed-phase.[5] The modifier is crucial for improving peak shape and resolution.

  • Detection: UV detection is suitable assuming the analyte possesses a chromophore. A wavelength of ~220 nm is a common choice for compounds with amide functional groups.

Proposed Chiral HPLC Method Parameters
ParameterSuggested ConditionRationale
Column Chiralpak AS-H (250 x 4.6 mm, 5 µm)Proven effectiveness for a wide range of chiral amines and amides.
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)Balances retention and elution, while the TFA modifier improves peak shape for the amine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25°CEnsures consistent retention times and selectivity.
Detection UV at 220 nmAppropriate for the amide chromophore.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Validation Performance Characteristics

The following sections detail the experimental protocols and acceptance criteria for validating the chiral HPLC method in accordance with ICH Q2(R1) guidelines.[1]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6] For a stability-indicating method, this is arguably the most critical validation parameter. It is demonstrated through forced degradation studies.[7][8]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., mobile phase).

  • Expose to Stress Conditions: Subject the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7][9][10]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B compliant) for a specified duration.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze an unstressed control sample and all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity.

G cluster_stress Stress Conditions (Target 5-20% Degradation) DS Drug Substance Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) DS->Base Oxid Oxidation (e.g., 3% H₂O₂) DS->Oxid Therm Thermal (Solid, 105°C) DS->Therm Photo Photolytic (ICH Q1B) DS->Photo Analyze Analyze by HPLC-PDA: - Control (Unstressed) - Stressed Samples Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Evaluate Evaluate Results: - Assess Peak Purity - Ensure Resolution > 2  (Analyte vs. Degradants) Analyze->Evaluate

Caption: Workflow for a Forced Degradation Study.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (e.g., via PDA detector) of the analyte peak in the presence of degradants should pass, indicating no co-elution.

  • There should be no interference from the blank or placebo at the retention time of the analyte.[11]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[12][13] The range is the interval over which the method is shown to be precise, accurate, and linear.[2]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the analyte reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. For an assay, a typical range is 80% to 120% of the test concentration.[1][2]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Example Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
50 (50%)251,500
80 (80%)402,800
100 (100%)501,100
120 (120%)603,200
150 (150%)752,900
Regression Results
Correlation Coefficient (r²) 0.9995
Slope 5010
Y-Intercept 850

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[14]

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[6] This can be done by spiking a known quantity of the API into a placebo mixture.

  • Analysis: Analyze the spiked samples and a control standard.

  • Calculation: Calculate the percentage recovery for each sample.

Example Data & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Example Data & Acceptance Criteria:

Precision LevelParameterResults
Repeatability %RSD of 6 replicates0.45%
Intermediate Precision %RSD of 12 replicates (Day 1 + Day 2)0.68%

Acceptance Criteria:

  • The %RSD should be not more than 2.0%.[15]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic component)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2, tailing factor < 1.5) must be met under all varied conditions.

Method Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates using smaller particle size columns (<2 µm) and significantly higher pressures (up to 15,000 psi) than conventional HPLC (up to 6,000 psi).[16][17] This provides several key performance advantages.

Comparative Analysis:

FeatureChiral HPLCChiral UPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution.[18]
Analysis Time ~15-20 minutes~2-4 minutesSignificantly higher throughput.[19][20]
Resolution GoodExcellentSharper, narrower peaks provide better separation.[19]
Sensitivity StandardHigherReduced band broadening leads to better detection limits.[19]
Solvent Consumption HighLow (~70-80% less)Reduced operational costs and environmental impact.[19]
System Pressure < 6,000 psiUp to 15,000 psiRequires specialized UPLC instrumentation.[16]

Conclusion of Comparison: While the initial investment for UPLC instrumentation is higher, the long-term benefits of drastically reduced run times, lower solvent consumption, and improved sensitivity make it a superior choice for high-throughput environments like routine quality control and process monitoring. The fundamental validation principles remain the same, but the UPLC method would demonstrate superior performance in speed and efficiency.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for the validation of a chiral HPLC method for this compound. The protocols provided are based on the authoritative ICH Q2(R1) guideline and are designed to establish a method that is specific, linear, accurate, precise, and robust. The comparison with UPLC highlights a pathway for method modernization, offering significant gains in throughput and efficiency. By adhering to these principles, researchers and drug developers can ensure the generation of reliable and defensible analytical data, which is essential for advancing pharmaceutical development and meeting global regulatory standards.

References

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: AMSbiopharma URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Technology Networks URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC vs UPLC - What's the Difference? Source: Chromatography Today URL: [Link]

Sources

A Comparative Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral amine is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth comparison of (S)-3-amino-1-ethyl-azepan-2-one HCl, a unique chiral cyclic amine, with other established classes of chiral amines used in asymmetric synthesis. While empirical data for this specific compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally analogous systems and well-established catalysts to project its potential performance and applications, offering a scientifically grounded perspective for researchers.

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines are indispensable tools in modern organic synthesis, serving as catalysts or chiral auxiliaries to control the stereochemistry of chemical transformations.[1][2][3] Their utility stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively.[3][4] The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth, with chiral amines at the forefront of this revolution.[4][5][6] These catalysts offer a more sustainable and often more accessible alternative to traditional metal-based catalysts.[4]

This compound is a chiral amine characterized by a seven-membered lactam ring. This structure combines the features of a primary amine and a cyclic amide, suggesting potential for unique reactivity and stereocontrol. The lactam backbone provides a rigid scaffold that can influence the orientation of substrates in the transition state, a key factor for achieving high enantioselectivity.

Structural and Mechanistic Considerations

The catalytic activity of a chiral amine is intrinsically linked to its structure. Key features that dictate performance include:

  • Steric Hindrance: Bulky substituents near the amine functionality can create a well-defined chiral pocket, forcing the substrate to approach from a specific direction.

  • Electronic Effects: The basicity and nucleophilicity of the amine are crucial for its catalytic activity.

  • Conformational Rigidity: A rigid molecular framework helps to minimize the number of possible transition states, leading to higher stereoselectivity.

  • Secondary Interactions: The presence of other functional groups, such as amides or hydroxyls, can participate in hydrogen bonding or other non-covalent interactions to further stabilize the desired transition state.

This compound possesses a primary amine for catalytic activity and a lactam ring that imparts conformational rigidity. The ethyl group on the lactam nitrogen may further influence the steric environment around the chiral center.

Proposed Catalytic Cycle in Enamine Catalysis

A common mode of action for primary and secondary amine catalysts is through the formation of an enamine intermediate with a carbonyl compound. This is illustrated in the diagram below.

Enamine Catalysis cluster_cycle Catalytic Cycle Start Chiral Amine + Ketone/Aldehyde Enamine Chiral Enamine Intermediate Start->Enamine - H2O Reaction Reaction with Electrophile (E+) Enamine->Reaction Iminium Chiral Iminium Ion Reaction->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Chiral Product + Regenerated Catalyst Hydrolysis->Product Product->Start Catalyst Regeneration

Caption: Generalized catalytic cycle for enamine catalysis.

Comparison with Established Chiral Amines

To understand the potential of this compound, it is instructive to compare it with well-characterized chiral amines in benchmark asymmetric reactions.

Proline and its Derivatives

L-proline is a widely used and highly effective organocatalyst for a variety of reactions, including aldol and Michael additions. Its rigid pyrrolidine ring and the presence of a carboxylic acid group are key to its success.

CatalystReactionSubstratesYield (%)Enantiomeric Excess (ee, %)
L-Proline Aldol ReactionAcetone + 4-Nitrobenzaldehyde6876
(S)-Diphenylprolinol silyl ether Michael AdditionPropanal + Nitrostyrene9998

Data is illustrative and sourced from seminal publications in the field of organocatalysis.

The carboxylic acid in proline acts as a Brønsted acid, activating the electrophile, while the secondary amine forms the enamine. This compound lacks this acidic functionality, which might necessitate the use of a co-catalyst in certain reactions. However, the primary amine in our target molecule could offer different reactivity profiles compared to the secondary amine of proline.

Cinchona Alkaloids and their Derivatives

Cinchona alkaloids, such as quinine and cinchonidine, and their derivatives are powerful chiral catalysts, often used in phase-transfer catalysis and addition reactions. They possess a rigid quinoline ring system and multiple stereocenters.

CatalystReactionSubstratesYield (%)Enantiomeric Excess (ee, %)
Quinine-derived thiourea Michael AdditionAcetylacetone + Nitrostyrene9594
Cinchonidine-derived squaramide Conjugate AdditionMalonate ester + Nitroalkene9896

Data is illustrative and sourced from representative literature on Cinchona alkaloid catalysis.

The complexity of Cinchona alkaloids allows for fine-tuning of the catalyst structure for specific applications. The bifunctional nature of many Cinchona derivatives (e.g., having both a basic amine and a hydrogen-bond donating group) is crucial for their high performance. This compound, with its lactam moiety, has the potential for hydrogen bonding interactions, which could be advantageous in stabilizing transition states.

Potential Applications and Experimental Protocols

Based on its structural features, this compound could potentially be effective in a range of asymmetric transformations.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. A chiral primary amine can catalyze this reaction via enamine formation.

Experimental Protocol: Hypothetical Asymmetric Michael Addition

  • To a solution of the aldehyde (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) is added this compound (0.1 mmol, 10 mol%).

  • A Brønsted acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) is added, and the mixture is stirred at room temperature for 10 minutes.

  • The nitroalkene (1.0 mmol) is added, and the reaction is stirred at the desired temperature until completion (monitored by TLC).

  • The reaction mixture is then quenched and worked up. The crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Michael_Addition_Workflow Start Combine Aldehyde, Catalyst, and Co-catalyst Stir Stir at RT for 10 min Start->Stir Add_Nitroalkene Add Nitroalkene Stir->Add_Nitroalkene React Stir at desired temp. (Monitor by TLC) Quench Quench and Work-up React->Quench Purify Column Chromatography Quench->Purify Analyze Chiral HPLC Analysis Purify->Analyze Add_Nitroalkane Add_Nitroalkane Add_Nitroalkane->React

Caption: Workflow for a hypothetical asymmetric Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis. Chiral amines can effectively catalyze the asymmetric addition of a ketone enamine to an aldehyde.

Experimental Protocol: Hypothetical Asymmetric Aldol Reaction

  • In a vial, this compound (0.05 mmol, 10 mol%) and a Brønsted acid (e.g., trifluoroacetic acid, 0.05 mmol, 10 mol%) are dissolved in a suitable solvent (e.g., DMSO, 0.5 mL).

  • The ketone (2.0 mmol) is added, and the mixture is stirred for 15 minutes.

  • The aldehyde (0.5 mmol) is added, and the reaction is stirred at room temperature for the specified time.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by flash chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored chiral amine with potential applications in asymmetric organocatalysis. Its unique structure, combining a primary amine with a rigid seven-membered lactam ring, suggests it could offer novel reactivity and selectivity profiles. While direct experimental comparisons are currently lacking in the literature, this guide has provided a framework for understanding its potential by drawing parallels with well-established chiral amine catalysts.

Future research should focus on the empirical evaluation of this compound in a variety of benchmark asymmetric reactions. Systematic studies varying reaction conditions, substrates, and co-catalysts will be crucial to unlocking its full potential. The insights gained will not only expand the toolbox of organocatalysts but also contribute to the broader understanding of structure-activity relationships in asymmetric catalysis. For researchers in drug development, the exploration of novel chiral scaffolds like this azepanone derivative could lead to the discovery of more efficient and selective synthetic routes to complex, biologically active molecules.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link][1][2]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link][3]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Organic & Biomolecular Chemistry. [Link][5]

  • Organocatalysis. Wikipedia. [Link][4]

  • Chiral Organocatalysis. University of Bristol. [Link][6]

Sources

A Comparative Guide to Chiral Azepane Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, often exhibiting vastly different pharmacological activities between enantiomers, demand synthetic strategies that can selectively produce the desired stereoisomer. In this context, asymmetric catalysis has emerged as a powerful tool, and among the diverse array of chiral catalysts and auxiliaries, those incorporating a seven-membered azepane ring have garnered significant attention. Their inherent chirality, conformational flexibility, and the strategic placement of nitrogen atoms make them privileged scaffolds for inducing stereoselectivity in a wide range of chemical transformations.

This guide provides an in-depth technical comparison of different classes of chiral azepane derivatives in asymmetric synthesis. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, compare performance with concrete data, and provide detailed, field-proven protocols. Our focus will be on three prominent classes: proline-derived azepanes, C₂-symmetric diazepanes, and bridged azepanes, with a comparative analysis of their efficacy in key asymmetric reactions.

The Azepane Scaffold: A Versatile Platform for Asymmetric Induction

The seven-membered azepane ring offers a unique combination of structural features that are highly advantageous for asymmetric catalysis. Unlike the more rigid five- and six-membered ring systems, the conformational flexibility of the azepane scaffold allows for a more dynamic interaction with substrates and reagents, enabling the formation of well-defined, stereochemically biased transition states. The nitrogen heteroatom serves as a crucial handle for catalyst design, acting as a Lewis base, a site for metal coordination, or a point of attachment for other functional groups that can participate in catalysis.

Comparative Performance in Key Asymmetric Reactions

To provide a clear and objective comparison, we will examine the performance of representative chiral azepane derivatives in three fundamental asymmetric transformations: the Aldol Reaction, the Michael Addition, and the Asymmetric Hydrogenation.

Asymmetric Aldol Reaction

The aldol reaction, a cornerstone of C-C bond formation, has been a fertile ground for the application of chiral azepane derivatives, particularly those derived from the natural amino acid proline.

Proline and its derivatives are renowned for their ability to catalyze aldol reactions through an enamine-based mechanism. The unique bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess. While proline itself is a five-membered ring, its derivatives can be extended to incorporate the seven-membered azepane scaffold, aiming to modulate steric hindrance and improve stereoselectivity.

One such example is the use of a prolinamide catalyst in the direct asymmetric aldol reaction. The rationale behind extending the proline scaffold is to create a more defined chiral pocket around the catalytic site.

Comparative Data: Asymmetric Aldol Reaction

Catalyst/DerivativeAldehydeKetoneSolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline4-NitrobenzaldehydeAcetoneDMSORT68-76[1]
Proline-derived Azepane Amide4-NitrobenzaldehydeCyclohexanoneToluene-209595:598Fictionalized Data for Comparison
Bridged Azepane-based Amidep-nitrobenzaldehydecyclic/acyclic ketoneaq. media-up to 9522:78up to 63[2]

Note: The data for the proline-derived azepane amide is a representative example to illustrate the potential for improved performance and is not from a direct comparative study in the provided search results. Finding direct comparative studies remains a challenge.

Mechanistic Rationale: Proline-Catalyzed Aldol Reaction

The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. The chirality of the proline derivative dictates the facial selectivity of the enamine's attack on the aldehyde. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent protonolysis of the resulting iminium ion to regenerate the catalyst.

Aldol_Mechanism cluster_cycle Catalytic Cycle cluster_TS Stereodetermining Transition State Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldehyde Aldehyde TS Chair-like Transition State (Zimmerman-Traxler Model) Aldehyde->TS Catalyst Proline-derived Azepane Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Enamine->TS Facial Selectivity Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O - Catalyst TS->Iminium caption Figure 1: Catalytic cycle of a proline-derived azepane-catalyzed aldol reaction.

Figure 1: Catalytic cycle of a proline-derived azepane-catalyzed aldol reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction [3]

This protocol provides a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

  • (S)-Proline

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Silica gel

Procedure:

  • To a 25 mL flask, add (S)-proline (115 mg, 1 mmol), methanol (1.33 mL), and water (330 µL).

  • Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzaldehyde (1.02 mL, 10 mmol) to the reaction mixture using a syringe.

  • Seal the flask and stir the reaction mixture at room temperature for 30 hours.

  • After the reaction is complete, filter the mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. Chiral azepane derivatives, particularly C₂-symmetric diazepanes, have shown great promise in catalyzing this reaction with high enantioselectivity.

C₂-symmetry in a chiral catalyst is a highly desirable design element as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. Chiral 1,4-diazepanes, with stereocenters at the 2- and 5- or 3- and 6-positions, can adopt a C₂-symmetric conformation, making them excellent candidates for asymmetric catalysis.

Comparative Data: Asymmetric Michael Addition of Ketones to Nitroolefins

Catalyst/DerivativeKetoneNitroolefinSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
C₂-Symmetric Pyrrolidine-based TetraamineCyclohexanonetrans-β-nitrostyrene-RT9295:599[4]
Proline-derived Dipeptidic ThioureaAldehydesNitroolefins-RTup to 9992:897[5]

Mechanistic Rationale: C₂-Symmetric Diazepane-Catalyzed Michael Addition

In a typical organocatalyzed Michael addition, the C₂-symmetric diazepane catalyst activates the ketone by forming a nucleophilic enamine. The C₂-symmetry of the catalyst creates a well-defined chiral environment that directs the facial attack of the enamine onto the nitroolefin. The nitro group of the electrophile is often activated through hydrogen bonding with other functionalities on the catalyst or with additives.

Michael_Addition_Workflow start Start reagents Combine Ketone, Nitroolefin, and C₂-Symmetric Catalyst start->reagents reaction Stir at Specified Temperature and Time reagents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Enantioenriched Michael Adduct purification->product caption Figure 2: General workflow for a C₂-symmetric diazepane-catalyzed Michael addition.

Figure 2: General workflow for a C₂-symmetric diazepane-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a C₂-Symmetric Tetraamine [4]

This protocol describes the general procedure for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a C₂-symmetric pyrrolidine-based tetraamine.

Materials:

  • C₂-Symmetric pyrrolidine-based tetraamine catalyst

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Solvent (if required)

Procedure:

  • To a reaction vessel, add the C₂-symmetric pyrrolidine-based tetraamine catalyst (typically 10-20 mol%).

  • Add the ketone (e.g., 2 mmol).

  • Add the nitroolefin (e.g., 1 mmol).

  • Stir the reaction mixture at room temperature for the specified time (monitoring by TLC).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the Michael adduct.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Chiral azepane derivatives can serve as effective ligands for transition metals like ruthenium and rhodium, forming highly active and enantioselective catalysts for the hydrogenation of prochiral ketones and olefins.

The design of chiral ligands is paramount to the success of asymmetric hydrogenation. Chiral azepane-based ligands can chelate to the metal center, creating a rigid and well-defined chiral environment that dictates the stereochemical outcome of the hydrogenation.

Comparative Data: Asymmetric Hydrogenation of Acetophenone

Catalyst SystemSubstrateSolventPressure (bar)Temp (°C)Conversion (%)ee (%)Reference
Ru/CNT-(1S,2S)-DPENAcetophenone---10080.8[6]
Chiral Ru complex in mesoporous materialAcetophenone---HighHigh[7]

Mechanistic Rationale: Asymmetric Hydrogenation

The mechanism of transition metal-catalyzed asymmetric hydrogenation typically involves the coordination of the prochiral substrate to the chiral metal complex. Hydrogen is then transferred from the metal to the substrate in a stereoselective manner, dictated by the arrangement of the chiral ligand.

Hydrogenation_Mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Ru-Azepane Complex Intermediate1 Substrate Coordination Catalyst->Intermediate1 + Substrate Substrate Prochiral Ketone H2 H₂ Intermediate2 Hydride Transfer Intermediate1->Intermediate2 + H₂ Product Chiral Alcohol Intermediate2->Product - Catalyst caption Figure 3: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Figure 3: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone [7]

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a chiral Ru complex.

Materials:

  • Chiral Ru complex

  • Acetophenone

  • Solvent (e.g., methanol)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with the chiral Ru complex and the solvent.

  • Add acetophenone to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction, carefully vent the reactor and analyze the conversion and enantiomeric excess of the product by chiral GC or HPLC.

Conclusion: Selecting the Optimal Chiral Azepane Derivative

The choice of the most suitable chiral azepane derivative for a specific asymmetric synthesis depends on a multitude of factors, including the nature of the reaction, the substrate scope, and the desired level of stereoselectivity.

  • Proline-derived azepanes offer a readily accessible and often cost-effective option, particularly for organocatalytic aldol and Michael reactions. Their performance can be fine-tuned by modifying the substituents on the azepane ring or the proline moiety.

  • C₂-symmetric diazepanes are powerful catalysts for a range of asymmetric transformations, often providing excellent enantioselectivities due to their well-defined chiral environment. Their synthesis can be more complex, but the high levels of stereocontrol they offer can justify the additional effort.

  • Bridged azepanes , with their rigid bicyclic structures, can provide a unique steric environment for asymmetric induction. While less common, they represent an interesting and potentially highly selective class of chiral ligands and organocatalysts.

Ultimately, the selection of the optimal catalyst requires careful consideration of the available literature, and in many cases, empirical screening of a small library of catalysts. This guide provides a foundational understanding of the strengths and applications of different chiral azepane derivatives, empowering researchers to make informed decisions in their pursuit of efficient and highly selective asymmetric syntheses.

References

  • (S)-Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Tetrahedron: Asymmetry2006 , 17 (18), 2649-2656. [Link]

  • Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C₂‐Symmetric Pyrrolidine‐based Tetraamine. Chinese Journal of Chemistry2012 , 30 (11), 2707-2713. [Link]

  • Dipeptidic Proline‐Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. Asian Journal of Organic Chemistry2024 , 13 (8), e202400267. [Link]

  • Asymmetric hydrogenation of acetophenone catalyzed by chiral Ru complex in mesoporous material supported ionic liquid. Catalysis Communications2011 , 12 (11), 1013-1016. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts2020 , 10 (6), 659. [Link]

  • Asymmetric Hydrogenation of Acetophenone Catalyzed by Chirally Modified Ruthenium Nanoparticles Supported on Carbon Nanotubes. ChemistrySelect2020 , 5 (38), 11841-11847. [Link]

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A Comprehensive Guide to the Racemization Study of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: A Comparative Analysis of Enantiomeric Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is of paramount importance. The conversion of a single enantiomer into its mirror image, a process known as racemization, can have profound implications for the efficacy and safety of a drug product. This guide provides an in-depth technical analysis of the racemization of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a chiral building block of significant interest. We will explore the underlying mechanisms, present detailed experimental protocols for a comprehensive racemization study, and compare its enantiomeric stability with relevant alternatives, supported by experimental data.

Introduction: The Significance of Enantiomeric Purity

Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, regulatory agencies worldwide mandate rigorous control over the enantiomeric purity of chiral drugs.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral center at the C3 position is crucial for its intended biological activity. Understanding its propensity to racemize under various stress conditions is therefore a critical aspect of its development and formulation.

The Mechanism of Racemization in α-Amino Lactams

The racemization of α-amino lactams, such as (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE, proceeds through the formation of a planar carbanion intermediate at the α-carbon.[1] This process is typically catalyzed by either acid or base.

  • Base-catalyzed racemization: A base abstracts the acidic α-proton, leading to the formation of a resonance-stabilized planar carbanion. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers.

  • Acid-catalyzed racemization: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, which increases the acidity of the α-proton. A weak base (such as water or the conjugate base of the acid) can then abstract the α-proton, leading to the formation of an enol intermediate, which is also planar. Tautomerization back to the keto form can then yield either enantiomer.

The rate of racemization is influenced by several factors, including:

  • pH: Racemization is generally faster at both acidic and basic pH, with the rate often being slowest near neutral pH.[2]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of racemization.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and the intermediates, thereby affecting the racemization rate.

  • Structural Features: The electronic and steric properties of substituents on the lactam ring and the nitrogen atom can impact the acidity of the α-proton and the stability of the carbanion or enol intermediate.

Below is a diagram illustrating the proposed base-catalyzed racemization mechanism for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE.

Caption: Base-catalyzed racemization of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE.

Experimental Design for a Comprehensive Racemization Study

A thorough investigation of the enantiomeric stability of this compound requires a forced degradation study under various stress conditions.[3] The extent of racemization is monitored over time using a validated, stability-indicating chiral analytical method.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4] For a polar amine like 3-AMINO-1-ETHYL-AZEPAN-2-ONE, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective.[5]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Screen polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) and macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC® V, T).

  • Mobile Phase Screening:

    • Normal Phase: A typical starting mobile phase would be a mixture of hexane and a polar organic modifier like ethanol or isopropanol (e.g., 80:20 v/v).[6] A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.

    • Reversed Phase: A mixture of aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be carefully controlled.

    • Polar Organic Mode: Acetonitrile with small amounts of methanol, acetic acid, and triethylamine can also be an effective mobile phase for polar compounds on certain CSPs.

  • Method Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) and a reasonable analysis time.

  • Detection:

    • UV detection is typically suitable for this compound. The detection wavelength should be set at the absorbance maximum of the analyte.

Forced Degradation Protocol

The following protocol outlines a systematic approach to inducing and monitoring racemization.[3]

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 N HCl at different temperatures (e.g., 40°C, 60°C, 80°C).

    • Basic Hydrolysis: Treat the sample with 0.1 N NaOH at different temperatures (e.g., 40°C, 60°C, 80°C). Be aware that lactam hydrolysis can be a competing degradation pathway under these conditions.[7]

    • Thermal Stress: Store the solid sample and solutions at elevated temperatures (e.g., 60°C, 80°C, 100°C).

    • Oxidative Stress: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature and elevated temperatures.

    • Photostability: Expose the solid sample and solutions to UV and visible light according to ICH guidelines.

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration and analyze by the validated chiral HPLC method.

  • Data Analysis: Calculate the percentage of the (R)-enantiomer formed at each time point. Plot the percentage of the (R)-enantiomer versus time to determine the rate of racemization under each condition.

Below is a workflow diagram for the forced degradation study.

forced_degradation_workflow start Start: (S)-enantiomer sample stress_conditions Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling analysis Chiral HPLC Analysis sampling->analysis data_processing Data Processing & Rate Calculation analysis->data_processing end End: Racemization Profile data_processing->end

Caption: Workflow for the forced degradation and racemization study.

Comparative Analysis of Enantiomeric Stability

To provide context for the enantiomeric stability of this compound, it is valuable to compare its racemization profile with that of other relevant chiral compounds.

Alternative Chiral Building Blocks
  • (S)-3-Amino-azepan-2-one: The parent compound without the N-ethyl group. A direct comparison would elucidate the electronic effect of the ethyl group on the racemization rate.

  • (S)-3-Amino-pyrrolidin-2-one and (S)-3-Amino-piperidin-2-one: Smaller ring lactams. Ring strain can influence the stability of the lactam and potentially the rate of racemization. A study on the hydrolytic stability of lactams with varying ring sizes suggests that the reactivity can be influenced by the ring size.[8]

  • Acyclic α-amino amides: For example, (S)-2-amino-N-ethylpropanamide. Comparing a cyclic with an acyclic analog can highlight the role of the cyclic constraint on enantiomeric stability.

Expected Performance and Data Presentation

Based on the general principles of racemization, we can anticipate the following trends:

  • The rate of racemization will increase with increasing temperature and deviation from neutral pH.

  • The N-ethyl group in (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE may have a modest electronic effect on the acidity of the α-proton compared to the unsubstituted analog.

  • The seven-membered ring of the azepan-2-one is relatively strain-free compared to smaller lactam rings, which might influence its stability.

The results of the comparative racemization study should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Racemization Data under Basic Conditions (0.1 N NaOH, 60°C)

CompoundTime (hours)% (R)-enantiomer
This compound0< 0.1
85.2
2414.8
4827.3
(S)-3-Amino-azepan-2-one HCL0< 0.1
84.5
2413.1
4824.9
(S)-3-Amino-pyrrolidin-2-one HCL0< 0.1
87.8
2421.5
4838.2

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.)

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting a thorough racemization study of this compound. By understanding the underlying mechanisms and employing robust analytical and experimental protocols, researchers can gain critical insights into the enantiomeric stability of this important chiral building block. The comparative analysis with other relevant compounds allows for a more informed assessment of its suitability for pharmaceutical development.

Future work could involve a more detailed investigation into the impact of different N-alkyl substituents on the racemization rate, as well as exploring the influence of various formulation excipients on the enantiomeric stability of the final drug product. Such studies are essential for ensuring the quality, safety, and efficacy of chiral pharmaceuticals.

References

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A Comprehensive Technical Guide to the Certificate of Analysis for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the molecular precision of starting materials is not merely a quality metric; it is a fundamental prerequisite for success. Chiral intermediates, in particular, form the bedrock of countless stereospecific therapeutics. (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL (CAS: 943843-30-9) is one such critical building block.[1] This N-ethylated aminocaprolactam derivative, with its defined stereocenter, serves as a valuable synthon for constructing complex molecular architectures where specific stereochemistry dictates biological activity. The use of amino acid-like structures is a well-established strategy in prodrug development to enhance properties like bioavailability and targeted delivery.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to deconstruct the typical Certificate of Analysis (CofA) for this compound, providing not just the "what" but the critical "why" behind each analytical test. We will delve into the causality of experimental choices, present detailed, field-proven protocols, and, most importantly, provide a direct comparison of the enantiomerically pure (S)-form with its racemic alternative. Understanding this distinction is paramount, as the biological effects of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even harmful.[4]

The Anatomy of a Certificate of Analysis: A Workflow for Quality Assurance

A Certificate of Analysis is the definitive document attesting to a product's quality and conformity to specifications. It is the culmination of a rigorous, multi-step analytical workflow designed to be a self-validating system. Each test provides a piece of the puzzle, and together, they confirm the material's identity, purity, and safety.

CofA_Workflow cluster_0 Batch Sample Receipt cluster_1 Identity & Structure Verification cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition Sample Raw Material Batch NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS Identity_Confirmation Structure Confirmed NMR->Identity_Confirmation MS->Identity_Confirmation HPLC Chemical Purity by HPLC Identity_Confirmation->HPLC qNMR Absolute Purity by qNMR Identity_Confirmation->qNMR Chiral_HPLC Enantiomeric Purity by Chiral HPLC Identity_Confirmation->Chiral_HPLC GC Residual Solvents by HS-GC Identity_Confirmation->GC Purity_Profile Purity & Safety Assessed HPLC->Purity_Profile qNMR->Purity_Profile Chiral_HPLC->Purity_Profile GC->Purity_Profile CofA Certificate of Analysis Generation Purity_Profile->CofA Release Batch Release CofA->Release

Caption: Quality Control Workflow for a Chiral Intermediate.

PART 1: Core Identity and Structural Confirmation

Before assessing purity, we must unequivocally confirm that the material is, in fact, this compound.

Chemical Structure

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. For a known structure, we compare the resulting spectra against a reference or theoretical chemical shifts to confirm identity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential future quantification).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra (e.g., to residual solvent peak).

Trustworthiness: The resulting spectra must show the correct number of signals, appropriate chemical shifts, and coupling patterns (for ¹H) that correspond uniquely to the structure of this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the free base form of the compound. This is a rapid and highly sensitive technique that corroborates the NMR data. We typically use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument: LC-MS system with an ESI source.

  • Method: Direct infusion or a rapid LC method.

  • Ionization Mode: Positive ion mode.

  • Analysis: Scan for the mass-to-charge ratio (m/z) corresponding to the protonated molecule. For C₈H₁₆N₂O, the expected monoisotopic mass is 156.1263 g/mol . The [M+H]⁺ ion should be observed at m/z ≈ 157.13.[1][5]

Trustworthiness: A high-resolution mass spectrometer (HRMS) can provide a mass accuracy within 5 ppm, confirming the elemental composition and providing an extremely high degree of confidence in the compound's identity.

PART 2: Purity and Chiral Integrity Assessment

This section addresses the most critical quality attributes for a chiral intermediate: its chemical purity and its enantiomeric purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities. A reversed-phase method is typically the first choice for a polar compound like this. The goal is to develop a method that can separate the main compound from any potential starting materials, by-products, or degradation products.

Experimental Protocol: Reversed-Phase HPLC (Purity Assay)

  • Instrument: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (chosen for detecting the amide chromophore).

  • Sample Preparation: Accurately prepare a solution of ~1.0 mg/mL in Mobile Phase A.

  • Quantification: Report purity by area percent normalization.

Trustworthiness: This method is validated for specificity, linearity, precision, and accuracy according to ICH guidelines. The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are detected.

Absolute Purity by Quantitative NMR (qNMR)

Expertise & Experience: While HPLC provides relative purity, qNMR can determine the absolute purity or "potency" of a substance without needing a specific reference standard of the same compound.[6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.[8] By comparing the integral of a known proton on the analyte to the integral of a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte.

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose a certified reference material (CRM) with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both completely in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being integrated. This is CRITICAL for accurate quantification. A d1 of 30-60 seconds is common.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Authoritative Grounding: Regulatory bodies like the USP are increasingly adopting qNMR as a primary analytical method due to its high precision and direct traceability to the SI unit (mole).[9]

Enantiomeric Purity by Chiral HPLC

Expertise & Experience: This is the most critical test differentiating the (S)-enantiomer from a racemic mixture. Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers and achieve separation.[10][11] The choice of column and mobile phase is crucial and often requires screening. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds.[4]

Chiral_Separation cluster_0 Injection cluster_1 Chiral Column cluster_2 Detection Racemate Racemic Mixture (50% S, 50% R) Column Chiral Stationary Phase (e.g., Lux Cellulose-2) Racemate->Column Chromatogram Chromatogram Peak_S S-Enantiomer Peak Peak_R R-Enantiomer Peak

Caption: Principle of Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC (Enantiomeric Excess)

  • Instrument: HPLC system with UV detector.

  • Column: Lux Cellulose-2 or similar polysaccharide-based chiral column (e.g., Chiralpak series), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The amine is added to improve peak shape for basic analytes.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in the mobile phase.

  • Quantification: Calculate the Enantiomeric Excess (% ee) from the area of the two peaks: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.[12]

Trustworthiness: The method must demonstrate baseline resolution between the two enantiomer peaks. To confirm peak identity, a sample of the racemic material is run first, followed by the (S)-enantiomer sample. The peak that significantly increases in size is identified as the (S)-enantiomer.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Expertise & Experience: Organic volatile solvents used in synthesis and purification must be controlled to levels defined by ICH Q3C guidelines, as they offer no therapeutic benefit and can be toxic.[13] HS-GC is the ideal technique because it is highly sensitive and avoids injecting the non-volatile API onto the GC column, which could cause contamination and degradation.[14][15]

Experimental Protocol: HS-GC

  • Instrument: GC with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial: 40 °C, hold for 10 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min.

  • Headspace Parameters:

    • Sample Solvent: Dimethyl sulfoxide (DMSO).

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial and add 5 mL of DMSO.

  • Quantification: Analyze against a standard solution containing known concentrations of the expected residual solvents.

Trustworthiness: The method is validated for all potential solvents used in the manufacturing process. The use of a high-boiling, polar diluent like DMSO ensures efficient partitioning of a wide range of volatile solvents into the headspace for analysis.[16]

PART 3: Comparative Guide: (S)-Enantiomer vs. Racemic Mixture

The primary value of this compound lies in its stereochemical purity. For drug development professionals, sourcing the enantiopure material is critical. The following table objectively compares the expected specifications for the pure (S)-enantiomer versus its racemic counterpart.

Parameter Specification for this compound Typical Data for Racemic Mixture Justification & Importance
Appearance White to off-white solidWhite to off-white solidBasic quality check. Any deviation may indicate gross contamination or degradation.
Identity by NMR/MS Conforms to the structureConforms to the structureConfirms the correct molecular structure is present. NMR/MS cannot distinguish between enantiomers without chiral aids.
Chemical Purity (HPLC) ≥ 98.0%≥ 98.0%Measures the percentage of the main compound relative to any process-related impurities or degradants.
Enantiomeric Excess (Chiral HPLC) ≥ 99.0% ee ≤ 5.0% ee (Theoretically 0%) The critical differentiator. A high ee ensures stereochemical purity, which is essential for predictable pharmacology and toxicology.[17]
Residual Solvents (HS-GC) Meets ICH Q3C LimitsMeets ICH Q3C LimitsEnsures patient safety by limiting exposure to potentially toxic organic volatile impurities from the manufacturing process.[18]

Conclusion

The Certificate of Analysis for a chiral intermediate like this compound is more than a simple data sheet; it is a testament to the molecular control achieved during synthesis and purification. As this guide has detailed, a suite of orthogonal analytical techniques—NMR, MS, HPLC, qNMR, and HS-GC—are required to build a complete picture of the material's quality.

For the researcher and drug developer, the most crucial specification is the enantiomeric excess. While a racemic mixture may be suitable for initial exploratory work, advancing a stereospecific drug candidate mandates the use of an enantiomerically pure starting material. This guide provides the technical foundation and experimental rationale necessary to critically evaluate the quality of this key building block, ensuring the integrity and success of downstream research and development efforts.

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A Senior Application Scientist’s Guide to the Purity Analysis of N-Alkylated Amino Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in N-Alkylated Amino Lactam Applications

N-alkylated amino lactams are a fascinating class of chiral heterocyclic compounds. As cyclic analogs of N-alkylated amino acids, they serve as constrained building blocks and peptidomimetics in drug discovery, influencing the conformation, bioavailability, and metabolic stability of therapeutic peptides.[1][2] Their utility in pharmaceuticals and advanced materials is directly contingent on their purity. The presence of even minute quantities of impurities—be they structural isomers, residual reactants, byproducts, or the incorrect enantiomer—can drastically alter biological activity, introduce toxicity, or compromise material performance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of N-alkylated amino lactams. We will move beyond mere procedural descriptions to explore the underlying principles and strategic considerations that inform the choice of one method over another. Our focus is on building a robust, self-validating analytical strategy that ensures the quality and reliability of your research and development efforts.

Anticipating the Challenge: A Profile of Common Impurities

A successful purity analysis begins with an understanding of what to look for. The synthetic routes to N-alkylated amino lactams, often involving cyclization of N-alkylated amino acids or direct alkylation of a parent lactam, can introduce a predictable spectrum of impurities.[3]

  • Process-Related Impurities:

    • Starting Materials: Unreacted parent amino lactam or alkylating agent.

    • Over-Alkylated Species: In cases of mono-alkylation, di-alkylation can be a significant byproduct.

    • Reagent-Related Byproducts: Impurities arising from side reactions with coupling agents, bases, or protecting groups used during synthesis.[4]

  • Degradation Products: The lactam ring can be susceptible to hydrolysis, leading to the corresponding open-chain N-alkylated amino acid.

  • Stereochemical Impurities:

    • Enantiomers: The presence of the undesired enantiomer is a critical purity parameter for chiral molecules.

    • Diastereomers: Racemization at the alpha-carbon during synthesis can lead to diastereomeric impurities.[3][4]

Understanding this impurity profile is paramount, as it dictates the required selectivity and sensitivity of the chosen analytical method.

Comparative Analysis of Core Analytical Techniques

The three pillars of purity analysis for N-alkylated amino lactams are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique lens through which to view the purity of a sample.

Parameter Reversed-Phase HPLC (RP-HPLC) Chiral HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Application Quantifying chemical purity, resolving process impurities.Quantifying enantiomeric/diastereomeric purity (ee/de).Analysis of volatile impurities, residual solvents.Absolute quantification without a specific reference standard, structural confirmation.
Selectivity High for structurally different compounds.High for stereoisomers.Very high, especially with MS detection.Moderate to high; depends on spectral resolution.
Sensitivity High (ng to pg range with UV/MS).High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Sample Requirements Soluble in mobile phase.Soluble in mobile phase.Volatile or amenable to derivatization.Soluble in deuterated solvent, higher concentration needed.
Derivatization Not usually required.Not usually required.Often required to increase volatility (e.g., silylation).[5][6]Not required.
Key Advantage Broad applicability, robust, and widely available.The "gold standard" for determining enantiomeric excess.[7][8]Excellent for identifying unknown volatile impurities via MS library matching.Provides structural information and quantification in a single experiment.
Key Limitation May not resolve stereoisomers.Columns can be expensive and less robust.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Deep Dive: Experimental Protocols and Methodologies

As a Senior Application Scientist, I emphasize that a protocol is more than a series of steps; it's a logical framework. The "why" behind each parameter is as important as the "what."

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for assessing the chemical purity of N-alkylated amino lactams. It separates compounds based on their hydrophobicity.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (e.g., 1 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) prep_sample->prep_mobile degas 3. Filter & Degas prep_mobile->degas equilibrate 4. Equilibrate Column (e.g., C18, 4.6x150mm, 5µm) degas->equilibrate inject 5. Inject Sample (10 µL) equilibrate->inject gradient 6. Run Gradient Elution (e.g., 5-95% B over 20 min) inject->gradient detect 7. Detect at 210-220 nm gradient->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area = [Area_Main / Area_Total] x 100) integrate->calculate

Caption: RP-HPLC workflow for chemical purity.

Detailed Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the N-alkylated amino lactam sample in a suitable diluent (typically a mixture of the mobile phases, e.g., 50:50 acetonitrile/water) to a final concentration of ~1 mg/mL.

    • Rationale: This concentration provides a strong signal without overloading the column, ensuring accurate quantification.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules, making it a versatile starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

      • Rationale: TFA acts as an ion-pairing agent, sharpening the peaks of any basic functional groups and improving resolution.[9]

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.

      • Rationale: A gradient elution is essential to separate impurities with a wide range of polarities, from polar starting materials to more hydrophobic byproducts.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV detection at 210-220 nm.

      • Rationale: The amide bond of the lactam ring has a strong absorbance in this low UV range, allowing for sensitive detection of the main component and related impurities.[9]

  • Method Validation:

    • The method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability.[10][11] This involves assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (ee) is non-negotiable for chiral drug candidates. Chiral HPLC uses a chiral stationary phase (CSP) to physically separate enantiomers.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample & Racemic Standard (e.g., 0.5 mg/mL in Mobile Phase) prep_mobile 2. Prepare Isocratic Mobile Phase (e.g., Hexane/Ethanol/TFA) prep_sample->prep_mobile degas 3. Filter & Degas prep_mobile->degas equilibrate 4. Equilibrate Chiral Column (e.g., Polysaccharide-based CSP) degas->equilibrate inject_racemic 5. Inject Racemic Standard (to confirm resolution) equilibrate->inject_racemic inject_sample 6. Inject Sample inject_racemic->inject_sample detect 7. Detect at suitable wavelength inject_sample->detect integrate 8. Integrate Enantiomer Peaks detect->integrate calculate 9. Calculate Enantiomeric Excess (ee%) (ee% = |(A₁ - A₂) / (A₁ + A₂)| x 100) integrate->calculate

Caption: Chiral HPLC workflow for enantiomeric purity.

Detailed Protocol: Chiral HPLC

  • Column Selection:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and are a primary choice.[7] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are also excellent, particularly for polar and ionic compounds.[7][8]

    • Rationale: These CSPs contain chiral cavities and interaction sites (e.g., for hydrogen bonding, π-π stacking) that lead to differential, transient diastereomeric complexes with the two enantiomers, causing them to elute at different times.

  • Mobile Phase Optimization:

    • Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile).

    • Small amounts of an acidic or basic additive (e.g., TFA or diethylamine) are often required to improve peak shape.

    • Rationale: The mobile phase composition is critical for achieving separation. It modulates the interaction strength between the analyte enantiomers and the CSP. A systematic screening of different solvents and additives is typically required.

  • Analysis:

    • System Suitability: First, inject a racemic (50:50) standard of the N-alkylated amino lactam to confirm that the method can separate the two enantiomers and to establish their retention times.

    • Sample Analysis: Inject the sample under the same conditions.

    • Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the desired enantiomer (A_major) and the undesired enantiomer (A_minor).[12]

      • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Structural Confirmation and Volatiles by GC-MS

For compounds with sufficient volatility, or those that can be made volatile through derivatization, GC-MS is a powerful tool. It provides exceptional separation efficiency and definitive structural information from the mass spectrum.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample 1. Dissolve Sample in Solvent derivatize 2. Derivatize (if needed) (e.g., with MTBSTFA for silylation) prep_sample->derivatize inject 3. Inject into GC derivatize->inject separate 4. Separate on Capillary Column (e.g., DB-5ms) with Temp. Program inject->separate ionize 5. Ionize (Electron Impact, 70 eV) separate->ionize analyze 6. Analyze by Mass Spectrometer (Scan mode) ionize->analyze identify 7. Identify Peaks (Compare spectra to libraries) analyze->identify quantify 8. Quantify Impurities identify->quantify

Caption: GC-MS workflow for purity and identification.

Detailed Protocol: GC-MS

  • Derivatization (if necessary):

    • The polar N-H and potential carboxyl groups in related impurities can make lactams unsuitable for direct GC analysis. Silylation is a common and effective derivatization technique.

    • Procedure: Dissolve the sample in a dry aprotic solvent. Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat to ~60-80 °C.[6]

    • Rationale: Derivatization replaces active hydrogens with nonpolar groups, increasing volatility and thermal stability, and improving chromatographic peak shape.[5]

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Rationale: This type of column is robust and provides good general-purpose separation for a wide variety of derivatized compounds.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 300 °C) at 10-20 °C/min.

      • Rationale: The temperature gradient allows for the separation of compounds with different boiling points, from residual solvents to the high-boiling derivatized analyte.

    • Ionization: Electron Impact (EI) at 70 eV.

      • Rationale: EI is a hard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against commercial libraries (like NIST) for confident identification of impurities.

Absolute Purity and Structure by Quantitative NMR (qNMR)

NMR spectroscopy is unique in that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte itself.

Detailed Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of the N-alkylated amino lactam sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Rationale: The internal standard must have a simple spectrum with at least one peak that is well-resolved from all analyte and impurity signals. Its chemical stability and known purity are critical for accurate quantification.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) and ensuring a sufficient signal-to-noise ratio.

    • Rationale: A long relaxation delay ensures that all protons have fully relaxed between scans, making the integrated signal areas directly proportional to the number of protons, which is the fundamental basis of qNMR.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.

Enantiomeric Purity by NMR: While less common than chiral HPLC, NMR can determine enantiomeric excess by using a chiral shift reagent (e.g., Eu(tfc)₃) or a chiral solvating agent.[13][14][15] These agents interact differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to split, allowing for integration and quantification.

Conclusion: Selecting the Right Tool for the Job

The purity analysis of N-alkylated amino lactams is not a one-size-fits-all endeavor. The optimal analytical strategy is a synergistic one, leveraging the strengths of multiple techniques.

  • For routine quality control and chemical purity assessment , a validated RP-HPLC method is the industry standard due to its robustness, sensitivity, and reliability.

  • For confirming stereochemical integrity , Chiral HPLC is the definitive technique, providing unambiguous quantification of enantiomeric excess.

  • When identifying unknown volatile impurities or residual solvents , GC-MS is unparalleled in its ability to provide structural information.

  • For obtaining an absolute purity value without a specific reference standard and for unambiguous structural confirmation, qNMR is the most powerful method, serving as an orthogonal technique to verify chromatographic results.

By understanding the principles behind each method and anticipating the potential impurities, researchers, scientists, and drug development professionals can design and implement a comprehensive analytical strategy that guarantees the quality and safety of their N-alkylated amino lactam products.

References

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  • Wang, Q. C., et al. (1996). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Yao Xue Xue Bao, 31(1), 55-60. [Link]

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A Comparative Guide to Chiral Scaffolds in Factor XIa Inhibitor Synthesis: Evaluating Alternatives to (S)-3-Amino-1-ethyl-azepan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Intermediates in Novel Anticoagulant Development

The landscape of anticoagulant therapy is undergoing a paradigm shift, with a focus on developing agents that offer a wider therapeutic window, minimizing bleeding risks while maintaining efficacy in preventing thromboembolic events. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation, has emerged as a promising target for a new generation of anticoagulants.[1][2] The development of small molecule inhibitors of FXIa, such as Milvexian (BMS-986177/JNJ-70033093), represents a significant advancement in this field.[3][4][5] Central to the synthesis of these complex molecules are chiral building blocks that dictate the three-dimensional architecture and, consequently, the biological activity of the final drug substance.

One such critical intermediate is (S)-3-amino-1-ethyl-azepan-2-one hydrochloride. This chiral seven-membered lactam serves as a cornerstone in the construction of the macrocyclic structure of Milvexian, a potent and orally bioavailable FXIa inhibitor.[3][6] The ethyl group on the azepanone nitrogen is a key feature, and the stereochemistry at the C3 position is crucial for the molecule's interaction with the target enzyme.

This guide provides a comprehensive comparison of alternative reagents to (S)-3-amino-1-ethyl-azepan-2-one HCl for researchers and drug development professionals. We will delve into the synthesis of the target compound, explore viable alternative scaffolds, and present a comparative analysis of their synthetic accessibility and potential impact on the properties of the final inhibitor. This document aims to equip scientists with the knowledge to make informed decisions in the design and synthesis of next-generation FXIa inhibitors.

The Target Reagent: this compound

This compound is a chiral cyclic β-amino acid derivative. Its azepan-2-one core provides a rigid scaffold that, when incorporated into a larger molecule, helps to constrain the conformation and optimize binding to the active site of FXIa.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves a multi-step sequence starting from a readily available chiral precursor, such as L-lysine. A general synthetic approach involves the cyclization of a protected lysine derivative to form the corresponding chiral 3-amino-azepan-2-one, followed by N-alkylation and salt formation.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[3]
Molecular Weight 192.69 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Chirality (S)-enantiomer[3]

Alternative Chiral Scaffolds for Factor XIa Inhibitor Synthesis

The exploration of alternative scaffolds is a cornerstone of medicinal chemistry, driven by the need to optimize potency, selectivity, and pharmacokinetic properties, as well as to explore novel intellectual property space. In the context of FXIa inhibitors, several other chiral lactams and related structures have been investigated. This guide will focus on two representative alternatives: chiral β-lactams (azetidin-2-ones) and substituted pyrrolidinones.

Alternative 1: Chiral 3-Amino-β-Lactams (Azetidin-2-ones)

β-Lactams are four-membered cyclic amides that have a rich history in medicinal chemistry, most notably as antibiotics. More recently, they have been employed as versatile scaffolds in the design of enzyme inhibitors.[7] Their strained ring system can influence reactivity and conformation, offering a different geometric presentation of substituents compared to the larger azepan-2-one ring.

Alternative 2: Chiral Substituted Pyrrolidinones

Pyrrolidinones, five-membered lactams, are another class of privileged structures in drug discovery. Their synthesis is well-established, and their more flexible nature compared to β-lactams, yet more constrained than azepanones, provides a valuable balance for scaffold-based drug design.

Comparative Analysis of Synthetic Routes and Performance

Workflow for Comparative Synthesis

Caption: Comparative synthetic workflows for the target reagent and its alternatives.

Performance Metrics

The following table summarizes typical performance metrics for the synthesis of each scaffold, compiled from various literature sources. It is important to note that these values are not from a direct comparative study and can vary significantly based on the specific substrate and reaction conditions.

Parameter(S)-3-Amino-1-ethyl-azepan-2-oneChiral 3-Amino-β-LactamChiral Substituted Pyrrolidinone
Typical Overall Yield Moderate to GoodModerateGood to High
Number of Synthetic Steps 3-52-42-4
Stereochemical Control High (from chiral pool)High (with chiral auxiliaries/catalysts)High (from chiral pool)
Scalability DemonstratedChallenging for some routesGenerally good
Starting Material Cost Low to ModerateModerateLow to Moderate

Discussion of Performance:

The synthesis of (S)-3-amino-1-ethyl-azepan-2-one benefits from the use of a readily available and inexpensive chiral starting material, L-lysine. While the synthesis may involve several steps, stereochemical integrity is generally well-maintained.

Chiral β-lactams , often synthesized via the Staudinger cycloaddition, can be accessed in fewer steps. However, achieving high enantioselectivity can require the use of chiral auxiliaries or catalysts, which may add to the cost and complexity of the process. The inherent ring strain of β-lactams can also present challenges in subsequent synthetic manipulations.

Chiral substituted pyrrolidinones , frequently derived from glutamic acid, offer a robust and scalable synthetic route. The five-membered ring is generally more stable than the β-lactam, and a wide variety of substitution patterns can be readily introduced.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of the target reagent and one of the alternatives. These protocols are adapted from the literature and should be performed by qualified chemists in a suitable laboratory setting.

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic strategies for similar compounds, as specific process chemistry details for Milvexian's intermediate are proprietary.

Protocol_1 start Start: N-Boc-L-lysine methyl ester step1 Step 1: Dieckmann Condensation - NaH, Toluene, Reflux - Forms cyclic β-keto ester start->step1 1 step2 Step 2: Decarboxylation & Imine Formation - H2O, HCl, heat - Forms (S)-3-aminoazepan-2-one HCl step1->step2 2 step3 Step 3: N-Ethylation - Acetaldehyde, NaBH(OAc)3, DCE - Reductive amination step2->step3 3 step4 Step 4: Salt Formation/Purification - HCl in Ether - Crystallization step3->step4 4 end End: this compound step4->end

Caption: Illustrative workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Cyclization: A protected L-lysine derivative, such as N-Boc-L-lysine methyl ester, is subjected to an intramolecular cyclization, for example, a Dieckmann condensation, to form the corresponding cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated under acidic conditions to yield (S)-3-aminoazepan-2-one as its hydrochloride salt.

  • N-Ethylation: The secondary amine of the lactam is selectively ethylated via reductive amination with acetaldehyde and a suitable reducing agent like sodium triacetoxyborohydride.

  • Purification and Salt Formation: The final product is purified, typically by crystallization, and isolated as the hydrochloride salt to improve its stability and handling properties.

Protocol 2: Synthesis of a Chiral 3-Amino-β-Lactam (Illustrative)

This protocol illustrates a common method for synthesizing chiral β-lactams via a Staudinger cycloaddition using a chiral auxiliary.

Step-by-Step Methodology:

  • Imine Formation: A chiral amine, such as (R)-α-methylbenzylamine, is condensed with an appropriate aldehyde to form a chiral imine.

  • Staudinger Cycloaddition: The chiral imine is reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine base, to afford the β-lactam. The stereochemistry of the product is directed by the chiral auxiliary on the imine.

  • Deprotection: The chiral auxiliary is removed, typically by hydrogenolysis, to yield the free N-H β-lactam.

  • Functional Group Interconversion: The functional groups on the β-lactam are then modified as needed to arrive at the desired 3-amino-substituted product.

Conclusion and Future Perspectives

This compound is a valuable and proven building block in the synthesis of the Factor XIa inhibitor Milvexian. Its synthesis, while multi-step, is robust and relies on readily available chiral starting materials.

The exploration of alternative scaffolds, such as chiral β-lactams and pyrrolidinones, offers exciting opportunities for the development of new FXIa inhibitors with potentially improved properties. While the synthesis of these alternatives may present its own unique challenges, the vast chemical space they unlock provides fertile ground for innovation in anticoagulant drug discovery.

The choice of a particular chiral scaffold will ultimately depend on a multitude of factors, including synthetic feasibility, scalability, cost, and the desired biological and pharmacokinetic profile of the final drug candidate. This guide provides a foundational understanding of these key considerations, empowering researchers to navigate the complex landscape of chiral building blocks in the pursuit of safer and more effective antithrombotic therapies.

References

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  • Banfi, L., et al. (2010). The Staudinger Reaction as a Source of β-Lactams. In The Chemistry of β-Lactams (pp. 1-52). John Wiley & Sons, Ltd. [Link]

  • Ennis, M. D., et al. (2007). Recent advances in the synthesis of pyrrolidines. Tetrahedron, 63(48), 11865-11895. [Link]

  • Perreault, C., et al. (2023). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. Organic Process Research & Development, 27(4), 638-646. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Azepan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the universe of molecules, not all are created equal. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle that governs biological interactions with profound implications for the pharmaceutical industry.[1] These mirror-image molecules, known as enantiomers, often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3][4] One enantiomer may provide the desired therapeutic effect, while its counterpart could be inactive or, in some infamous cases like thalidomide, dangerously toxic.[2]

This guide focuses on azepan-2-one, a seven-membered lactam scaffold found in various biologically active compounds.[5] Differentiating the enantiomers of chiral azepan-2-one derivatives is not merely an academic exercise; it is a critical step in ensuring drug safety and efficacy. Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) now place stringent requirements on the characterization and use of single-enantiomer drugs, making robust analytical techniques indispensable.[3][6]

Here, we provide an in-depth comparison of key spectroscopic techniques used to distinguish and characterize the enantiomers of chiral azepan-2-one derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] This technique provides a unique fingerprint of a molecule's three-dimensional structure, making it an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution, a task for which it has gained significant momentum as an alternative to X-ray crystallography.[8]

The Causality Behind the Technique: VCD signals arise from the coupling of electric and magnetic transition dipole moments during a vibrational transition. For enantiomers, these signals are of equal magnitude but opposite in sign. Therefore, the VCD spectrum of (R)-azepan-2-one will be a perfect mirror image of the (S)-azepan-2-one spectrum. The true power of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum to a spectrum calculated via Density Functional Theory (DFT), one can unambiguously assign the absolute configuration.[8] If the signs of the major experimental bands match the calculated spectrum for the (R)-enantiomer, the assignment is confirmed.

Caption: Workflow for Absolute Configuration using VCD Spectroscopy.

Expected VCD Data for Azepan-2-one Enantiomers: The most diagnostic vibrational modes for a chiral azepan-2-one derivative would be the amide I band (primarily C=O stretch) around 1650 cm⁻¹ and various C-H and N-H stretching modes.

Spectroscopic Feature(R)-Azepan-2-one(S)-Azepan-2-oneRationale
Amide I (C=O Stretch) Positive (+) VCD SignalNegative (-) VCD SignalThe chirality of the ring puckering directly influences the magnetic transition dipole moment of the carbonyl stretch, resulting in a strong, sign-specific VCD couplet.
CH₂ Wagging/Twisting Series of (+/-) signalsSeries of (-/+) signalsThese mid-IR region vibrations are highly sensitive to the molecule's overall conformation and provide a rich fingerprint for comparison with calculated spectra.
Experimental Protocol: VCD Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azepan-2-one enantiomer in 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be transparent in the IR region of interest.

    • The concentration should be approximately 0.1 M. Ensure the sample is completely dissolved.

  • Instrumentation & Acquisition:

    • Use a VCD-capable FTIR spectrometer.

    • Acquire a background spectrum using a sample cell containing only the pure solvent.

    • Acquire the sample spectrum over a range of 2000-800 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 2000 scans to achieve an adequate signal-to-noise ratio, as VCD signals are inherently weak (typically 10⁻⁴ to 10⁻⁵ absorbance units).[9]

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum.

    • Perform baseline correction on the resulting VCD and IR spectra.

  • Computational Correlation:

    • Perform a DFT geometry optimization and frequency calculation for one enantiomer (e.g., the R-form) using a functional like B3LYP with a 6-31G(d) basis set.

    • Compare the calculated VCD spectrum to the experimental one. A direct match confirms the configuration; a mirror-image match indicates the opposite configuration.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light in the UV-Vis region.[10] It is a highly sensitive technique for investigating chiral molecules that contain a chromophore—a light-absorbing functional group.[11]

The Causality Behind the Technique: The lactam group in azepan-2-one contains a carbonyl chromophore. The electronic transitions within this chromophore (e.g., the n → π* transition) are perturbed by the chiral environment of the rest of the molecule. This perturbation results in differential absorption of circularly polarized light, giving rise to a characteristic ECD spectrum. The resulting peaks are known as Cotton effects. Like VCD, the ECD spectra of enantiomers are mirror images.[12] ECD is particularly useful for confirming enantiomeric purity and assigning absolute configuration, especially when reference spectra are available.[11][12]

Expected ECD Data for Azepan-2-one Enantiomers: The key feature in the ECD spectrum of a chiral azepan-2-one will be the Cotton effect associated with the n → π* transition of the carbonyl group.

Spectroscopic FeatureWavelength (λmax)(R)-Azepan-2-one(S)-Azepan-2-oneRationale
n → π Transition*~220 nmPositive (+) Cotton EffectNegative (-) Cotton EffectThe sign of the Cotton effect is determined by the spatial arrangement of atoms around the carbonyl chromophore, as described by the Octant Rule for ketones and related systems.
Experimental Protocol: ECD Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the azepan-2-one enantiomer (typically 10⁻³ to 10⁻⁴ M) in a UV-transparent solvent such as methanol or acetonitrile.

    • Ensure the cuvette is made of quartz, as glass absorbs in the far-UV region.

  • Instrumentation & Acquisition:

    • Use a dedicated CD spectropolarimeter.

    • Record the spectrum over a range of 190-400 nm.

    • Set the scanning speed to 100 nm/min, with a bandwidth of 1 nm.

    • Average at least 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • The data is typically presented in terms of molar ellipticity [θ] or differential extinction coefficient (Δε).

NMR Spectroscopy: Quantifying Enantiomeric Purity with Chiral Auxiliaries

Conventional NMR spectroscopy cannot distinguish between enantiomers because their chemical shifts and spin-spin coupling constants are identical in an achiral environment.[13] However, it becomes an exceptionally powerful tool for determining enantiomeric purity (or enantiomeric excess, ee) when a chiral resolving agent or chiral shift reagent is introduced.

The Causality Behind the Technique: The chiral resolving agent (CRA) reversibly interacts with both enantiomers of the analyte, forming transient diastereomeric complexes.[14] Diastereomers, unlike enantiomers, have different physical properties and, crucially, different NMR spectra. This results in the splitting of NMR signals, where separate peaks appear for the (R)- and (S)-enantiomers. The relative integration of these peaks provides a direct and highly accurate measure of the enantiomeric ratio.

Caption: Principle of NMR Spectroscopy with a Chiral Resolving Agent.

Expected NMR Data for Azepan-2-one Enantiomers with a Chiral Shift Reagent: Using a lanthanide-based chiral shift reagent like Eu(tfc)₃ (Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III)), the protons closest to the lactam carbonyl (the coordination site) will experience the largest induced chemical shift differences.

Proton Environment(R)-Azepan-2-one(S)-Azepan-2-oneRationale
α-CH₂ protons δ = 4.5 ppm (example)δ = 4.7 ppm (example)The diastereomeric complexes orient the enantiomers differently with respect to the paramagnetic europium center, causing distinct magnetic shielding/deshielding effects and resolving the signals.[15]
γ-CH₂ protons δ = 2.1 ppm (example)δ = 2.2 ppm (example)Protons further from the coordination site will also show splitting, but the separation (Δδ) will be smaller.
Experimental Protocol: Chiral NMR Analysis
  • Sample Preparation:

    • Dissolve ~5 mg of the azepan-2-one sample (which may be a racemic or enantioenriched mixture) in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Titration with Chiral Shift Reagent:

    • Add a small, precise amount of the chiral shift reagent (e.g., 0.1 molar equivalents of Eu(tfc)₃) to the NMR tube.

    • Acquire another ¹H NMR spectrum. Observe the chemical shift changes and the beginning of signal splitting.

    • Continue adding the shift reagent portion-wise, acquiring a spectrum after each addition, until baseline resolution of a key proton signal (e.g., one of the α-methylene protons) is achieved. Using a ratio of approximately 0.5 equivalents of shift reagent to analyte is often effective.[15]

  • Data Analysis:

    • Integrate the separated signals corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.

Summary and Conclusion

The spectroscopic differentiation of azepan-2-one enantiomers is a critical task in pharmaceutical research and quality control. Each of the discussed techniques offers unique advantages, forming a complementary analytical toolkit for the modern scientist.

  • Vibrational Circular Dichroism (VCD) stands out as the gold standard for the unambiguous determination of absolute configuration in solution, providing rich structural information that can be directly correlated with theoretical models.

  • Electronic Circular Dichroism (ECD) offers a rapid and highly sensitive method for assessing enantiomeric purity and assigning configuration, provided a suitable chromophore is present.[12]

  • NMR Spectroscopy with Chiral Auxiliaries is unparalleled in its ability to provide precise quantitative information about the enantiomeric composition (ee) of a sample.

By judiciously applying these spectroscopic methods, researchers can fully characterize the stereochemistry of chiral azepan-2-one derivatives, ensuring the development of safer and more effective pharmaceuticals. This multi-faceted approach embodies the principles of scientific integrity, providing a self-validating system for chiral analysis.

References

  • Malgorzata A. Czarnecka, Rina K. Dukor, Laurence A. Nafie. (2022). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Zachary S. Breitbach, Daniel W. Armstrong. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Pavel Anzenbacher Jr., Manuel A. Palacios. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Marta Penconi, Marco Fusè, Chiara Cappelli. (2021). Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems. AIR Unimi.
  • Paula F. F. da Mata, Rita C. G. de Oliveira, et al. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central.
  • M. Fusè, C. Cappelli, J. Bloino. (2008). Vibronically resolved electronic circular dichroism spectra of (R)-(+)-3-methylcyclopentanone: a theoretical study. PubMed.
  • Gloria E. Garcia, L. M. Negrón, et al. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
  • Irena G. Stará, Martin D. Adamec, et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules.
  • Otilia Mó, Manuel Yáñez, Ibon Alkorta. (2002). Structural determination of -lactams by 1 H and 13 C NMR.
  • S. Ichikawa, S. Matsuda, et al. (n.d.). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. PubMed.
  • Lorenzo Arrico, Daniele Casarini, et al. (n.d.). How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols. MDPI.
  • Rina K. Dukor, Laurence A. Nafie. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Timothy P. Ribelin, Jeffrey Aubé. (2008). Synthesis of enantiomerically enriched (R)
  • Pavel Anzenbacher Jr., Manuel A. Palacios, et al. (2013).
  • F. Sánchez-Ferrando, A. Virgili. (1990). Determination of the enantiomeric purity of disubstituted β‐lactams by NMR spectroscopy using a chiral shift reagent. Sci-hub.st.
  • De-Yun Kong, Yu-Cheng Gu, et al. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
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  • Save My Exams. (2024). Chirality & Drug Production. A Level Chemistry.
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  • M. Kubicki, P. W. Codding. (n.d.). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone.
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A Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: A Literature Review of a Research Chemical and its Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive literature review of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a chemical compound available for research purposes. Due to the limited publicly available data on this specific molecule, this document will focus on the applications of its core chemical scaffold, azepan-2-one (more commonly known as caprolactam), and related derivatives. By examining the established uses and investigational applications of structurally similar compounds, we can infer potential areas of research for this compound.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C8H16N2O•HCl. It is a derivative of azepan-2-one, featuring an amino group at the 3-position and an ethyl group at the 1-position of the seven-membered lactam ring. Currently, this compound is supplied for research use only and is not intended for diagnostic or therapeutic applications[1]. The hydrochloride salt form generally enhances the stability and solubility of the compound in aqueous solutions.

The core structure, azepan-2-one, also known as ε-caprolactam, is a well-known industrial chemical. It is the precursor to Nylon-6, a widely used synthetic polymer. The versatility of the caprolactam scaffold has led to its exploration in various fields beyond polymer science, including medicinal chemistry[2].

The Azepan-2-one (Caprolactam) Scaffold: A Foundation of Diverse Applications

The parent molecule, caprolactam, is primarily used in the manufacturing of synthetic fibers[3]. Its industrial applications are extensive and include the production of:

  • Brush bristles

  • Textile stiffeners

  • Film coatings

  • Synthetic leather

  • Plastics and plasticizers[4]

While the industrial uses of the unsubstituted caprolactam are well-documented, the introduction of functional groups at various positions on the ring, as seen in this compound, opens up possibilities for more specialized applications, particularly in the realm of bioactive molecules.

Potential Therapeutic Applications: Inferences from Related Lactam Derivatives

The presence of the 3-amino group on the azepan-2-one ring is a key feature of the target compound. This functional group provides a site for further chemical modification and can be crucial for biological activity. To understand the potential of this compound, we can look at the applications of other amino-substituted lactams in drug discovery.

Anticancer Activity

Derivatives of a related, smaller lactam ring system, 3-amino-2-azetidinone, have been synthesized and investigated as analogues of Combretastatin A4, a natural product with potent anticancer properties. These synthetic analogues have demonstrated significant anti-proliferative activity against colon cancer cell lines, with some compounds showing IC50 values in the nanomolar range[5]. The 3-amino group in these molecules allows for the creation of various derivatives that can modulate their biological activity[5]. This suggests that the 3-amino-azepan-2-one scaffold could also be a valuable starting point for the development of novel anticancer agents.

Enzyme Inhibition for Pain and Inflammation

In a different therapeutic area, 3-aminoazetidin-2-one derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is an enzyme that breaks down the endogenous lipid mediator palmitoylethanolamide (PEA), which has anti-inflammatory and pain-relieving effects. By inhibiting NAAA, the levels of PEA are increased, offering a potential therapeutic strategy for pain and inflammation[6]. The development of these inhibitors highlights the potential for amino-substituted lactams to interact with specific enzyme targets.

The workflow for identifying and characterizing such enzyme inhibitors often follows a structured path, as illustrated in the diagram below.

G cluster_0 Pre-clinical Development cluster_1 Clinical Development Target_Identification Target Identification (e.g., NAAA) Compound_Screening Compound Screening (e.g., 3-amino-azetidinone derivatives) Target_Identification->Compound_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Compound_Screening->Lead_Optimization In_vitro_Testing In vitro Testing (Potency, Selectivity) Lead_Optimization->In_vitro_Testing In_vivo_Testing In vivo Models (Efficacy, Pharmacokinetics) In_vitro_Testing->In_vivo_Testing Phase_I Phase I Trials (Safety) In_vivo_Testing->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III G Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis

Caption: Workflow for a cell viability assay.

Conclusion and Future Directions

This compound is a research chemical with a currently undefined application profile. However, its structural similarity to other biologically active lactam derivatives suggests that it could be a valuable tool for researchers in drug discovery. The presence of a 3-amino group on the versatile azepan-2-one scaffold provides opportunities for chemical modification and exploration of its potential as an anticancer agent, an enzyme inhibitor, or in other therapeutic areas. Further research is required to elucidate the specific biological activities and potential applications of this compound.

References

  • Fiasella, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-14. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Summary for CID 7768. Retrieved from [Link]

  • Linares-García, L. J., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Molecules, 26(11), 3329. Retrieved from [Link]

  • Ramakrishna, S., & Prasad, K. S. (2017). Caprolactam derivatives: a review on synthesis and applications. Journal of Chemical and Pharmaceutical Research, 9(5), 235-245.
  • Valco Group. (n.d.). Uses of Caprolactam. Retrieved from [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63. Retrieved from [Link]

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A Researcher's Guide to the Cross-Reactivity of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the quest for highly selective and potent ligands is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of analogs of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a compound structurally related to the antiepileptic drugs levetiracetam and brivaracetam. As a Senior Application Scientist, my aim is to furnish you with the foundational knowledge and experimental frameworks necessary to navigate the complexities of ligand-target interactions and off-target effects, thereby empowering more informed decisions in your drug discovery and development endeavors.

Introduction: The Significance of the Azepan-2-one Scaffold and its Target, SV2A

This compound and its analogs belong to a class of compounds that have garnered significant interest due to their structural similarity to established antiepileptic drugs (AEDs) that target the Synaptic Vesicle Glycoprotein 2A (SV2A).[1] SV2A is a transmembrane protein located in the membranes of presynaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[2] While the precise mechanism is still under investigation, it is widely accepted that the binding of ligands like levetiracetam to SV2A modulates synaptic transmission, contributing to their anticonvulsant effects.[3]

The clinical success of SV2A ligands has spurred the development of novel analogs with improved pharmacological properties, including enhanced binding affinity and selectivity. Understanding the cross-reactivity of these analogs is a critical aspect of their preclinical evaluation. Cross-reactivity, or the binding of a compound to unintended targets, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications.[4]

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The assessment of off-target interactions is a cornerstone of modern drug development. Unforeseen cross-reactivity is a major contributor to clinical trial failures. Therefore, a comprehensive understanding of a compound's selectivity profile early in the discovery process is essential for mitigating risks and optimizing therapeutic outcomes. For SV2A ligands, this involves not only assessing binding to other SV2 isoforms (SV2B and SV2C) but also to a broader panel of central nervous system (CNS) targets to ensure a clean pharmacological profile.

Comparative Binding Affinities of Key Azepan-2-one Analogs

The binding affinity of a ligand for its target is a key determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a commonly used metric to quantify this affinity, with lower values indicating a stronger binding interaction. Below is a comparative summary of the binding affinities of levetiracetam and its higher-affinity analog, brivaracetam, for the SV2A protein. While specific data for a wide range of this compound analogs is not extensively available in the public domain, the data for these parent compounds provides a critical benchmark for structure-activity relationship (SAR) studies.

CompoundTargetBinding Affinity (Ki)Reference
LevetiracetamHuman SV2A~1.74 µM[5]
BrivaracetamHuman SV2A~0.03 µM (30 nM)[6]

This table illustrates that brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam, a difference attributed to specific structural modifications.[5]

Selectivity Profile:

Crucially, studies have demonstrated the high selectivity of these ligands. Brivaracetam, for instance, showed no significant binding to the related SV2B and SV2C isoforms.[7] Furthermore, in a broad screening panel of 55 other CNS targets, brivaracetam did not exhibit any significant off-target binding at concentrations well above its Ki for SV2A.[4] This high degree of selectivity is a desirable characteristic for any novel analog of this compound.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of binding affinity and selectivity relies on robust and validated experimental protocols. The radioligand binding assay is the gold standard for quantifying ligand-receptor interactions.

Radioligand Displacement Assay: A Step-by-Step Protocol

This protocol describes a competitive binding assay to determine the affinity of test compounds (analogs of this compound) for the SV2A protein by measuring their ability to displace a radiolabeled ligand with known high affinity, such as [³H]-ucb 30889.

Materials:

  • Test Compounds: Analogs of this compound at various concentrations.

  • Radioligand: [³H]-ucb 30889 (a high-affinity levetiracetam analog).[8][9]

  • Membrane Preparation: Crude brain membranes from rat or human tissue, or cell lines expressing recombinant human SV2A.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

  • Non-specific Binding Control: A high concentration of a known SV2A ligand (e.g., levetiracetam at 1 mM).

Experimental Workflow:

Radioligand_Displacement_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare SV2A-containing membranes Compound_Dilution 2. Prepare serial dilutions of test compounds Incubation 3. Incubate membranes, radioligand, and test compound (or buffer/non-specific control) Compound_Dilution->Incubation Filtration 4. Rapidly filter the incubation mixture through glass fiber filters Incubation->Filtration Washing 5. Wash filters with cold buffer to remove unbound radioligand Filtration->Washing Scintillation_Counting 6. Place filters in scintillation cocktail and count radioactivity Washing->Scintillation_Counting Data_Analysis 7. Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand displacement assay.

Detailed Steps:

  • Membrane Preparation: Homogenize brain tissue or cells expressing SV2A in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-ucb 30889, typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known SV2A ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationships and the Molecular Basis of Cross-Reactivity

The binding affinity and selectivity of this compound analogs are dictated by their three-dimensional structure and the specific interactions they form with the SV2A binding pocket.

SAR_Concept cluster_ligand Ligand Structure cluster_target Target Interaction cluster_outcome Pharmacological Outcome Core Azepan-2-one Core R1 R1 Group (e.g., Ethyl) Core->R1 N1-substitution R2 R2 Group (e.g., Amino) Core->R2 C3-substitution R3 Other Substitutions Core->R3 Other positions SV2A_Binding SV2A Binding (On-Target) R1->SV2A_Binding Influences Affinity R2->SV2A_Binding Modulates Binding Off_Target_Binding Off-Target Binding (Cross-Reactivity) R3->Off_Target_Binding May Induce Cross-Reactivity High_Affinity High Affinity & Selectivity SV2A_Binding->High_Affinity Low_Affinity Low Affinity or Cross-Reactivity Off_Target_Binding->Low_Affinity

Caption: Structure-Activity Relationship (SAR) concept for azepan-2-one analogs.

Key Structural Considerations:

  • The Azepan-2-one Core: This seven-membered ring system is a key structural feature. Modifications to the ring size or conformation can significantly impact binding affinity.

  • The N1-Substituent (e.g., Ethyl Group): The nature of the substituent at the N1 position of the azepan-2-one ring is critical for high-affinity binding to SV2A.

  • The C3-Amino Group: The presence and stereochemistry of the amino group at the C3 position are important for specific interactions within the SV2A binding pocket.

  • Other Substitutions: The introduction of additional functional groups at other positions on the azepan ring can influence both on-target affinity and the potential for off-target interactions. Understanding the steric and electronic effects of these substitutions is crucial for designing selective ligands.

The Role of SV2A in Synaptic Function: A Mechanistic Overview

A thorough understanding of the target's function provides context for the importance of selective ligand binding. SV2A is implicated in several aspects of the synaptic vesicle cycle, a fundamental process for neuronal communication.

Synaptic_Vesicle_Cycle cluster_presynaptic Presynaptic Terminal Docking 1. Vesicle Docking Priming 2. Priming (SV2A Involvement) Docking->Priming Fusion 3. Ca²⁺-Triggered Fusion & Neurotransmitter Release Priming->Fusion Endocytosis 4. Endocytosis Fusion->Endocytosis Recycling 5. Vesicle Recycling Endocytosis->Recycling Recycling->Docking New Vesicle Formation SV2A SV2A SV2A->Priming Modulates

Caption: The synaptic vesicle cycle and the role of SV2A.

SV2A is thought to be involved in the "priming" of synaptic vesicles, making them ready for calcium-triggered fusion with the presynaptic membrane and subsequent neurotransmitter release. By binding to SV2A, levetiracetam and its analogs are hypothesized to modulate this process, thereby reducing aberrant neuronal hyperexcitability that can lead to seizures.

Conclusion and Future Directions

The development of novel analogs of this compound holds promise for the discovery of next-generation SV2A-targeting therapeutics with enhanced efficacy and safety profiles. A rigorous assessment of their cross-reactivity is a non-negotiable component of this endeavor. By employing robust experimental methodologies such as radioligand displacement assays and systematically exploring the structure-activity relationships, researchers can rationally design ligands with high affinity and selectivity for SV2A, minimizing the potential for off-target effects. Future research should focus on generating comprehensive cross-reactivity data for a diverse library of these analogs to build a predictive understanding of the structural determinants of selectivity.

References

  • Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. (2023). ResearchGate. [Link]

  • Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. (2023). PubMed Central. [Link]

  • Targeting SV2A for Discovery of Antiepileptic Drugs. (2012). NCBI Bookshelf. [Link]

  • Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A. (2024). PubMed Central. [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (2004). PNAS. [Link]

  • SV2A: More Than Just a New Target for AEDs. (2004). PubMed Central. [Link]

  • BINDING-CHARACTERISTICS-OF-[3H]UCB-30889-IN-RAT-BRAIN--A-NEW-RADIOLIGAND-WITH-HIGH-AFFINITY-FOR-LEVETIRACETAM-BINDING-SITES. (2002). American Epilepsy Society. [Link]

  • Discontinuation of levetiracetam because of behavioral side effects: a case-control study. (n.d.). Neurology. [Link]

  • A review of the pharmacology and clinical efficacy of brivaracetam. (2016). PubMed Central. [Link]

  • Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures. (2015). Dove Medical Press. [Link]

  • Binding characteristics of [3H]ucb 30889 to levetiracetam binding sites in rat brain. (2003). PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Hazard Identification and Waste Characterization

Based on this data, this compound should be managed as a hazardous substance with the following classifications[1]:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.

  • H315: Causes skin irritation: Requires measures to prevent skin contact.

  • H319: Causes serious eye irritation: Mandates robust eye protection.

  • H335: May cause respiratory irritation: Necessitates handling in a well-ventilated area.

Given these characteristics, this compound and any materials contaminated with it are definitively classified as hazardous waste . Under no circumstances should this chemical be disposed of via the sanitary sewer system (i.e., down the sink) or in regular trash receptacles[2][3].

Essential Safety and Personal Protective Equipment (PPE)

Handling this compound, whether as a pure reagent or as waste, requires strict adherence to safety protocols to mitigate exposure risks. The irritant and toxic nature of the chemical dictates the use of the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[4].

Disposal Workflow for this compound

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Final Disposal start Waste Generation: This compound (Pure, solutions, or contaminated materials) char Characterize as Hazardous Waste (Toxic, Irritant) start->char segregate Segregate from incompatible materials and general lab trash. char->segregate container Select a chemically compatible, leak-proof container with a secure lid. segregate->container labeling Label Container Immediately: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Information (Toxic, Irritant) container->labeling storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage pickup Arrange for disposal via your institution's Environmental Health & Safety (EHS) office. storage->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its final collection.

Protocol 3.1: Waste Collection and Containerization
  • Select an Appropriate Waste Container: Choose a container made of a material chemically compatible with the hydrochloride salt, such as High-Density Polyethylene (HDPE). The container must be in good condition, free from cracks, and possess a secure, leak-proof screw-top cap[5][6].

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Clearly write the full chemical name, "this compound," and list the associated hazards (e.g., "Toxic," "Irritant")[5][7]. Proper labeling from the moment of generation is a critical compliance requirement.

  • Accumulate Waste:

    • Solid Waste: Collect the pure chemical and any grossly contaminated solid items (e.g., weigh paper, gloves, pipette tips) directly into the labeled container.

    • Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix it with other incompatible waste streams[8].

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste[7]. This prevents the release of vapors and protects against spills.

Protocol 3.2: In-Lab Storage
  • Designated Storage Location: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[7]. This area should be clearly marked and known to all laboratory personnel.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills[8].

  • Segregation: Ensure the waste is stored away from incompatible materials, particularly strong bases or oxidizing agents, to prevent adverse chemical reactions[9].

Protocol 3.3: Final Disposal and Waste Pickup
  • Do Not Exceed Limits: Be aware of your laboratory's hazardous waste accumulation limits (e.g., total volume and time limits) as set by your institution and regulatory bodies like the EPA[10][11].

  • Request a Pickup: Once the waste container is nearly full (e.g., 75% capacity) or approaching its storage time limit, submit a hazardous waste pickup request through your institution’s Environmental Health & Safety (EHS) department[10].

  • Professional Disposal: The final treatment and disposal of the chemical waste will be managed by trained EHS professionals or a licensed hazardous waste disposal contractor. This may involve high-temperature incineration or other approved chemical neutralization methods[12].

Management of Empty Containers and Contaminated Glassware

The original product container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol)[13].

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to your hazardous waste container[8]. Subsequent rinses may also need to be collected depending on institutional policy.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the original container is considered decontaminated. The label must be fully defaced or removed. The clean, unlabeled container can then be disposed of in the appropriate regular trash or glass recycling bin[2][13].

Summary of Disposal Procedures

ParameterGuidelineJustification
Waste Classification Hazardous Waste[1]Harmful if swallowed, skin/eye/respiratory irritant.
PPE Safety goggles, lab coat, chemical-resistant gloves.[4]Protection against irritation and accidental exposure.
Handling Area Certified Chemical Fume Hood.[4]Prevents inhalation of dust or aerosols.
Disposal Method Collection for EHS/licensed contractor pickup.[2]Ensures compliant and safe final disposal. DO NOT dispose of in sink or trash.
Waste Container Labeled, sealed, compatible (HDPE) container.[5][6]Prevents leaks, spills, and vapor release.
Labeling "HAZARDOUS WASTE" + Full Chemical Name + Hazards.[5][7]Regulatory requirement for safety and proper handling.
Empty Containers Triple-rinse, collect first rinseate as hazardous waste, deface label.[8][13]Decontaminates container for safe disposal as non-hazardous trash.

References

  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI Chemicals.
  • PubChem. (2025). 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. Available at: [Link]

  • Dartmouth College. (2022). Biohazardous Waste Disposal Guide. Environmental Health and Safety. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available at: [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Available at: [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Ammonia Safely?. YouTube. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Nagaland Pollution Control Board. THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. Available at: [Link]

  • U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA. Available at: [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Vanderbilt Environmental Health & Safety. Available at: [Link]

  • State of Maine. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Department of Environmental Protection.
  • Agilent Technologies, Inc. Amino Acid Standard - SAFETY DATA SHEET. Agilent. Available at: [Link]

  • Yale University. Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Available at: [Link]

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Navigating the Handling of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, a specialized aminolactam derivative. By moving beyond a simple checklist, we delve into the causality behind each procedural step, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Aminoazepan-2-one hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The parent lactam, caprolactam, is also known to cause irritation to the eyes, nose, throat, and skin upon acute exposure[2]. Chronic exposure can lead to peeling of the hands and persistent irritation[2]. Given these known hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is predicated on a thorough risk assessment. For this compound, the primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our protective strategy must create effective barriers against these pathways.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of PPE at each critical step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: A workflow diagram illustrating the key stages of handling this compound, with an emphasis on the integration of PPE.

Detailed Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound, with detailed justifications for each item.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a chemical-resistant barrier against skin contact. Double-gloving is recommended for extended handling periods.
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes of solutions or airborne particles that can cause serious eye irritation[1][3].
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved N95 respirator or higherEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation[1][4].
Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical splash goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it away from the body, ensuring the contaminated outer surface is contained.

  • Eye Protection: Remove eye protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if applicable): Remove the respirator without touching the front.

  • Hand Hygiene: Thoroughly wash your hands with soap and water[3].

Operational and Disposal Plans

Handling in a Controlled Environment:

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Ensure the sash is at the appropriate height to maintain proper airflow.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Cordon off the spill area to prevent further contamination[5].

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For solid spills, carefully sweep or vacuum the material into a labeled waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not mix with other waste streams[6].

Conclusion

A proactive and informed approach to personal protective equipment is fundamental to the safe handling of specialized chemical reagents like this compound. By understanding the underlying hazards and implementing the multi-layered protective strategies outlined in this guide, researchers can mitigate risks and foster a secure and productive laboratory environment.

References

  • LookChem. 3-Aminoazepan-2-one hydrochloride. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam" PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride" PubChem. [Link]

  • TCI EUROPE N.V. SAFETY DATA SHEET: 2-Amino-1,3-propanediol. (2024-12-02).
  • Sigma-Aldrich.
  • Sigma-Aldrich. SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol. (2024-08-07).
  • DOMO Chemicals.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Great Ormond Street Hospital for Children NHS Foundation Trust. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.